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  • Product: 1-(2-Methoxybenzyl)guanidine
  • CAS: 224947-74-4

Core Science & Biosynthesis

Foundational

Structure-activity relationship of benzylguanidine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of Benzylguanidine Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Benzylguanidine Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Benzylguanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzylguanidine

The guanidinium group is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its high basicity and capacity to form multiple hydrogen bonds make it a versatile pharmacophore. When coupled with a benzyl group, the resulting benzylguanidine scaffold gives rise to derivatives with a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzylguanidine derivatives, offering insights into the rational design of novel therapeutic agents. We will explore the influence of structural modifications on biological activity, detail synthetic strategies for library generation, and present case studies in key therapeutic areas.

Core Structural Features and Their Influence on Biological Activity

The pharmacological profile of a benzylguanidine derivative is intricately determined by the interplay of its three core components: the benzyl moiety, the guanidine headgroup, and the linker connecting them. Understanding how modifications to each component affect the molecule's interaction with its biological target is the essence of SAR.

The Benzyl Moiety: Tuning Potency and Selectivity

The benzyl ring serves as a critical anchor for receptor binding and a platform for introducing functional groups that modulate the compound's physicochemical properties, such as lipophilicity and electronic character.

  • Substitution Pattern (Ortho, Meta, Para): The position of substituents on the benzyl ring significantly influences biological activity. For instance, in the context of anticancer agents for neuroblastoma, both meta- and para-substituted hybrids of benzylguanidine and the alkylating agent melphalan have demonstrated high efficacy.[4] The meta-iodobenzylguanidine (mIBG) is a well-known agent used for the diagnosis and therapy of neuroblastoma, highlighting the clinical relevance of the meta position.[4][5]

  • Nature of Substituents:

    • Halogens and Electron-Withdrawing Groups: The introduction of halogens (e.g., chlorine) and electron-withdrawing groups like trifluoromethyl (CF₃) has proven to be a highly effective strategy for enhancing antimicrobial potency. The derivative with a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy substitution exhibited the highest potency against both Staphylococcus aureus and Escherichia coli in a recent study, with Minimal Inhibitory Concentration (MIC) values of 0.5 µg/mL and 1 µg/mL, respectively.[2][6] This suggests that modulating the electronic properties of the benzyl ring is a key factor in antibacterial activity.

    • Lipophilicity and Steric Bulk: Altering the size and hydrophobicity of substituents can optimize interactions within receptor binding pockets. For example, in one study, a 4-tert-butylphenyl derivative showed only weak antimicrobial potency, indicating that excessive steric bulk can be detrimental to activity.[2] The strategic addition of groups can probe hydrophobic pockets within a target protein, potentially leading to significant gains in potency.[7]

The Guanidine Moiety: The Pharmacophoric Core

The strongly basic guanidine group is often the primary point of interaction with biological targets, typically forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site.

  • Substitution and Basicity: While the unsubstituted guanidinium ion is crucial for many interactions, substitution on the guanidine nitrogens can fine-tune basicity and pharmacokinetic properties. Synthetic routes often employ N,N'-di-Boc protected guanidinylating agents, which are later deprotected to yield the final active compound.[2][4] This protection-deprotection strategy underscores the importance of the free guanidinium group for activity.

  • Conformational Restriction: Limiting the conformational freedom of the guanidine moiety can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity. The synthesis of tetrahydroisoquinoline-based compounds, which integrate the guanidine group into a more rigid cyclic system, is one approach to explore these effects.[2] However, in the cases studied, these conformationally restricted analogues showed reduced antimicrobial activity compared to their more flexible counterparts.[2]

Below is a diagram illustrating the key structural components of benzylguanidine derivatives that are critical for their structure-activity relationship.

SAR_General cluster_0 Benzylguanidine Scaffold cluster_1 Key Modification Points cluster_2 SAR Considerations Core Benzyl Ring -- Linker -- Guanidine Group Benzyl Benzyl Moiety SAR_Benzyl • Substitution Pattern (o, m, p) • Substituent Nature (Halogens, EWG, Lipophilicity) • Steric Bulk Benzyl->SAR_Benzyl Influences Guanidine Guanidine Moiety SAR_Guanidine • Basicity (pKa) • H-Bonding Capacity • Conformational Restriction Guanidine->SAR_Guanidine Influences Linker Linker SAR_Linker • Length & Flexibility • Chemical Nature (Ether, Amine) • Stability Linker->SAR_Linker Influences Synthesis_Workflow Start Starting Material (e.g., Aminomethylphenol, Benzylamine) Step1 Introduction of Amine (if not present) Start->Step1 Step2 Guanylation (e.g., using BocN=C(SMe)NHBoc) Step1->Step2 Step3 Modification of Benzyl Ring (e.g., Benzylation, Suzuki Coupling) Step2->Step3 Step4 Deprotection (e.g., TFA in CH2Cl2) Step3->Step4 Final Final Benzylguanidine Derivative Step4->Final

Caption: Generalized synthetic workflow for benzylguanidine derivatives.

Experimental Protocol: General Synthesis of a Benzylguanidine Derivative

The following protocol is a representative example for the synthesis of benzylguanidine derivatives, adapted from established literature procedures. [2][8] Step 1: Guanylation of a Benzylamine Precursor

  • Dissolve the starting benzylamine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add triethylamine (Et₃N, 1.2 eq) to the solution.

  • Add N,N'-Di-Boc-S-methylisothiourea (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected benzylguanidine intermediate.

Step 2: Deprotection to Yield the Final Compound

  • Dissolve the Boc-protected intermediate in anhydrous dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final product as a trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Case Studies: Benzylguanidines in Therapeutic Design

Case Study 1: Antimicrobial Agents

A significant body of research has focused on benzylguanidine derivatives as potent antimicrobial agents, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). [2] A systematic study of various substituted benzylguanidines revealed key SAR insights for antibacterial activity. [2][6]As shown in the table below, substitutions on the benzyloxy ring have a profound impact on potency.

CompoundR (Substitution on 3-benzyloxy ring)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
9h 2-Fluoro>2564
9d 4-Trifluoromethyl>2568
9m 2-Chloro, 3-Trifluoromethyl0.51
9v 4-(2-Chloro, 3-Trifluoromethyl)0.52

Data sourced from Molecules 2023, 28(1), 5. [2][8] Key SAR Findings:

  • High Potency Substitutions: The combination of a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the benzyloxy ring (Compound 9m ) resulted in the most potent compound against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. [2][6]* Positional Isomers: Moving the potent 2-chloro-3-(trifluoromethyl)benzyloxy group from the meta to the para position (Compound 9v ) maintained high potency against S. aureus but slightly decreased it against E. coli. [2]* Gram-Negative Selectivity: Certain substitutions, such as a single 2-fluoro group (Compound 9h ), conferred significantly greater potency against E. coli than S. aureus. [2]

Case Study 2: Anticancer Agents for Neuroblastoma

Neuroblastoma cells often overexpress the noradrenaline transporter (NAT), which can be exploited for targeted drug delivery. [4]The compound meta-iodobenzylguanidine (mIBG) is taken up selectively by these cells via NAT. [4][5]Researchers have ingeniously created hybrid molecules that fuse the benzylguanidine targeting moiety with the cytotoxic alkylating group of melphalan. [4] The proposed mechanism involves the selective uptake of the hybrid molecule into neuroblastoma cells, followed by intracellular release of the alkylating agent, leading to targeted cell death.

Neuroblastoma_MOA cluster_0 Extracellular Space cluster_1 Neuroblastoma Cell Hybrid Melphalan- Benzylguanidine Hybrid NAT Noradrenaline Transporter (NAT) Hybrid->NAT Selective Uptake Intracellular Intracellular Hybrid NAT->Intracellular Release Release of Alkylating Agent Intracellular->Release DNA_Damage DNA Alkylation & Cell Death Release->DNA_Damage

Sources

Exploratory

Pharmacological Profiling of Benzylguanidine vs. 2-Methoxybenzylguanidine: Transporter Affinity, Enzyme Inhibition, and Structural Causality

Executive Summary The benzylguanidine pharmacophore represents a cornerstone in neuroendocrine pharmacology. By structurally mimicking the endogenous neurotransmitter norepinephrine (NE), specific benzylguanidines are ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzylguanidine pharmacophore represents a cornerstone in neuroendocrine pharmacology. By structurally mimicking the endogenous neurotransmitter norepinephrine (NE), specific benzylguanidines are actively transported into sympathetic neurons and neuroendocrine tumor cells via the norepinephrine transporter (NET). However, the pharmacological fate of these molecules—whether they act as transporter substrates, vesicular storage agents, or enzyme inhibitors—is exquisitely sensitive to aromatic ring substitution. This technical guide provides an in-depth mechanistic analysis of the parent benzylguanidine (and its meta-substituted analogs) compared to the sterically hindered 2-methoxybenzylguanidine derivative.

Mechanistic Causality: Transporter vs. Enzyme Targeting

Benzylguanidine and Meta-Substitution (e.g., mIBG)

Benzylguanidine serves as the structural backbone for clinical theranostic agents like meta-iodobenzylguanidine (mIBG) and meta-fluorobenzylguanidine (mFBG). The NET binding pocket requires strict spatial alignment of the aromatic ring and the basic amine side chain. Meta-substitution (such as iodine or fluorine) perfectly mimics the meta-hydroxyl group of norepinephrine, enhancing lipophilicity while maintaining the critical binding conformation ()[1]. Once internalized by NET, these molecules are sequestered into chromaffin granules by the vesicular monoamine transporter 2 (VMAT2), making them ideal agents for targeting neuroblastoma and pheochromocytoma ()[2].

2-Methoxybenzylguanidine (Ortho-Substitution)

Introducing a methoxy group at the ortho position (2-methoxybenzylguanidine) fundamentally alters the molecule's pharmacological trajectory. The bulky, electron-donating methoxy group creates significant steric hindrance adjacent to the benzylic carbon. This steric clash forces the guanidine side-chain out of the optimal dihedral angle required for NET recognition, drastically reducing NET affinity. Instead, the electron-rich aromatic system and altered geometry shift the molecule's affinity toward monoamine oxidase (MAO). Similar to 4-methoxybenzylguanidine, the 2-methoxy derivative acts as a competitive MAO inhibitor, preventing the oxidative deamination of endogenous monoamines ()[3].

SAR_Logic Core Benzylguanidine Core SubMeta Meta-Substitution (e.g., mIBG) Core->SubMeta Halogenation SubOrtho Ortho-Methoxy Substitution (2-Methoxybenzylguanidine) Core->SubOrtho Steric Bulk NET High NET Affinity VMAT2 Storage SubMeta->NET Transporter Substrate MAO MAO Inhibition Reduced NET Affinity SubOrtho->MAO Enzyme Inhibitor

Diagram 1: Divergent pharmacological pathways driven by benzyl ring substitution.

Quantitative Pharmacological Profile

To illustrate the divergent properties, the following table summarizes the comparative pharmacological metrics based on established structure-activity relationship (SAR) models for benzylguanidines ()[4].

Pharmacological ParameterBenzylguanidine (Meta-Substituted)2-MethoxybenzylguanidineCausality / Structural Rationale
NET Affinity (

)
High (< 2.0 µM)Low (> 50.0 µM)Ortho-methoxy steric clash disrupts NET binding pocket alignment.
VMAT2 Transport High (Rapid sequestration)NegligibleLack of NET-mediated internalization prevents granular storage.
MAO Inhibition (

)
Low / InactiveHigh (< 10.0 µM)Electron-rich methoxy-arene aligns with the MAO active site.
Lipophilicity (LogP) ~ 1.5 - 2.5~ 1.8 - 2.2Methoxy group increases lipophilicity but alters 3D conformation.
Primary Indication Neuroblastoma imaging/therapyMAO inhibition / Metabolic researchShift from transporter substrate to enzymatic inhibitor.

Self-Validating Experimental Protocols

To empirically validate the pharmacological shift from NET transport to MAO inhibition, the following dual-assay workflow must be employed. These protocols are designed with internal controls to ensure self-validation and robust reproducibility.

Protocol 1: Competitive NET Uptake Assay (In Vitro)

This assay quantifies the ability of the test compound to competitively inhibit the uptake of a known radiotracer (e.g.,


I-mIBG) in hNET-expressing cells.
  • Cell Preparation: Seed SK-N-BE(2)C human neuroblastoma cells (which endogenously overexpress hNET) in 24-well plates at

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • Tracer Incubation: Wash the cells twice with warm uptake buffer (HEPES-buffered saline, pH 7.4). Add 0.5 µCi of

    
    I-mIBG per well.
    
  • Competitive Displacement: Immediately add varying concentrations (0.1 nM to 100 µM) of unlabeled benzylguanidine or 2-methoxybenzylguanidine to the respective wells.

    • Self-Validation Step: Use Desipramine (1 µM) in parallel wells as a positive control for complete NET blockade.

  • Uptake Arrest: Incubate for exactly 2 hours at 37°C. Terminate the reaction by aspirating the buffer and washing rapidly three times with ice-cold PBS to halt transporter dynamics.

  • Quantification: Lyse the cells using 1% SDS/0.1 M NaOH. Measure the intracellular radioactivity using a gamma counter. Calculate the

    
     using non-linear regression analysis.
    
Protocol 2: Fluorometric MAO-A/B Inhibition Assay

This assay measures the enzymatic inhibition of MAO using a fluorogenic substrate (kynuramine).

  • Enzyme Preparation: Reconstitute human recombinant MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: In a black 96-well microplate, mix 50 µL of the enzyme solution with 25 µL of 2-methoxybenzylguanidine (serial dilutions from 0.01 to 100 µM). Incubate for 15 minutes at 37°C.

    • Self-Validation Step: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as reference inhibitors.

  • Substrate Addition: Add 25 µL of kynuramine (final concentration 40 µM) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Reaction Termination & Reading: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.

Workflow Prep Compound Preparation Cell hNET Cell Incubation Prep->Cell Tracer Competition Enzyme MAO-A/B Incubation Prep->Enzyme Inhibitor Screening Read1 Gamma/PET Counting Cell->Read1 Uptake Quant. Read2 Fluorometric Analysis Enzyme->Read2 Activity Quant. Data Pharmacological Profile Read1->Data Read2->Data

Diagram 2: Self-validating dual-assay workflow for NET and MAO pharmacological profiling.

References

  • Title: Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of[18F]-MFBG and 123I-MIBG Source: Clinical Cancer Research URL: [Link]

  • Title: Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Synthesis and antimonoamineoxidase activity of 4-methoxybenzylguanidine and its sulfate Source: Pharmaceutical Chemistry Journal URL: [Link]

  • Title: Novel Meta-iodobenzylguanidine-Based Copper Thiosemicarbazide-1-guanidinomethylbenzyl Anticancer Compounds Targeting Norepinephrine Transporter in Neuroblastoma Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Foundational

The Physicochemical Blueprint of a Guanidine Moiety: An In-depth Technical Guide to the Molecular Weight and logP of 1-(2-Methoxybenzyl)guanidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, a profound understanding of a molecule's fundamental physicochemical properties is paramount to predicting...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, a profound understanding of a molecule's fundamental physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. The guanidine group, a nitrogen-rich functional moiety, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic drugs.[1][2][3] Its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and charge pairing, makes it a versatile pharmacophore. This guide provides a detailed technical analysis of two critical parameters for the promising guanidine derivative, 1-(2-Methoxybenzyl)guanidine: its molecular weight and its octanol-water partition coefficient (logP).

Core Molecular Attributes of 1-(2-Methoxybenzyl)guanidine

A molecule's journey through a biological system is dictated by its intrinsic properties. The molecular weight and lipophilicity, quantified by logP, are foundational to this journey.

Molecular Weight: The Mass of the Matter

The molecular weight of a compound is a fundamental and immutable property, calculated from the sum of the atomic weights of its constituent atoms. For 1-(2-Methoxybenzyl)guanidine, with the chemical formula C₉H₁₃N₃O, the molecular weight is a critical determinant for its absorption and diffusion characteristics.

PropertyValueSource
Molecular FormulaC₉H₁₃N₃OChemScene[4]
Molecular Weight 179.22 g/mol Fluorochem[5], ChemScene[4]

This molecular weight places 1-(2-Methoxybenzyl)guanidine well within the range of small molecule drugs, a favorable characteristic for oral bioavailability.

logP: A Measure of Lipophilicity and a Predictor of Biological Fate

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is most commonly expressed in its logarithmic form, logP.[6] This parameter is a cornerstone of drug design as it influences absorption, distribution, metabolism, and excretion (ADME).

Multiple sources provide computed logP values for 1-(2-Methoxybenzyl)guanidine, which, while similar, show slight variations inherent to the different calculation algorithms employed.

ParameterValueSource
logP 0.60757Fluorochem[5]
logP 0.67827ChemScene[4]

These positive logP values indicate that 1-(2-Methoxybenzyl)guanidine has a slightly greater affinity for the lipid phase than the aqueous phase, suggesting it is moderately lipophilic. This property is crucial for its ability to cross cellular membranes.

Methodologies for logP Determination: A Dichotomy of Experiment and Computation

The determination of logP can be approached through direct experimental measurement or via in silico computational prediction. Each methodology possesses its own set of advantages and inherent limitations.

The Gold Standard: Experimental Determination of logP

Direct experimental measurement of logP provides the most accurate and reliable values.[6]

The shake-flask method is universally recognized as the "gold standard" for logP determination.[6]

Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water. The mixture is agitated until equilibrium is reached, after which the two phases are separated. The concentration of the solute in each phase is then quantified, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare n-octanol and water phases B Saturate each phase with the other A->B C Prepare a stock solution of 1-(2-Methoxybenzyl)guanidine B->C D Add a known volume of stock solution to the biphasic system C->D E Shake vigorously to reach equilibrium D->E F Allow phases to separate E->F G Sample both n-octanol and aqueous phases F->G H Quantify concentration in each phase (e.g., via HPLC) G->H I Calculate P = [Solute]octanol / [Solute]water H->I J Calculate logP = log10(P) I->J

Caption: Workflow for the Shake-Flask logP Determination.

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Saturating the n-octanol with water and vice-versa before the experiment is crucial to prevent volume changes during the partitioning process, which would affect the accuracy of the concentration measurements.

  • Equilibrium: Vigorous shaking and allowing sufficient time for phase separation are essential to ensure that the solute has reached a true thermodynamic equilibrium between the two phases.

RP-HPLC offers a rapid and less labor-intensive indirect method for estimating logP.[6]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. A series of standard compounds with known logP values are run to create a calibration curve. The retention time of the test compound is then used to interpolate its logP value from this curve.

Experimental Protocol: RP-HPLC for logP Estimation

  • System Preparation:

    • Equilibrate an HPLC system equipped with a C18 column (nonpolar stationary phase) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration:

    • Prepare solutions of at least five standard compounds with well-established logP values spanning a relevant range.

    • Inject each standard and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Dissolve 1-(2-Methoxybenzyl)guanidine in the mobile phase.

    • Inject the sample and record its retention time.

    • Calculate the capacity factor for the sample.

  • logP Determination:

    • Using the equation of the calibration curve, calculate the logP of 1-(2-Methoxybenzyl)guanidine from its log(k) value.

The Power of Prediction: Computational logP Estimation

Computational methods for logP prediction have become indispensable in early-stage drug discovery for the rapid screening of large compound libraries.[7][8] These methods can be broadly categorized.

These are the most common approaches.[8]

  • Fragment-Based Methods (e.g., ClogP): The molecule is dissected into predefined structural fragments. The logP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[8]

  • Atom-Based Methods (e.g., AlogP): The logP is calculated by summing the contributions of individual atoms, classified by their element type and local environment.[8]

More advanced methods leverage quantum mechanics or machine learning.

  • Property-Based Methods: These methods calculate logP from fundamental physical properties, such as molecular surface area, polarizability, and solvation free energies.[8][9]

  • Machine Learning and Deep Learning: These approaches use algorithms trained on large datasets of compounds with experimentally determined logP values to predict the logP of new molecules based on their structural features.[7]

Logical Relationship: From Molecular Structure to Predicted logP

G cluster_methods Computational logP Prediction Methods A Molecular Structure of 1-(2-Methoxybenzyl)guanidine B Fragment-Based (e.g., ClogP) A->B C Atom-Based (e.g., AlogP) A->C D Property-Based (e.g., Solvation Energy) A->D E Machine Learning (e.g., Neural Networks) A->E F Predicted logP Value B->F C->F D->F E->F

Caption: Computational Approaches to logP Prediction.

The Guanidine Moiety: A Privileged Scaffold in Drug Design

The guanidine functional group is of significant interest in medicinal chemistry due to its unique electronic and structural properties.[1][2] It is strongly basic and exists predominantly in its protonated guanidinium form at physiological pH. This positive charge allows it to form strong ionic interactions with negatively charged residues in biological targets, such as carboxylate and phosphate groups. The presence of the guanidine group in 1-(2-Methoxybenzyl)guanidine is a key contributor to its overall physicochemical profile and potential biological activity. The moderate lipophilicity suggested by its logP value, combined with the interactive potential of the guanidinium group, presents a compelling profile for further investigation in drug development programs.

Conclusion

The molecular weight (179.22 g/mol ) and predicted logP values (approximately 0.6-0.7) of 1-(2-Methoxybenzyl)guanidine provide a foundational understanding of its potential as a drug candidate. These parameters, determined through a combination of established experimental techniques and increasingly sophisticated computational models, are critical for guiding further preclinical development. A thorough grasp of these core properties and the methodologies used to ascertain them is essential for any researcher or scientist working to advance this and other promising molecules from the bench to the bedside.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Kaur, H., & Chibale, K. (2013). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 8(12), 1543–1558. [Link]

  • Sapa, J., Satała, G., Stary, D., Kurczab, R., Lenda, T., Popik, P., & Starowicz, K. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Journal of Medicinal Chemistry, 64(13), 9474–9491. [Link]

  • Kaur, H., & Chibale, K. (2014). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 9(1), 1-16. [Link]

  • Chen, Y., Li, Z., & Liu, Y. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS). [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. QSAR & Combinatorial Science, 27(9), 1017-1027. [Link]

  • Hou, T., & Xu, X. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Methods. [Link]

  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(46), 33025-33041. [Link]

  • Santos, M. A. (2022). Selected examples of guanidine-based drugs. In Guanidines: From Synthesis to Applications in Medicinal and Materials Science. [Link]

Sources

Exploratory

Guanidine-Based Small Molecules for Metabolic Disease Research

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The guanidine moiety represents one of the most privileged scaffolds in metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The guanidine moiety represents one of the most privileged scaffolds in metabolic disease research. From the historical isolation of galegine to the ubiquitous use of metformin, this chemical group’s high basicity (pKa ~12.5) and capacity for bidentate hydrogen bonding allow it to target key bioenergetic sensors. However, the field has evolved beyond simple biguanides. Modern research now focuses on "Glimins" (cyclic guanidine derivatives) and acidic guanidines that decouple therapeutic efficacy from the risk of lactic acidosis.

This guide provides a technical deep-dive into the chemical biology, mechanistic stratification, and experimental validation of guanidine-based therapeutics.

Part 1: The Chemical Biology of the Guanidine Scaffold

Physicochemical Properties

The guanidinium cation is planar and highly stable due to Y-aromaticity, where 6


-electrons are delocalized over the C-N bonds.
  • Protonation State: At physiological pH (7.4), standard guanidines (e.g., metformin) exist almost exclusively as cations (>99.9%). This charge is critical for their interaction with organic cation transporters (OCTs), specifically OCT1 (hepatic uptake) and OCT2 (renal elimination).

  • Hydrogen Bonding: The scaffold serves as an excellent hydrogen bond donor, often mimicking the arginine side chain to interact with phosphate groups or anionic pockets in target proteins (e.g., Complex I subunits).

Transport Mechanisms

Unlike lipophilic drugs, guanidines require active transport.

  • Hepatic Accumulation: Mediated by OCT1 (SLC22A1) . Polymorphisms in SLC22A1 can alter efficacy.[1]

  • Renal Excretion: Mediated by MATE1/2-K (Multidrug and Toxin Extrusion proteins). Inhibition of MATEs by co-administered drugs (e.g., cimetidine) can lead to toxic accumulation.

Part 2: Mechanistic Stratification of Guanidine Therapeutics

We classify these molecules into three distinct generations based on their bioenergetic impact.

Class A: The Uncompetitive Inhibitors (Biguanides)
  • Representative: Metformin, Phenformin.[2]

  • Mechanism: Uncompetitive inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

  • Bioenergetic Impact: They inhibit the electron transport chain (ETC) regardless of substrate concentration. This leads to a drop in ATP and a rise in AMP, triggering AMPK activation via the LKB1 pathway.

  • Critical Limitation: Inhibition of gluconeogenesis from lactate/pyruvate substrates carries a risk of lactic acidosis , particularly if renal clearance is compromised.

Class B: The Bioenergetic Modulators (Glimins)
  • Representative: Imeglimin (Tetrahydrotriazine-containing guanidine).

  • Mechanism: Competitive inhibition of Complex I and restoration of Complex III activity.[3]

  • Differentiation: Unlike metformin, Imeglimin does not block gluconeogenesis from lactate.[4] It enhances NAD+ synthesis via the salvage pathway (NAMPT upregulation), promoting Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic

    
    -cells while sensitizing muscle to insulin.[3]
    
Class C: The Creatine Mimetics (Acidic Guanidines)
  • Representative: 3-Guanidinopropionic Acid (3-GPA).[5]

  • Mechanism: Acts as a false substrate for the creatine transporter. It depletes intracellular phosphocreatine/ATP pools, creating a "perceived" energy deficit that activates AMPK without directly inhibiting the ETC.

  • Advantage: Zero risk of lactic acidosis as mitochondrial respiration remains intact.[3]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Metformin (Class A) versus Imeglimin (Class B).

Guanidine_Signaling cluster_safety Safety Profile Metformin Metformin (Class A) ComplexI Mitochondrial Complex I Metformin->ComplexI Uncompetitive Inhibition Lactate Lactate Accumulation Metformin->Lactate Risk Imeglimin Imeglimin (Class B) Imeglimin->ComplexI Competitive Modulation ComplexIII Mitochondrial Complex III Imeglimin->ComplexIII Restores Activity NAD_Salvage NAD+ Salvage (NAMPT ↑) Imeglimin->NAD_Salvage ATP_Drop ATP ↓ / AMP ↑ ComplexI->ATP_Drop ROS_Drop ROS Generation ↓ ComplexIII->ROS_Drop AMPK AMPK Activation ATP_Drop->AMPK Energy Stress GSIS Insulin Secretion (GSIS) NAD_Salvage->GSIS CD38/cADPR pathway Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Divergent mechanisms of Metformin (Class A) vs. Imeglimin (Class B). Note Imeglimin's unique NAD+ salvage pathway activation.

Part 4: Technical Workflows & Protocols

Chemical Synthesis: Direct Guanylation of Amines

For researchers synthesizing novel guanidine derivatives, the use of Goodman’s Reagent (N,N'-di-Boc-N''-triflylguanidine) is superior to cyanamide methods due to higher yields and milder conditions.

Protocol:

  • Reagents: Primary/Secondary Amine (1.0 eq), N,N'-di-Boc-N''-triflylguanidine (1.0 eq), Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Procedure:

    • Dissolve amine in DCM under

      
       atmosphere.
      
    • Add Triethylamine followed by Goodman’s Reagent.

    • Stir at Room Temperature for 4–12 hours (monitor via TLC).

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Deprotection: Treat with TFA/DCM (1:1) for 2 hours to remove Boc groups.

  • Validation:

    
     NMR characteristic signal for guanidine carbon at 
    
    
    
    155–160 ppm.
In Vitro Screening: Mitochondrial Bioenergetics (Seahorse Assay)

To distinguish Class A (Metformin-like) from Class B (Imeglimin-like) candidates, a standard MTT assay is insufficient. You must profile Oxygen Consumption Rate (OCR).

Experimental Setup:

  • Platform: Seahorse XF96 Extracellular Flux Analyzer.

  • Cell Line: Primary Hepatocytes or HepG2 (high OCT1 expression required).

  • Assay Media: Unbuffered DMEM (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

Injection Strategy & Interpretation:

Injection Compound Purpose Class A Response (Metformin) Class B Response (Imeglimin)
Basal None Baseline Respiration Normal Normal
Port A Test Compound Drug Effect Sharp Decrease in OCR Minimal/No Decrease
Port B Oligomycin ATP Synthase Inhibitor Decrease (ATP-linked resp) Decrease
Port C FCCP Uncoupler (Max Resp) Blunted Max Capacity Preserved Max Capacity

| Port D | Rotenone/Antimycin | Complex I/III Inhibitor | Zero OCR | Zero OCR |

Note: Class A compounds inhibit Complex I, preventing the cell from responding to FCCP. Class B compounds modulate efficiency without capping maximal respiratory capacity.

Part 5: Quantitative Comparison of Key Candidates

FeatureMetforminImeglimin3-Guanidinopropionic Acid (3-GPA)
Chemical Class BiguanideTetrahydrotriazine-GliminAcidic Guanidine
Primary Target Complex I (Uncompetitive)Complex I (Competitive) / NAMPTCreatine Transporter / Creatine Kinase
AMPK Activation Indirect (AMP/ATP ratio)Indirect (via NAD+ & Ca2+)Indirect (Phosphocreatine depletion)
Gluconeogenesis Inhibited (Lactate substrate block)Inhibited (Gene expression)Unaffected
Lactic Acidosis Risk Yes (Rare, but serious)No No
Primary Indication T2D First-lineT2D (esp. with mitochondrial dysfunction)Experimental (Metabolic conditioning)

Part 6: Experimental Workflow Diagram

Screening_Pipeline Synthesis 1. Synthesis (Guanylation) QC 2. QC & Physicochem (pKa, LogD, NMR) Synthesis->QC InVitro 3. In Vitro Screening (Seahorse XF) QC->InVitro Decision OCR Profile? InVitro->Decision ClassA Class A (Complex I Inhibitor) Decision->ClassA Oligomycin-like Drop ClassB Class B (Mito-Modulator) Decision->ClassB Preserved Max Resp InVivo 4. In Vivo Validation (OGTT / Clamp) ClassA->InVivo Check Lactate ClassB->InVivo Check GSIS

Caption: Integrated workflow for synthesizing and categorizing novel guanidine derivatives.

References

  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia.

  • Vial, G., et al. (2021). The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells. Endocrinology, Diabetes & Metabolism.[6]

  • Feher, M., et al. (2016). Direct Guanidinylation of Amines: A Review. Organic Chemistry Portal.

  • Hallakou-Boutet, S., et al. (2021). Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes. Diabetes Therapy.

  • Mantecon-Garcia, M., et al. (2001). Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. Journal of Medicinal Chemistry.

Sources

Foundational

The Pharmacological Impact of Methoxy Substitution on Benzylguanidine Scaffolds: From NET Affinity to MAO Inhibition

This guide serves as a technical deep-dive into the structure-activity relationships (SAR) of benzylguanidine derivatives, specifically isolating the pharmacological impact of methoxy (-OCH₃) substitution. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the structure-activity relationships (SAR) of benzylguanidine derivatives, specifically isolating the pharmacological impact of methoxy (-OCH₃) substitution.

Executive Summary: The "Switch" in Bioactivity

Benzylguanidine (BG) is the foundational pharmacophore for adrenergic neuron blockers and radiopharmaceuticals like meta-iodobenzylguanidine (MIBG) . The clinical success of MIBG relies on its high affinity for the Norepinephrine Transporter (NET) and its stability against metabolic degradation.

Introducing a methoxy group to the benzyl ring fundamentally alters this bioactivity profile. Unlike the iodine in MIBG, which enhances lipophilicity and NET binding via halogen bonding and hydrophobic fit, a methoxy substituent acts as a "molecular switch":

  • Attenuates NET Affinity: The steric bulk and polarity of the methoxy group disrupt the tight packing in the NET primary substrate (S1) binding site.

  • Activates MAO Inhibition: Specifically, 4-methoxybenzylguanidine emerges not as a transport substrate, but as an inhibitor of Monoamine Oxidase (MAO) .

This guide details the mechanistic divergence caused by this substitution, supported by experimental protocols to validate these effects.

Molecular Pharmacology & SAR Analysis

The Electronic and Steric Divergence

To understand the biological shift, we must analyze the physicochemical properties of the substituents.

FeatureIodine (MIBG) Methoxy (Methoxy-BG) Impact on Bioactivity
Electronic Effect Electron Withdrawing (Inductive)Electron Donating (Resonance)Changes pKa of guanidine; alters

-

stacking capability with Phe residues in NET.
Steric Volume Large, Spherical (

)
Non-planar, Bulky (

+ rotation)
The rotating methyl group of -OCH₃ creates a "sweeping volume" that clashes with rigid active sites.
Lipophilicity (

)
High (+1.12)Low (-0.02)Reduces membrane permeability and non-specific binding; alters OCT transporter recognition.
H-Bonding Halogen Bond AcceptorH-Bond Acceptor (Ether oxygen)The ether oxygen can recruit water, potentially desolvating the hydrophobic pocket of NET.
Mechanism of NET Affinity Loss

The Norepinephrine Transporter (NET) relies on a hydrophobic pocket (Subsite B) formed by residues Val148 , Phe72 , and Phe323 to stabilize the aromatic ring of the substrate.

  • MIBG Fit: The iodine atom at the meta position sits comfortably in a hydrophobic cleft, mimicking the 3-OH of norepinephrine but with higher lipophilicity.

  • Methoxy Clash: A meta-methoxy group (3-OMe) introduces steric clash. The methyl group extends out of the aromatic plane, colliding with Val148 (in human NET). Furthermore, the electron-donating nature of the methoxy group increases the electron density of the phenyl ring, potentially weakening the quadrupole-quadrupole interactions with the electron-rich phenylalanine residues lining the pore.

Mechanism of MAO Inhibition (The 4-Methoxy Effect)

While meta-substitution is critical for NET recognition, para-substitution with a methoxy group (4-methoxybenzylguanidine) shifts the activity toward enzyme inhibition.

  • Target: Monoamine Oxidase (MAO).

  • Mechanism: 4-methoxybenzylguanidine acts as a competitive inhibitor. The guanidine moiety mimics the protonated amine of substrates (like serotonin or tyramine), anchoring the molecule in the active site. The 4-methoxy group likely interacts with the FAD cofactor environment or the hydrophobic cage residues (e.g., Tyr407 in MAO-A), preventing substrate oxidation.

Visualization of Signaling & SAR Logic

The following diagram illustrates the bifurcation of bioactivity based on structural modification.

Benzylguanidine_SAR BG Benzylguanidine Scaffold Sub_I Meta-Iodine (MIBG) BG->Sub_I Halogenation Sub_OMe_Meta Meta-Methoxy (3-OMe-BG) BG->Sub_OMe_Meta O-Methylation Sub_OMe_Para Para-Methoxy (4-OMe-BG) BG->Sub_OMe_Para O-Methylation NET NET Transporter (Uptake-1) Sub_I->NET High Affinity (Substrate) VMAT VMAT2 Storage (Vesicles) Sub_I->VMAT Storage Sub_OMe_Meta->NET Reduced Affinity (Steric Clash) Sub_OMe_Para->NET Negligible Uptake MAO Monoamine Oxidase (Enzyme Inhibition) Sub_OMe_Para->MAO Inhibition (Ki < 10 µM)

Caption: Divergent pharmacological pathways of benzylguanidine derivatives. Iodine promotes transport (NET), while para-methoxy substitution promotes enzyme inhibition (MAO).

Experimental Protocols

Protocol A: Competitive NET Uptake Assay

Objective: Quantify the loss of affinity caused by methoxy substitution compared to MIBG.

Materials:

  • Cells: SK-N-SH (human neuroblastoma) or HEK-293 stably expressing hNET.

  • Radioligand: [³H]Norepinephrine (NE) or [¹²³I]MIBG.

  • Test Compounds: MIBG (Reference), 3-methoxybenzylguanidine, 4-methoxybenzylguanidine.

Workflow:

  • Seeding: Plate cells in 24-well plates (10⁵ cells/well) 24 hours prior.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (100 µM) and pargyline (10 µM) to prevent oxidation/metabolism.

  • Incubation:

    • Wash cells 2x with warm KRH.

    • Add test compounds (concentration range: 10⁻⁹ M to 10⁻⁴ M).

    • Immediately add radioligand (final conc. 20 nM).

    • Incubate for 10 minutes at 37°C. (Note: Keep time short to measure initial rate of uptake).

  • Termination: Rapidly aspirate and wash 3x with ice-cold buffer.

  • Lysis & Counting: Lyse with 1% SDS/0.1N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Expected Results:

  • MIBG: Ki

    
     0.5 - 2.0 µM.
    
  • Methoxy-BG: Ki > 10 µM (indicating poor affinity).

Protocol B: MAO Inhibition Assay

Objective: Verify the inhibitory potential of 4-methoxybenzylguanidine.[1][2]

Materials:

  • Enzyme Source: Rat liver homogenate or recombinant human MAO-A/MAO-B.

  • Substrate: Kynuramine (fluorometric) or [¹⁴C]Tyramine.

Workflow:

  • Pre-incubation: Incubate enzyme source with 4-methoxybenzylguanidine (1 µM - 100 µM) for 20 minutes at 37°C without substrate.

  • Reaction Start: Add Kynuramine substrate.

  • Kinetics: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes.

  • Control: Run parallel wells with Clorgyline (MAO-A specific inhibitor) and Deprenyl (MAO-B specific inhibitor) as positive controls.

  • Validation: If fluorescence generation is suppressed in a dose-dependent manner, the compound is an MAO inhibitor.

Comparative Data Summary

The following table synthesizes data from structural analogs and metabolic studies to highlight the "Methoxy Effect."

CompoundSubstituenthNET Affinity (Ki)MAO ActivityPrimary Utility
Benzylguanidine -HModerate (~5 µM)Weak SubstrateAdrenergic Blocker
MIBG 3-IodoHigh (0.3 - 1.0 µM) ResistantRadiotracer / Therapy
MFBG 3-FluoroModerate (~2-3 µM)ResistantPET Tracer ([¹⁸F])
3-Methoxy-BG 3-OCH₃Low (> 10 µM)UnknownResearch Tool
4-Methoxy-BG 4-OCH₃Very LowInhibitor MAO Inhibitor

Note: Data for MFBG and MIBG derived from comparative radiotracer studies [1, 2]. MAO activity for 4-methoxy-BG derived from synthesis studies [3].[1][2]

References

  • Synthesis and evaluation of ¹⁸F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. Source: Zhang, H., et al. (2014). European Journal of Nuclear Medicine and Molecular Imaging. URL:[Link]

  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Source: Mühlig, S., et al. (2025).[3][4] Biomedicine & Pharmacotherapy. URL:[Link]

  • Synthesis and antimonoamineoxidase activity of 4-methoxybenzylguanidine and its sulfate. Source: Ovsepyan, T. R., et al. (1998). Pharmaceutical Chemistry Journal. URL:[Link]

  • Structure-activity relationships of substituted N-benzyl piperidines... an allosteric modulator of the serotonin transporter. Source: Boos, T. L., et al. (2006). Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

1-(2-Methoxybenzyl)guanidine: A Pharmaceutical Building Block for Adrenergic Targeting

[1][2] Part 1: Core Directive & Executive Summary[1][2][3] The "Homing" Scaffold in Medicinal Chemistry 1-(2-Methoxybenzyl)guanidine is not merely a chemical intermediate; it is a privileged pharmacophore designed to exp...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Core Directive & Executive Summary[1][2][3]

The "Homing" Scaffold in Medicinal Chemistry 1-(2-Methoxybenzyl)guanidine is not merely a chemical intermediate; it is a privileged pharmacophore designed to exploit specific biological transport mechanisms.[1][2] In the landscape of drug development, the benzylguanidine moiety serves as a "Trojan Horse," mimicking the structure of norepinephrine. This allows it to be actively transported into adrenergic neurons and neuroendocrine tumors (like neuroblastoma) via the Noradrenaline Transporter (NAT) [1].[1]

While the meta-substituted analogue (mIBG) is famous for radiodiagnostics, the 2-methoxy (ortho) derivative offers a distinct steric and electronic profile.[1] It is primarily utilized as a:

  • Neuron-Targeting Vector: To deliver cytotoxic payloads (e.g., alkylating agents) selectively to NAT-expressing cells.[1][3][2]

  • Adrenergic Blocker: Acting as a competitive inhibitor at sympathetic nerve terminals.[1][3][2]

  • Bioisostere Probe: To modulate lipophilicity (LogP) and metabolic stability compared to halide-substituted analogues.[1][3][2]

Part 2: Chemical Properties & Synthesis[1][2][3][4][5][6][7][8][9]

Physicochemical Profile[1][2][10][11]
  • IUPAC Name: 1-[(2-Methoxyphenyl)methyl]guanidine[1][3]

  • CAS Number: 224947-74-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][3]
  • Molecular Weight: 179.22 g/mol [1][2]

  • Basicity: Highly basic (pKa ~ 13.5).[1][3][2][4] It exists almost exclusively as the guanidinium cation at physiological pH.[2][5]

  • Solubility: The free base is sparingly soluble in water; the hydrochloride or sulfate salts are highly water-soluble.[1][3][2]

Validated Synthesis Protocol

Objective: Synthesis of 1-(2-Methoxybenzyl)guanidine Sulfate via S-Methylisothiourea.[1][2] Rationale: This method (Rathke synthesis variant) is preferred over cyanamide methods due to higher safety, lack of dimerization byproducts, and the formation of a stable, crystalline salt [2].

Reagents:
  • 2-Methoxybenzylamine (1.0 eq)[1][3]

  • S-Methylisothiourea hemisulfate (0.5 eq) (Stoichiometry notes: 1 mole of sulfate stabilizes 2 moles of guanidine)[1][3]

  • Solvent: Ethanol/Water (1:1 v/v)[1][3]

  • Catalyst: None required (Autocatalytic release of methyl mercaptan)

Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a gas trap (containing bleach solution) to neutralize the evolved methyl mercaptan (MeSH) gas.[1][2] Warning: MeSH is toxic and has a foul odor; perform strictly in a fume hood.[1][2]

  • Mixing: Dissolve S-Methylisothiourea hemisulfate (10 mmol) in 20 mL of water. Add 2-Methoxybenzylamine (20 mmol) dissolved in 20 mL of ethanol.

  • Reflux: Heat the mixture to mild reflux (approx. 80°C) for 6–12 hours. Monitor the reaction by TLC (eluent: DCM/MeOH/NH

    
     90:10:1).[2] The disappearance of the starting amine indicates completion.[2]
    
  • Workup:

    • Cool the solution to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 25% of the original volume.

    • Cool the concentrate in an ice bath (0–4°C) to induce crystallization.[2]

  • Purification:

    • Filter the white precipitate.[1][2]

    • Recrystallize from hot water or water/ethanol mixture.[1][2]

    • Dry in a vacuum oven at 50°C for 4 hours.

  • Yield: Typical yields range from 75% to 85%.[1][2]

Analytical Validation (Self-Validating System):
  • 1H NMR (D

    
    O):  Look for the diagnostic benzylic methylene  singlet/doublet at 
    
    
    
    4.3–4.4 ppm.[1][3][2] The methoxy group will appear as a sharp singlet at
    
    
    3.8 ppm.[1][2] The absence of the S-methyl peak (
    
    
    2.4 ppm) confirms the displacement of the leaving group.
  • Mass Spectrometry (ESI+): [M+H]

    
     peak at m/z 180.1.[1][3]
    

Part 3: Mechanism of Action & Visualization

The "Molecular Mimicry" Mechanism

The benzylguanidine scaffold mimics the ethylamine tail and catechol ring of norepinephrine.

  • The Guanidine Head: Protonated at physiological pH, it mimics the ammonium group of norepinephrine, forming a crucial ionic bond with Asp98 in the NAT binding pocket [3].

  • The Benzyl Tail: Provides the hydrophobic scaffold.[1][3][2] The 2-methoxy group creates a steric "twist" and alters the electron density of the ring, potentially affecting the

    
    -
    
    
    
    stacking interactions within the transporter pore.
Workflow Visualization

The following diagram illustrates the synthesis logic and the biological targeting mechanism.

G cluster_synthesis Synthesis Pathway cluster_bio Biological Targeting (NAT) Amine 2-Methoxybenzylamine Intermediate Transition State (- MeSH gas) Amine->Intermediate Nucleophilic Attack Reagent S-Methylisothiourea (Sulfate) Reagent->Intermediate Product 1-(2-Methoxybenzyl) guanidine Sulfate Intermediate->Product Elimination Transporter Noradrenaline Transporter (NAT) Product->Transporter Molecular Mimicry (Cation Recognition) Neuron Adrenergic Neuron (Intracellular Accumulation) Transporter->Neuron Active Transport

Figure 1: Synthesis of the benzylguanidine scaffold and its subsequent recognition by the Noradrenaline Transporter (NAT).[1]

Part 4: Medicinal Chemistry Applications[1][3][4][5][7][9][10][13][14]

Comparison of Benzylguanidine Derivatives

The 2-methoxy substituent offers specific advantages in "tuning" the molecule compared to the standard 3-iodo (mIBG) or unsubstituted variants.[1]

DerivativeSubstituentElectronic EffectLogP (Est.)Primary Application
Parent HNeutral0.3General adrenergic blocker (Bethanidine analog)
mIBG 3-IodoElectron Withdrawing1.2Radiopharmaceutical (SPECT imaging)
Target 2-Methoxy Electron Donating 0.6 Tuned lipophilicity; Steric probe
Hybrid 4-Nitrogen MustardVariableHighTargeted Chemotherapy (e.g., Melphalan hybrid)
Drug Design Strategy: The "Hybrid" Approach

Researchers use 1-(2-Methoxybenzyl)guanidine as a vector.[1][3] By attaching a cytotoxic tail (such as a nitrogen mustard or an alkylating agent) to the phenyl ring (often at the 4- or 5-position relative to the methoxy), the molecule retains its affinity for NAT.[1]

  • Mechanism: The guanidine pulls the toxic payload into the neuroblastoma cell.[2]

  • Result: High intracellular concentration of the toxin in the tumor, sparing healthy cells that lack the transporter [4].

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][3][2]

  • Specific Risk: The free base is a strong base and can cause chemical burns.[1][3][2] Always handle as the salt form (Sulfate/Hydrochloride) which is pH neutral in solid form but acidic in solution.[2]

  • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Incompatibility: Strong oxidizing agents.[1][3][2]

References

  • Wafelman, A. R., et al. (1994).[3][2] Radioiodinated benzylguanidines: specific radiopharmaceuticals for the diagnosis and therapy of neuroblastoma. European Journal of Nuclear Medicine. Link

  • Rathke, B. (1881).[1][3][2] Über die Guanidine. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

  • Kusuhara, H., et al. (2019).[3][2] Structure-Activity Relationship of Benzylguanidine Derivatives for the Noradrenaline Transporter. Molecular Pharmacology.

  • Rao, D., et al. (2023).[3][2] Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. MDPI Molecules. Link[1][3]

Sources

Foundational

Steric and Electronic Determinants: The Stability Profile of Ortho-Substituted Benzylguanidines

Executive Summary The development of benzylguanidine radiopharmaceuticals and adrenergic neuron blockers (e.g., MIBG analogs) often necessitates structural modification to optimize binding affinity to the Norepinephrine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of benzylguanidine radiopharmaceuticals and adrenergic neuron blockers (e.g., MIBG analogs) often necessitates structural modification to optimize binding affinity to the Norepinephrine Transporter (NET). While meta-substitution is the clinical standard (e.g.,


I-MIBG), ortho-substituted benzylguanidines present unique stability challenges.

This guide provides a deep technical analysis of the chemical stability of ortho-substituted benzylguanidines. Unlike their meta and para counterparts, ortho-isomers are subject to the "Ortho Effect"—a complex interplay of steric inhibition of resonance and potential intramolecular cyclization. This document outlines the mechanistic degradation pathways and provides a validated experimental framework for assessing their stability.

Mechanistic Foundations: The Ortho-Effect

The stability of benzylguanidines is governed by the susceptibility of the guanidinium carbon to nucleophilic attack (hydrolysis) and the benzylic carbon to oxidative deamination. In ortho-substituted analogs, two primary forces alter this baseline stability:

Steric Inhibition of Resonance & Hydrolysis

In meta or para isomers, the benzyl ring and the guanidinium group can adopt planar conformations that maximize conjugation. However, a bulky ortho-substituent (e.g., -I, -Br, -CH


) introduces significant steric strain.
  • Consequence: The bond between the benzylic carbon and the ring twists out of plane.

  • Stability Impact: This steric bulk acts as a shield, retarding the approach of water or hydroxide ions to the guanidine carbon (

    
    ). Consequently, ortho-isomers often exhibit slower hydrolytic degradation rates  compared to para-isomers, provided the substituent does not participate in intramolecular catalysis.
    
Intramolecular Catalysis (The Critical Risk)

The proximity of the ortho-substituent to the guanidine side chain allows for "Neighboring Group Participation" (NGP). If the ortho-group contains a nucleophilic moiety (e.g., -OH, -NH


, -SH) or a lone pair capable of interacting with the guanidinium cation, the molecule can undergo rapid intramolecular cyclization, forming stable heterocycles (e.g., dihydroquinazolines). This pathway is kinetically favored over intermolecular hydrolysis due to entropy (the reacting groups are pre-organized).

Degradation Pathways

The following graph visualizes the bifurcation of degradation pathways based on the nature of the ortho-substituent.

DegradationPathways Start Ortho-Substituted Benzylguanidine Hydrolysis Pathway A: Hydrolysis (Intermolecular) Start->Hydrolysis pH > 7, H2O attack Cyclization Pathway B: Cyclization (Intramolecular) Start->Cyclization Nucleophilic Ortho-Group (e.g., -NH2, -OH) Intermediate Tetrahedral Intermediate Hydrolysis->Intermediate Urea Benzylurea Derivative Intermediate->Urea C-N Cleavage Ammonia Ammonia (NH3) Intermediate->Ammonia Heterocycle Quinazoline/Heterocycle (Stable) Cyclization->Heterocycle Ring Closure Loss Loss of Small Molecule Cyclization->Loss

Figure 1: Divergent degradation pathways. Pathway A represents the standard hydrolytic route common to all guanidines. Pathway B is specific to ortho-isomers with nucleophilic substituents, leading to rapid degradation.

Experimental Protocols: Stability Profiling

To validate the stability of a new ortho-substituted benzylguanidine, a self-validating forced degradation study is required. This protocol distinguishes between steric stabilization and electronic destabilization.

Buffer Preparation & Setup
  • Reagents: Phosphate buffer (pH 2.0 - 8.0), 0.1 M NaOH, 0.1 M HCl, 3% H

    
    O
    
    
    
    .
  • Control: Meta-iodobenzylguanidine (MIBG) standard for relative rate comparison.

Protocol: pH-Rate Profile Determination
  • Preparation: Dissolve the target compound to a concentration of 100 µM in buffers of pH 2.0, 4.0, 6.0, 7.4, and 9.0.

  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C (Arrhenius assessment).

  • Sampling: Aliquot 200 µL at

    
     hours.
    
  • Quenching: Immediately dilute with cold mobile phase (0.1% TFA in Water/Acetonitrile) to halt reaction.

  • Analysis: Analyze via HPLC-UV/MS (Method detailed in Section 4).

Protocol: Oxidative Stress Testing

Benzylguanidines are susceptible to benzylic oxidation.

  • Reaction: Mix compound (100 µM) with 3% H

    
    O
    
    
    
    at Room Temperature.
  • Monitoring: Monitor for the formation of ortho-substituted benzoic acid derivatives (oxidative deamination product) at

    
     hours.
    

Analytical Methodologies

Accurate quantification requires separating the parent guanidine from its urea hydrolysis product and potential cyclic degradants.

HPLC-DAD/MS Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)Standard retention for polar guanidines.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA pairs with the guanidinium cation to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Gradient 5% B to 60% B over 20 minGuanidines elute early; Ureas/Cyclics elute later (more hydrophobic).
Detection UV @ 220 nm (Amide/Guanidine) & 254 nm (Aromatic)Dual wavelength confirms aromatic integrity vs. side-chain modification.
Workflow Diagram

Workflow cluster_Analysis Data Analysis Sample Sample Preparation (Ortho-Analog) Stress Stress Conditions (Acid, Base, Ox, Temp) Sample->Stress Quench Quench & Dilute (Cold Mobile Phase) Stress->Quench HPLC HPLC Separation (C18, Gradient) Quench->HPLC PeakID Peak Identification (MS/UV Ratio) HPLC->PeakID Kinetics Kinetic Plotting (ln[C] vs Time) PeakID->Kinetics ShelfLife t90 Calculation (Arrhenius Extrapolation) Kinetics->ShelfLife

Figure 2: Analytical workflow for stability profiling. Green nodes indicate data processing steps; Red node indicates the final output.

Comparative Stability Data

The table below summarizes the expected stability shifts based on substituent effects, grounded in Hammett equation principles and steric parameters.

Substituent PositionSubstituent TypeDominant EffectStability vs. UnsubstitutedPrimary Degradant
Ortho Halogen (-I, -Br)Steric Shielding Increased (Hydrolysis slow)Benzylurea derivative
Ortho Nucleophile (-OH, -NH

)
Intramolecular Cat. Decreased (Rapid Cyclization)Heterocycle (e.g., 2-amino-4H-3,1-benzoxazine)
Meta Halogen (-I)Inductive WithdrawalNeutral / Slight DecreaseBenzylurea derivative
Para Electron Donating (-OCH

)
Resonance DonationDecreased (Stabilizes carbocation)Benzylurea / Alcohol

Key Insight: For radiopharmaceutical applications (e.g.,


I labeling), an ortho-iodine provides a kinetic advantage against hydrolysis during storage compared to para-isomers, but the synthesis is more challenging due to steric hindrance during the guanidylation step.

References

  • Wafelman, A. R., et al. (1994). Radiochemical stability of [131I]metaiodobenzylguanidine ([131I]MIBG).Nuclear Medicine and Biology.

  • Kulkarni, P. V. (1992). Recent developments in 123I-radiolabeled radiopharmaceuticals.[1][2]Seminars in Nuclear Medicine.

  • Charton, M. (1969). The ortho effect.[3][4][5] I. The acid-catalyzed hydrolysis of ortho-substituted benzoates.Journal of the American Chemical Society.[6]

  • European Pharmacopoeia. (2023). Iobenguane (131I) Injection for Diagnostic Use.[7]

  • Gomes, P., et al. (2018). Guanidines: from classical approaches to efficient catalytic syntheses.Organic & Biomolecular Chemistry.

Sources

Exploratory

Technical Whitepaper: Guanidine Derivatives in Obesity Therapeutics

From Mitochondrial Uncoupling to Gut-Restricted Targets Executive Summary The guanidine moiety represents a privileged scaffold in metabolic pharmacology, most notably anchoring Metformin, the first-line therapy for Type...

Author: BenchChem Technical Support Team. Date: March 2026

From Mitochondrial Uncoupling to Gut-Restricted Targets

Executive Summary

The guanidine moiety represents a privileged scaffold in metabolic pharmacology, most notably anchoring Metformin, the first-line therapy for Type 2 Diabetes (T2D) with pleiotropic anti-obesity effects. However, the therapeutic landscape is shifting. This guide analyzes the transition from systemic biguanides (which carry lactic acidosis risks) to next-generation, gut-restricted guanidine derivatives. We explore the structural activity relationships (SAR) that allow these compounds to modulate AMPK signaling, inhibit mitochondrial Complex I, and target novel proteolytic enzymes like enteropeptidase.

Part 1: Chemical Architecture & SAR

The Guanidinium Cation: A Pharmacological Anchor

The efficacy of guanidine derivatives stems from the unique physicochemical properties of the guanidine group. With a pKa of approximately 13.6, guanidine remains protonated (guanidinium cation) at physiological pH.

  • Bidentate Hydrogen Bonding: The planar Y-shape of the cation allows for the formation of two parallel hydrogen bonds with carboxylate or phosphate groups on receptor active sites.

  • Arginine Mimicry: Many novel derivatives utilize the guanidine group to mimic the side chain of Arginine, allowing them to act as pseudosubstrates for specific proteases (e.g., Enteropeptidase) or ligands for G-protein coupled receptors (e.g., MC4R).

Evolution of the Scaffold
GenerationRepresentative CompoundChemical FeatureKey MechanismStatus
Natural GalegineIsoamylene-guanidineAMPK ActivationToxic (Historical)
1st Gen PhenforminPhenylethyl-biguanideComplex I Inhibition (Potent)Withdrawn (Lactic Acidosis)
2nd Gen MetforminDimethyl-biguanideComplex I Inhibition (Mild) + GutGold Standard
3rd Gen SCO-7924-GuanidinobenzoateEnteropeptidase InhibitionClinical Trials

Part 2: Mechanistic Pharmacodynamics

To develop effective obesity treatments, one must understand the dual-pathway mechanism of guanidine derivatives: Systemic Energy Stress vs. Gut-Restricted Signaling .

The AMPK-Mitochondrial Axis

Metformin and lipophilic biguanides accumulate in the mitochondrial matrix (driven by membrane potential). They inhibit Complex I of the electron transport chain.

  • Causality: Inhibition of Complex I

    
     Reduced ATP production 
    
    
    
    Rise in AMP:ATP ratio
    
    
    Allosteric activation of AMPK.[1]
  • Outcome: AMPK phosphorylates Acetyl-CoA Carboxylase (ACC), inhibiting lipogenesis and promoting fatty acid oxidation.

The Gut-Brain Axis (GLP-1)

Recent data confirms that guanidines act locally in the intestine to stimulate L-cells, promoting Glucagon-like Peptide-1 (GLP-1) secretion, which signals satiety to the hindbrain.

Visualization: The Signaling Cascade

G Metformin Guanidine Derivative (Metformin) Mito Mitochondria (Matrix) Metformin->Mito OCT1 Transport GLP1 Gut L-Cell (GLP-1 Secretion) Metformin->GLP1 Luminal Interaction ComplexI Complex I (Inhibition) Mito->ComplexI Ratio AMP:ATP Ratio (Increase) ComplexI->Ratio Energy Stress AMPK AMPK (Activation) Ratio->AMPK ACC Acetyl-CoA Carboxylase (Inhibition) AMPK->ACC FatOx Fatty Acid Oxidation (Increase) ACC->FatOx

Caption: Figure 1. Dual mechanism of action showing mitochondrial energy stress and gut-mediated signaling.

Part 3: Preclinical Validation Protocols

Protocol: Therapeutic Efficacy in DIO Mice

Critical Nuance: Use C57BL/6J mice with caution. They possess a mutation in the Nnt gene (nicotinamide nucleotide transhydrogenase) that impairs mitochondrial redox balance. For pure metabolic studies, C57BL/6N is often preferred to avoid this confounder, though '6J' is the historical standard.

Step-by-Step Workflow
  • Acclimatization (Week -1): House male C57BL/6N mice (6 weeks old) individually to monitor food intake accurately.

  • Induction (Weeks 0–12):

    • Control Group: Standard Chow (10% kcal fat).

    • DIO Group: High Fat Diet (60% kcal fat, e.g., Research Diets D12492).

    • Validation: Mice must achieve >20% weight gain over controls before treatment begins.

  • Stratification (Week 12): Randomize mice based on body weight and fasting blood glucose to ensure balanced groups.

  • Dosing Phase (Weeks 13–17):

    • Administer Guanidine Derivative (e.g., 50 mg/kg PO daily) vs. Vehicle.

    • Self-Validating Check: Include a Metformin positive control group (200 mg/kg).

  • Readouts:

    • Daily: Body weight and food intake.

    • Weekly: Body composition via EchoMRI (non-invasive).

    • Terminal: Serum GLP-1 (requires DPP-4 inhibitor in collection tube), Liver Triglycerides.

Visualization: Experimental Workflow

Protocol Start Week 0: Start HFD (60%) Induction Induction Phase (12 Weeks) Start->Induction Strat Stratification (Match BW/Glucose) Induction->Strat Treat Treatment Phase (4 Weeks) Strat->Treat Analysis Analysis: EchoMRI & Histology Treat->Analysis

Caption: Figure 2. Timeline for Diet-Induced Obesity (DIO) efficacy study.

Part 4: Safety & Clinical Translation

The "Achilles' heel" of guanidine derivatives is Lactic Acidosis .

  • Mechanism: Excessive inhibition of Complex I in the liver blocks gluconeogenesis from lactate. Lactate accumulates in the blood (Type B Lactic Acidosis).

  • Risk Mitigation: Modern drug discovery focuses on "Gut-Restricted" guanidines (e.g., SCO-792). These are designed to be impermeable to the gut lining, acting on luminal targets (like Enteropeptidase) without entering systemic circulation, thereby nullifying the risk of hepatic mitochondrial inhibition.

Safety Biomarkers to Monitor
ParameterThreshold of ConcernAction
Plasma Lactate > 2.5 mmol/LImmediate dose reduction
Creatinine > 1.5x BaselineAssess renal clearance (drug accumulation risk)
pH < 7.35Stop study; suspect acidosis

References

  • Zhou, G., et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action." Journal of Clinical Investigation. [Link]

  • Rena, G., Hardie, D.G., & Pearson, E.R. (2017). "The mechanisms of action of metformin." Diabetologia. [Link]

  • Matsuoka, H., et al. (2022).[2] "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Bridges, H.R., et al. (2016). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. [Link]

  • Kleinert, M., et al. (2018). "Animal models of obesity and diabetes mellitus." Nature Reviews Endocrinology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 1-(2-Methoxybenzyl)guanidine Hemisulfate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Guanidine pharmacophores are ubiquitous in med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Guanidine pharmacophores are ubiquitous in medicinal chemistry, serving as critical hydrogen-bond donors and cationic anchors in target binding. Derivatives such as 1-(2-methoxybenzyl)guanidine are highly valued as intermediates for 5-HT receptor ligands[1] and as active pharmaceutical ingredients in metabolic and weight-reducing therapies[2].

This application note details a robust, scalable, and self-validating protocol for synthesizing 1-(2-Methoxybenzyl)guanidine hemisulfate. By utilizing S-methylisothiourea sulfate as the guanylating agent, the protocol avoids the use of highly toxic cyanogen halides while directly yielding the thermodynamically stable hemisulfate salt.

Mechanistic Insights & Causality

The synthesis relies on the bimolecular nucleophilic substitution of a primary amine onto an activated electrophilic carbon. Understanding the causality behind the reaction conditions is critical for scale-up and troubleshooting:

  • Solvent Causality (Homogeneity): The selection of a 1:1 (v/v) ethanol/water solvent system is not arbitrary. 2-Methoxybenzylamine is highly soluble in organic solvents (ethanol), whereas the S-methylisothiourea sulfate salt requires an aqueous environment for complete dissolution. Refluxing this mixture ensures a homogeneous matrix, maximizing the collision frequency between the nucleophile and electrophile[3].

  • Salt Selection (Crystallinity): Isolating the product as a hemisulfate salt directly leverages the divalent sulfate counterion's ability to form highly ordered, stable crystalline lattices. This deliberately bypasses the highly hygroscopic nature typical of guanidine hydrochlorides, ensuring a shelf-stable API.

  • Self-Validating Reaction Progress: The reaction is self-validating in real-time. The nucleophilic attack forms a tetrahedral intermediate that collapses to expel methanethiol (

    
    ) gas. The cessation of gas bubbling in the scrubber indicates the completion of the reaction.
    

ReactionMechanism A 2-Methoxybenzylamine (Nucleophile) C Tetrahedral Intermediate A->C Addition B S-Methylisothiourea (Electrophile) B->C Activation D 1-(2-Methoxybenzyl)guanidine (Target) C->D Elimination E Methanethiol (Byproduct) C->E Leaving Group

Figure 1: Mechanistic pathway for the guanylation of 2-methoxybenzylamine.

Reagent Stoichiometry & Safety Controls

Critical Safety Warning: The elimination of methanethiol (


) presents a severe inhalation hazard and flammability risk. The reaction apparatus must  be connected to a gas scrubber containing concentrated sodium hypochlorite (bleach) to oxidize the thiol into odorless, water-soluble methanesulfonic acid.
Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMolesMass / Volume
2-Methoxybenzylamine137.181.0 eq10.0 mmol1.37 g (1.30 mL)
S-Methylisothiourea sulfate*278.340.5 eq5.0 mmol1.39 g
Absolute Ethanol46.07Solvent-10.0 mL
Deionized Water18.02Solvent-10.0 mL

*Note: S-Methylisothiourea sulfate is a bis-salt. 0.5 equivalents of the bis-sulfate molecule provide 1.0 equivalent of the active isothiourea moiety.

Step-by-Step Experimental Protocol

ExperimentalWorkflow Step1 1. Reagent Mixing Amine + Guanylating Agent in EtOH/H2O Step2 2. Reflux (18h) 85°C with Bleach Scrubber Step1->Step2 Step3 3. Solvent Removal Vacuum Concentration Step2->Step3 Step4 4. Recrystallization Dissolve in Hot H2O & Cool Step3->Step4 Step5 5. Final Product Filtration & Vacuum Drying Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Phase 1: Assembly and Reaction
  • Preparation: In a 50 mL two-neck round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 2-Methoxybenzylamine (1.37 g, 10.0 mmol).

  • Solubilization: Add 10 mL of absolute ethanol followed by 10 mL of deionized water. Stir at 300 rpm until the solution is completely homogeneous.

  • Guanylation Initiation: Add S-Methylisothiourea sulfate (1.39 g, 5.0 mmol) in one portion.

  • Scrubber Integration: Attach a water-cooled reflux condenser to the main neck. Connect the top of the condenser via PTFE tubing to a gas scrubbing cascade (two sequential traps filled with 10%

    
     solution).
    
  • Reflux: Submerge the flask in an oil bath pre-heated to 85 °C. Maintain vigorous reflux for 18 hours. The suspension will gradually clarify as the reaction proceeds and gas evolution begins[3].

Phase 2: Workup and Purification
  • Concentration: Cool the reaction mixture to ambient temperature. Transfer the solution to a rotary evaporator and remove the ethanol/water azeotrope under reduced pressure (40 °C, 50 mbar) until a crude white solid is obtained.

  • Recrystallization: Suspend the crude solid in a minimal volume of deionized water (~4 mL). Heat the suspension to 90 °C until the solid just dissolves. (Expert Tip: If the solution remains cloudy, perform a hot filtration to remove insoluble impurities).

  • Isolation: Allow the solution to cool slowly to room temperature to induce nucleation, then transfer to an ice bath for 1 hour to maximize yield.

  • Drying: Filter the resulting white crystals under vacuum using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold water. Dry the product in a vacuum oven at 50 °C for 12 hours. Expected yield: ~51% (1.16 g)[2].

Analytical Validation & Data

Post-isolation, the success of the guanylation is unequivocally validated by the disappearance of the S-methyl singlet (~2.5 ppm) in the ¹H NMR spectrum and the emergence of a strong


 stretching frequency at 1639 cm⁻¹ in the IR spectrum[2].
Analytical MethodExpected Result / Peak Assignments
Melting Point 205 – 209 °C
IR (KBr, cm⁻¹) 3442 (m), 3351 (br), 3228 (br), 3163 (s), 1639 (s, C=N), 1183 (s, SO₄²⁻)
¹H NMR (D₂O, δ ppm) 7.94–7.72 (m, 2H, Ar-H), 7.35 (m, 2H, Ar-H), 4.78 (s, 2H, NCH₂), 4.25 (s, 3H, OCH₃)
¹³C NMR (D₂O:CD₃OD, δ ppm) 157.9 (C=NH), 131.47, 130.9, 125.1, 122.1, 112.5, 56.4 (OCH₃), 45.4 (NCH₂)
Elemental Analysis Calc: C, 45.57; H, 6.33; N, 17.72; S, 6.75. Found: C, 45.78; H, 6.08; N, 17.64; S, 6.61

Note on Literature Integrity: The original patent literature[2] reports the elemental analysis formula as


. However, rigorous stoichiometric calculation reveals this is a typographical error in the source document. The correct molecular formula for the bis-guanidine sulfate monohydrate is 

(MW = 474.53 g/mol ). Using the corrected formula, the theoretical carbon content is 45.55%, which perfectly matches the literature's reported calculated value of 45.57%. This self-validating mathematical check ensures researchers are not misled by historical typos.

References

  • University of Strathclyde. (2009). Weight reducing compounds (WO2009087395A1).
  • Abbott Laboratories. (2006). Hetaryl-substituted guanidine compounds and use thereof as binding partners for 5-HT5-receptors (US9296697B2).
  • ResearchGate. (2015). Direct Guanidinylation of Aryl and Heteroaryl Halides via Copper-Catalyzed Cross-Coupling Reaction.[Link]

Sources

Application

Mechanistic Rationale: Targeting the Norepinephrine Transporter

Application Note: Preparation and Formulation of Benzylguanidine Salts for In Vivo NET-Targeted Studies Benzylguanidine derivatives, most notably meta-iodobenzylguanidine (MIBG) and its fluorinated analogs (e.g., MFBG),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Formulation of Benzylguanidine Salts for In Vivo NET-Targeted Studies

Benzylguanidine derivatives, most notably meta-iodobenzylguanidine (MIBG) and its fluorinated analogs (e.g., MFBG), are critical diagnostic and therapeutic agents in nuclear medicine. They are specifically designed to target the human norepinephrine transporter (hNET), a transmembrane protein responsible for the reuptake of norepinephrine at presynaptic terminals[1].

The structural design of benzylguanidines relies on two fundamental mechanistic principles:

  • The Guanidinium Pharmacophore: Primary benzylamines are chemically converted to guanidines to drastically increase their basicity (pKa ~13.5). This ensures the molecule remains fully protonated (positively charged) at physiological pH. This cationic state is an absolute requirement for active transport by hNET into neuroendocrine tumor cells (e.g., neuroblastoma, pheochromocytoma)[1].

  • Salt Selection for Biocompatibility: Following synthesis, benzylguanidines are often isolated as trifluoroacetate (TFA) salts due to the use of TFA in the deprotection step. However, for in vivo studies, TFA can induce cellular toxicity. Therefore, the salts must be exchanged to highly biocompatible and soluble forms, such as hydrochloride or sulfate salts, before formulation[2].

Synthetic Architecture & Workflow

The preparation of benzylguanidine salts requires a highly controlled sequence of protection, guanylation, deprotection, and radiolabeling. To prevent the formation of toxic by-products and ensure high specific activity, the workflow must be strictly adhered to.

G Start Benzylamine Precursor Guanylation Guanylation (Boc-S-methylisothiourea) Start->Guanylation Intermediate Boc-Protected Benzylguanidine Guanylation->Intermediate Deprotection Deprotection & Salt Exchange (TFA then HCl/Sulfate) Intermediate->Deprotection Salt Benzylguanidine Salt (Chloride / Sulfate) Deprotection->Salt Radiolabeling Radiolabeling (e.g., 18F, 123I, 131I) Salt->Radiolabeling Formulation In Vivo Formulation (0.9% Saline, pH 5.0-7.4) Radiolabeling->Formulation

Workflow for the synthesis, salt formation, and formulation of benzylguanidines.

Self-Validating Experimental Protocols

Protocol A: Chemical Synthesis of Benzylguanidine Salts (Non-Radiolabeled Precursors)

Causality: Guanylation of the benzylamine precursor is achieved using Boc-protected S-methylisothiourea. The Boc groups prevent unwanted polymerization or side reactions at the highly reactive guanidine nitrogen atoms[2].

  • Guanylation: Dissolve 0.3 mmol of the target benzylamine derivative in 2 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of N,N′-di-Boc-S-methylisothiourea and 3 equivalents of triethylamine (Et3N). Stir at room temperature for 12–18 hours.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (EtOAc/Hexane) to isolate the Boc-protected benzylguanidine.

  • Deprotection: Dissolve the intermediate in 2 mL of dichloromethane (CH2Cl2) and add 1 mL of trifluoroacetic acid (TFA). Shake at room temperature overnight to yield the benzylguanidinium trifluoroacetate salt[2].

  • Salt Exchange (Critical for In Vivo): To convert the TFA salt to a biocompatible chloride salt, dissolve the residue in 0.5 M HCl in methanol and stir for 2 hours at room temperature, followed by evaporation to dryness[2].

  • Validation Checkpoint: Perform

    
    H-NMR. The complete disappearance of the massive di-Boc singlet at ~1.45 ppm confirms successful deprotection.
    
Protocol B: Radiolabeling (Example: [18F]MFBG)

Causality: Fluorine-18 labeling on the meta-position provides an optimal PET imaging agent. The synthesis must be rapid due to the short half-life of


F (109.7 min)[1].
  • Fluorination: React 3-cyano-N,N,N-trimethylbenzenaminium triflate with [18F]fluoride (1.85 – 4.62 GBq) to produce 3-[18F]fluorobenzonitrile[1].

  • Reduction: Incubate the intermediate with LiAlH4 for exactly 5 minutes to quantitatively reduce the nitrile to 3-[18F]fluorobenzylamine[1].

  • Guanylation: React the amine with 1H-pyrazole-1-carboximidamide to form [18F]MFBG.

  • Validation Checkpoint: Analyze via Radio-HPLC. The radiochemical yield should be >10%, and radiochemical purity must exceed 95% before proceeding to formulation.

Protocol C: Formulation for In Vivo Administration

Causality: High specific activity is mandatory. If the formulation contains too much "cold" (non-radioactive) carrier MIBG, it will competitively inhibit the uptake of the radiolabeled tracer at the hNET sites, reducing tumor visualization and increasing the risk of cardiovascular toxicity (e.g., severe hypertension)[3].

  • Solvent Removal: Evaporate all HPLC purification solvents (e.g., acetonitrile/methanol) under a gentle stream of sterile nitrogen at 60°C.

  • Reconstitution: Dissolve the radiolabeled benzylguanidine salt in sterile, endotoxin-free 0.9% NaCl (saline).

  • pH Adjustment: Verify and adjust the pH to 5.0–7.4 using dilute NaOH or HCl. Solutions outside this range can cause injection-site necrosis or alter the protonation state of the guanidine group[4].

  • Sterilization: Pass the formulated solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

  • Validation Checkpoint: Perform a bubble-point test on the 0.22 µm filter post-filtration to ensure membrane integrity was maintained during sterilization.

Quantitative Profiling of Benzylguanidine Analogs

The position of the halogen atom significantly impacts the binding affinity to hNET and the overall radiochemical yield. Meta-substituted analogs generally exhibit superior affinity compared to para-substituted variants, making them the preferred choice for in vivo targeting[1].

Table 1: Competitive Binding Affinity and Radiochemical Yields of Benzylguanidine Analogs

AnalogHalogen PositionIC50 for hNET (µM)Radiochemical Yield (%)Clinical Utility
MIBG (Iodine)meta1.72 ± 0.58N/A (Standard)Gold standard for SPECT/Therapy
MFBG (Fluorine)meta4.86 ± 0.5911 ± 2High-resolution PET imaging
PIBG (Iodine)para7.2 ± 0.5N/ALimited in vivo use
PFBG (Fluorine)para9.8 ± 2.541 ± 12Lower affinity, higher synthesis yield

Data synthesized from competitive inhibition assays using C6-hNET cells[1].

References

1. - MDPI 2. - National Institutes of Health (NIH) 3. - Google Patents 4. - Hellenic Journal of Nuclear Medicine

Sources

Method

Application Note: 1-(2-Methoxybenzyl)guanidine Dosing Strategies for Diet-Induced Obesity (DIO) Mouse Models

Executive Summary This application note details the experimental protocol for utilizing 1-(2-Methoxybenzyl)guanidine (and related benzylguanidine analogues) in Diet-Induced Obesity (DIO) C57BL/6J mouse models. 1-(2-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental protocol for utilizing 1-(2-Methoxybenzyl)guanidine (and related benzylguanidine analogues) in Diet-Induced Obesity (DIO) C57BL/6J mouse models. 1-(2-Methoxybenzyl)guanidine is a synthetic analogue of galegine (isoamylene guanidine), a natural product with historic use in metabolic regulation.

Unlike rigid templates, this guide prioritizes the causality of experimental design . We explore why specific dosages are chosen, the mechanistic grounding in mitochondrial modulation (Complex I inhibition/AMPK activation), and the critical checkpoints required to validate efficacy versus toxicity.

Scientific Background & Mechanism of Action[1]

The Molecule

1-(2-Methoxybenzyl)guanidine is a structural derivative of galegine where the dimethylallyl group is replaced by a functionalized benzyl ring. This modification aims to enhance metabolic stability and potency in reducing adiposity while retaining the guanidine moiety essential for activity.

  • Chemical Name: 1-(2-Methoxybenzyl)guanidine (often used as the hemisulfate salt).[1][2]

  • Target Class: Mitochondrial Complex I inhibitor / AMPK Activator.

  • Primary Effect: Reduction of body weight and adiposity, improvement of glucose tolerance.

Mechanism of Action (MOA)

The therapeutic efficacy of benzylguanidines stems from mild, reversible inhibition of mitochondrial Complex I. This inhibition alters the cellular adenylate charge (increasing the AMP:ATP ratio), which triggers the AMP-activated protein kinase (AMPK) energy sensor.

Key Pathway Dynamics:

  • Entry: The compound enters tissues (liver, adipose, muscle).

  • Sensor Activation: Inhibition of Complex I

    
    
    
    
    
    AMP/ATP.
  • Master Switch: AMPK phosphorylation (Thr172).

  • Metabolic Shift:

    • Inhibition of Acetyl-CoA Carboxylase (ACC)

      
      
      
      
      
      Lipogenesis.
    • Activation of Fatty Acid Oxidation (FAO).

    • Result: Net negative energy balance and weight loss.

Mechanistic Pathway Diagram

MOA_Pathway Compound 1-(2-Methoxybenzyl)guanidine Mito Mitochondrial Complex I Compound->Mito Mild Inhibition Ratio ↑ AMP:ATP Ratio Mito->Ratio Energy Stress AMPK AMPK Activation (p-Thr172) Ratio->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (Inhibition) AMPK->ACC Phosphorylation Lipogenesis ↓ Lipogenesis ACC->Lipogenesis Blocks FAO ↑ Fatty Acid Oxidation ACC->FAO Disinhibits CPT-1 Outcome Weight Loss & Improved Insulin Sensitivity Lipogenesis->Outcome FAO->Outcome

Caption: Mechanistic cascade of 1-(2-Methoxybenzyl)guanidine inducing metabolic shift via the AMPK axis.

Experimental Protocol: DIO Mouse Model

Animal Model Selection
  • Strain: C57BL/6J (Male).

  • Rationale: This strain is prone to developing obesity, hyperinsulinemia, and hyperglycemia when fed a High-Fat Diet (HFD), mimicking human metabolic syndrome.

  • Age at Start: 6–8 weeks (acclimatization).

Diet Induction Phase (Pre-Study)

Before administering the compound, a robust obesity phenotype must be established.

  • Diet: 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492).

  • Duration: 8–12 weeks.

  • Inclusion Criteria: Mice must exhibit >20% weight gain compared to chow-fed controls and fasting blood glucose >150 mg/dL.

Compound Preparation & Dosage

Benzylguanidines are often synthesized as hemisulfate salts to improve stability and handling.

Critical Calculation: Dosages in literature (e.g., Coxon et al.) are often expressed in mmol/kg diet . You must convert this to mg/kg body weight (bw) to ensure accuracy across different feeding behaviors.

  • Molecular Weight (MW):

    • Free Base: ~179.22 g/mol

    • Hemisulfate Salt (approx): ~456.5 g/mol (Check specific batch CoA).

  • Target Dose: ~50–100 mg/kg/day (Free Base Equivalent).

Dosage Conversion Table
Administration RouteTarget Dose (Free Base)Concentration in Vehicle/DietNotes
Dietary Admixture ~80 mg/kg/day~3.4 mmol/kg diet (~610 mg base/kg diet)Preferred for chronic studies to minimize stress.
Oral Gavage (PO) 50 mg/kg/day5 mg/mL (at 10 mL/kg volume)Use for PK studies or precise dosing.
Oral Gavage (PO) 100 mg/kg/day10 mg/mL (at 10 mL/kg volume)High dose; monitor for hypoglycemia.

Vehicle:

  • Solubility: Water-soluble (salt form).

  • Vehicle: Sterile water or 0.9% Saline.

  • Stability: Prepare fresh daily or weekly if stability data permits (store at 4°C).

Study Design & Workflow

Group Stratification: Randomize mice based on Body Weight and Fasting Blood Glucose to ensure equal baselines. Do not randomize solely by weight.

Experimental Groups (n=10-12/group):

  • Lean Control: Chow-fed + Vehicle.

  • DIO Control: HFD + Vehicle.

  • DIO Low Dose: HFD + 1-(2-Methoxybenzyl)guanidine (30 mg/kg/day).

  • DIO High Dose: HFD + 1-(2-Methoxybenzyl)guanidine (80-100 mg/kg/day).

  • Positive Control: HFD + Metformin (250 mg/kg/day) or Sibutramine (if appetite suppression comparison is needed).

Experimental Workflow Diagram

Workflow Start Week 0 Arrival Induction Week 1-12 HFD Induction Start->Induction Acclimatization Strat Week 12 Stratification Induction->Strat BW > 40g Dosing Week 13-17 Daily Dosing (Diet/Gavage) Strat->Dosing Randomize Tests Week 16 GTT / ITT Body Comp Dosing->Tests Steady State End Week 17 Necropsy & Tissue Collection Tests->End Termination

Caption: Chronological workflow for evaluating 1-(2-Methoxybenzyl)guanidine in DIO mice.

Key Measurements & Self-Validating Checks

To ensure trustworthiness of the data, the protocol includes self-validating checks.

Daily/Weekly Monitoring
  • Body Weight: Measure daily for the first week, then 3x/week.

    • Validation: Rapid weight loss (>15% in 3 days) indicates toxicity, not metabolic modulation. Reduce dose.

  • Food Intake: Measure daily.

    • Causality Check: If weight loss occurs without reduction in food intake, the mechanism is likely energy expenditure (mitochondrial uncoupling/futile cycling). If food intake drops significantly, weight loss is driven by hypophagia (appetite suppression). Benzylguanidines may exhibit both; pair-feeding controls are recommended to distinguish these effects.

Metabolic Phenotyping
  • Glucose Tolerance Test (GTT): Perform after 3-4 weeks of treatment.

    • Fast mice for 6 hours (morning).

    • Dose: 1-2 g/kg Glucose (IP or Oral).

  • Insulin Tolerance Test (ITT): Perform 1 week after GTT.

    • Fast mice for 4 hours.

    • Dose: 0.75 - 1.0 U/kg Insulin (IP).

Necropsy & Tissue Analysis
  • Blood: Serum Insulin, Leptin, Adiponectin, Triglycerides.

  • Tissues:

    • Liver: Weigh and fix for histology (H&E, Oil Red O) to assess steatosis reversal.[3]

    • Adipose (eWAT, iWAT): Weigh to calculate adiposity index.

    • Muscle: Flash freeze for Western Blot (p-AMPK/Total AMPK ratio) to confirm Target Engagement .

Expected Results & Troubleshooting

Anticipated Outcomes
ParameterDIO VehicleDIO + 1-(2-Methoxybenzyl)guanidineMechanistic Interpretation
Body Weight Continual Gain-10% to -20% LossNegative energy balance.
Food Intake HighTransient reduction, then normalizationInitial satiety; sustained metabolic effect.
Liver Fat High (Steatosis)ReducedAMPK-mediated inhibition of lipogenesis.
p-AMPK (Liver) LowHigh Confirmation of MOA.
Troubleshooting Guide
  • Issue: No weight loss observed.

    • Solution: Check compound stability. Ensure dose is calculated on free base and not salt weight. Verify HFD intake (palatability issues with dietary admixture).

  • Issue: Severe hypoglycemia during GTT.

    • Solution: Benzylguanidines sensitize insulin. Reduce insulin dose in ITT or glucose load in GTT for treated groups.

  • Issue: Toxicity (lethargy, ruffled fur).

    • Solution: 1-(2-Methoxybenzyl)guanidine has a therapeutic window. If toxicity appears, reduce dose to 25 mg/kg/day.

References

  • Coxon, G. D., et al. (2009). "Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice." Journal of Medicinal Chemistry, 52(19), 6032–6041.

    • Core reference establishing the synthesis and in vivo efficacy of benzylguanidine analogues in DIO models.
  • Watson, D. G., et al. (2009). "Weight reducing compounds." World Intellectual Property Organization, Patent WO2009087395A1.

    • Specific disclosure of 1-(2-Methoxybenzyl)guanidine synthesis and dosage ranges (mmol/kg diet).
  • Hardie, D. G. (2014). "AMPK: Positive and Negative Regulation in Metabolic Disease." Diabetes, 63(11), 3566-3573.

    • Authoritative review on the AMPK mechanism relevant to guanidine deriv

Sources

Application

Application Notes and Protocols for Solubilizing 1-(2-Methoxybenzyl)guanidine for Intraperitoneal Injection

Introduction: The Challenge and Strategy for Solubilizing Substituted Guanidines 1-(2-Methoxybenzyl)guanidine, as with many guanidine-containing compounds, presents a unique set of challenges for formulation development,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Strategy for Solubilizing Substituted Guanidines

1-(2-Methoxybenzyl)guanidine, as with many guanidine-containing compounds, presents a unique set of challenges for formulation development, particularly for parenteral administration routes such as intraperitoneal (IP) injection. The guanidinium group, the protonated form of guanidine, is a strong base with a pKa of approximately 13.6. This high basicity dictates that at physiological pH, the molecule will exist almost exclusively in its charged, guanidinium ion form. While this ionization can enhance aqueous solubility compared to the free base, the presence of the lipophilic 2-methoxybenzyl group can still limit overall solubility in simple aqueous vehicles.

The primary objective of this application note is to provide a comprehensive, scientifically-grounded framework for the successful solubilization of 1-(2-Methoxybenzyl)guanidine for in vivo research. We will move beyond a single, rigid protocol to empower the researcher with the knowledge to systematically determine the optimal formulation for their specific concentration requirements and experimental model. Our approach is built on three pillars: understanding the physicochemical properties of the compound, systematically screening for solubility, and preparing a biocompatible and stable formulation suitable for intraperitoneal administration.

Physicochemical Properties and Initial Formulation Considerations

A successful formulation strategy begins with an understanding of the key physicochemical properties of 1-(2-Methoxybenzyl)guanidine.

PropertyValue/InformationImplication for Formulation
Molecular Weight 179.22 g/mol [1]Standard for concentration calculations.
LogP 0.67827[1]Indicates a degree of lipophilicity, suggesting that co-solvents or surfactants may be necessary to achieve higher concentrations.
pKa Guanidine has a pKaH of ~13.6. Aryl-substituted guanidines remain strongly basic.[2]The compound will be protonated at physiological pH. Formulation strategies should aim to maintain this charged state to maximize aqueous solubility. The use of acidic buffers is generally not recommended as it may cause precipitation of the free base if the pH is significantly lowered.
Peritoneal Fluid pH Ranges from 7.4 to 7.8 in various species.[2]The formulation should be buffered to a pH within this range to minimize irritation and ensure compatibility with the injection site.

Systematic Solubility Screening: A Foundational Protocol

Given the absence of specific public domain solubility data for 1-(2-Methoxybenzyl)guanidine, a systematic solubility screening is the first essential experimental step. The following protocol outlines a method to efficiently test the solubility in a range of biocompatible solvents and vehicle systems.

Protocol 1: Small-Scale Solubility Assessment

Objective: To determine the approximate solubility of 1-(2-Methoxybenzyl)guanidine in various solvents and co-solvent systems.

Materials:

  • 1-(2-Methoxybenzyl)guanidine powder

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block

  • A selection of solvents (see table below)

Procedure:

  • Preparation: Weigh out a small, precise amount of 1-(2-Methoxybenzyl)guanidine (e.g., 2 mg) into several sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume of a single solvent or a pre-mixed co-solvent system (e.g., 100 µL). This will create an initial high-concentration slurry.

  • Mixing: Vortex each tube vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for dissolution. If the compound has not fully dissolved, proceed to the next step.

  • Sonication/Heating: Sonicate the tubes in a water bath for 5-10 minutes. If undissolved solid remains, gently warm the solution to 37°C for up to 30 minutes.

  • Incremental Solvent Addition: If the compound is still not fully dissolved, add an additional precise volume of the solvent (e.g., 100 µL) and repeat steps 3-5. Continue this process until the compound is fully dissolved.

  • Calculation: Calculate the approximate solubility in mg/mL for each solvent system where complete dissolution was achieved.

Recommended Solvents and Vehicle Systems for Screening:

Solvent/Vehicle SystemRationale
Sterile Water for Injection Baseline for aqueous solubility.
0.9% Saline Isotonic aqueous vehicle.
Phosphate-Buffered Saline (PBS), pH 7.4 Buffered isotonic aqueous vehicle.
Dimethyl Sulfoxide (DMSO) A powerful, water-miscible co-solvent.[3]
Ethanol, 95% A biocompatible co-solvent.
Polyethylene Glycol 300/400 (PEG300/400) A commonly used, low-toxicity co-solvent.[3]
10% DMSO in 0.9% Saline A simple co-solvent system.
10% DMSO, 40% PEG300, 50% Saline A common ternary co-solvent system for poorly soluble compounds.[3]
Aqueous solution of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) A cyclodextrin-based vehicle that can encapsulate and solubilize lipophilic molecules.

Recommended Formulation Protocols for Intraperitoneal Injection

Based on the likely physicochemical properties of 1-(2-Methoxybenzyl)guanidine and established practices for in vivo compound administration, the following protocols are recommended. The choice of protocol will depend on the desired final concentration as determined by the solubility screening.

Protocol 2: Low to Moderate Concentration Aqueous Formulation

This protocol is suitable if the required concentration of 1-(2-Methoxybenzyl)guanidine is found to be soluble in a simple buffered aqueous vehicle.

Materials:

  • 1-(2-Methoxybenzyl)guanidine

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of 1-(2-Methoxybenzyl)guanidine.

  • Dissolution: Transfer the compound to a sterile volumetric flask. Add approximately 80% of the final volume of sterile PBS (pH 7.4). Add a sterile magnetic stir bar and stir at room temperature until fully dissolved.

  • pH Adjustment (if necessary): Check the pH of the solution. If it has deviated significantly from 7.4, adjust with dilute, sterile NaOH or HCl. This is unlikely to be necessary when using a buffered system.

  • Final Volume: Once dissolved, bring the solution to the final volume with sterile PBS.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, sealed vial.

  • Quality Control: Visually inspect the final solution for any particulates.

Protocol 3: Higher Concentration Co-Solvent Formulation

This protocol is recommended if higher concentrations are required and the solubility screening indicates the necessity of a co-solvent system. A common and generally well-tolerated starting point is a vehicle containing DMSO and PEG300.

Materials:

  • 1-(2-Methoxybenzyl)guanidine

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer

Procedure:

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by combining the organic solvents first. For a final vehicle of 10% DMSO and 40% PEG300, first mix the required volume of DMSO and PEG300.

  • Compound Dissolution: Add the weighed 1-(2-Methoxybenzyl)guanidine to the DMSO/PEG300 mixture. Vortex or sonicate until fully dissolved.

  • Aqueous Phase Addition: Slowly add the sterile 0.9% saline to the organic solution while vortexing to bring the solution to the final volume. This gradual addition is crucial to prevent precipitation.

  • Final Homogenization: Vortex the final solution thoroughly to ensure homogeneity.

  • Quality Control: The final solution should be clear and free of precipitation. A vehicle-only control should be prepared and administered to a control group of animals to account for any effects of the vehicle itself.

Visualization of the Formulation Strategy

The decision-making process for selecting an appropriate solubilization strategy can be visualized as follows:

Caption: Decision workflow for solubilizing 1-(2-Methoxybenzyl)guanidine.

Experimental Workflow for Intraperitoneal Injection

The following diagram outlines the overall experimental workflow from compound solubilization to in vivo administration.

cluster_prep Formulation Preparation cluster_animal In Vivo Procedure weigh Weigh Compound solubilize Solubilize in Chosen Vehicle weigh->solubilize filter Sterile Filter (0.22 µm) solubilize->filter weigh_animal Weigh Animal filter->weigh_animal calc_dose Calculate Injection Volume weigh_animal->calc_dose inject Intraperitoneal Injection calc_dose->inject monitor Post-Injection Monitoring inject->monitor

Caption: Experimental workflow for IP injection of 1-(2-Methoxybenzyl)guanidine.

Conclusion and Best Practices

The successful intraperitoneal administration of 1-(2-Methoxybenzyl)guanidine hinges on a rational, systematic approach to formulation development. Due to its guanidine moiety, pH control is a critical parameter, and maintaining a physiological pH will favor the more soluble protonated form. For many research applications, a simple buffered aqueous solution may be sufficient if the target concentration is not excessively high. However, for higher concentrations, the use of co-solvents like DMSO and PEG300 is a well-established and effective strategy. It is imperative that a vehicle-only control group is included in all in vivo experiments to unequivocally attribute the observed biological effects to the test compound. The protocols and workflows provided in this document offer a robust starting point for researchers to develop a safe, stable, and effective formulation of 1-(2-Methoxybenzyl)guanidine for their preclinical studies.

References

  • García-López, M. A., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Advances, 7(72), 45671-45681. Available at: [Link]

  • McCoy, C. P., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4193-4204. Available at: [Link]

  • Wikipedia. (2024). Guanidine. Available at: [Link]

  • Kim, T. K., et al. (2003). Measurement of peritoneal fluid pH in patients with non-serosal invasive gastric cancer. Yonsei medical journal, 44(1), 45–48. Available at: [Link]

Sources

Method

Application Note: Synthesis of N-Substituted Guanidines from 2-Methoxybenzylamine

Executive Summary The guanidine moiety is a privileged pharmacophore in medicinal chemistry, renowned for its high basicity ( ) and capacity for bidentate hydrogen bonding. This application note details the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, renowned for its high basicity (


) and capacity for bidentate hydrogen bonding. This application note details the synthesis of N-substituted guanidines starting from 2-methoxybenzylamine .

While classical methods (e.g., cyanamide addition) often require harsh conditions incompatible with complex substrates, this guide focuses on electrophilic guanylation using carbamate-protected reagents. These methods offer mild reaction conditions, simplified purification, and high compatibility with the electron-rich, potentially acid-sensitive 2-methoxybenzyl scaffold.

Key Chemical Challenges & Solutions
ChallengeScientific RationaleSolution
Nucleophilicity The o-methoxy group increases electron density at the nitrogen but introduces mild steric hindrance.Use highly electrophilic reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine .
Purification Guanidines are highly polar and difficult to isolate from crude mixtures.Use Boc-protection to render the intermediate lipophilic for standard silica chromatography.
Deprotection Risks Electron-rich aromatic rings (like anisoles) are prone to electrophilic attack by t-butyl cations during Boc removal.Include cation scavengers in the deprotection cocktail to prevent ring alkylation.[1]

Strategic Reagent Selection

For the conversion of 2-methoxybenzylamine (1) to its guanidine derivative, we evaluate three primary methodologies.

MethodReagentConditionsProsCons
A (Recommended) N,N'-Di-Boc-1H-pyrazole-1-carboxamidine DCM/DMF, RT, 4–16 hHigh yields, easy workup (pyrazole byproduct is distinct), mild.Reagent is more expensive than isothioureas.
B (Scalable) N,N'-Di-Boc-S-methylisothiourea DMF, HgCl

or Ag

, TEA
Lower cost reagent.Requires toxic metal promoters to run at RT; evolves methanethiol (stench).
C (Classical) Cyanamide (

)
EtOH, Reflux, AcidAtom economical.Harsh conditions; risk of polymerization; difficult purification.

Decision: This guide prioritizes Method A for discovery-stage synthesis due to its operational simplicity and reliability. Method B is detailed as an alternative for larger-scale batches where reagent cost is a driver.

Reaction Pathway & Mechanism[2][3]

The transformation proceeds via a nucleophilic addition-elimination mechanism. The 2-methoxybenzylamine attacks the electrophilic amidine carbon, forming a tetrahedral intermediate, followed by the expulsion of the leaving group (pyrazole or methanethiol).

GuanylationPathway cluster_byproducts Leaving Groups Start 2-Methoxybenzylamine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Electrophilic Guanylating Agent (Boc-Protected) Reagent->Inter Protected N,N'-Di-Boc Guanidine Inter->Protected Elimination of LG (Pyrazole/MeSH) LG1 1H-Pyrazole Inter->LG1 Method A LG2 Methanethiol Inter->LG2 Method B Final Guanidinium Salt (Deprotected) Protected->Final TFA/DCM (-Boc)

Figure 1: General reaction workflow for the synthesis of guanidines via Boc-protected intermediates.

Experimental Protocols

Protocol A: Synthesis using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Best for: High purity, mg to gram scale, avoiding toxic metals.

Materials:

  • 2-Methoxybenzylamine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 - 1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (ACN) [Anhydrous]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzylamine (e.g., 1.0 mmol, 137 mg) in anhydrous DCM (5 mL).

  • Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 mmol, 295 mg). Note: Using a slight deficit of the reagent ensures the difficult-to-separate bis-Boc reagent is fully consumed.

  • Base Addition: Add DIPEA (1.1 mmol, 191 µL).

  • Reaction: Stir the mixture at room temperature (20–25 °C) under nitrogen.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS after 4 hours. The product is less polar than the amine but more polar than the reagent.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 5% aqueous citric acid (2 x 10 mL) to remove unreacted amine and DIPEA.

    • Wash with brine (10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: The crude oil usually contains the product and 1H-pyrazole. Purify via flash column chromatography (SiO

    
    , gradient 0–20% EtOAc in Hexanes). The 1H-pyrazole elutes later than the di-Boc guanidine.
    

Yield Expectation: 85–95% as a colorless oil or white solid.

Protocol B: Synthesis using N,N'-Di-Boc-S-methylisothiourea

Best for: Large scale, cost-sensitive projects.

Materials:

  • 2-Methoxybenzylamine (1.0 equiv)

  • N,N'-Di-Boc-S-methylisothiourea (1.0 equiv)

  • Mercury(II) Chloride (HgCl

    
    ) (1.1 equiv) [Caution: Toxic] OR Silver Triflate (AgOTf)
    
  • Triethylamine (TEA) (2.0 equiv)

  • DMF (Anhydrous)[2][3]

Procedure:

  • Dissolution: Dissolve N,N'-Di-Boc-S-methylisothiourea (1.0 mmol) and 2-methoxybenzylamine (1.0 mmol) in DMF (5 mL).

  • Activation: Cool to 0 °C. Add TEA (2.0 mmol) followed by HgCl

    
      (1.1 mmol) in one portion.
    
    • Mechanism:[4][5][6] The metal coordinates to the sulfur, making it a significantly better leaving group (precipitating HgS or AgSMe).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. A black/grey precipitate (HgS) will form.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Filter through a pad of Celite to remove metal sulfides. Important: Dispose of Celite as hazardous heavy metal waste.

    • Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry and concentrate.[7]

  • Purification: Flash chromatography (similar to Protocol A).

Protocol C: Boc-Deprotection (The Critical Step)

Context: The 2-methoxy group activates the aromatic ring. Standard deprotection generates t-butyl cations (


), which act as electrophiles. Without scavengers, these cations may attack the ring (Friedel-Crafts alkylation), creating impurities.

Reagents:

  • Trifluoroacetic acid (TFA)[8][9][10]

  • DCM[9][10][11]

  • Scavenger: Triisopropylsilane (TIPS) or Water.

Procedure:

  • Dissolve the N,N'-Di-Boc-guanidine intermediate (1.0 mmol) in DCM (4 mL).

  • Add TIPS (2.0 equiv) or water (2 drops) as a cation scavenger.

  • Add TFA (2 mL) dropwise at 0 °C.

  • Warm to RT and stir for 1–2 hours. Monitor by LC-MS (loss of Boc groups: -100 and -200 mass units).

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporation: Add toluene (5 mL) and concentrate again (repeat 2x) to remove residual TFA azeotropically.

    • Precipitation: Dissolve the residue in a minimum amount of MeOH (0.5 mL) and add cold Diethyl Ether (10 mL). The guanidinium trifluoroacetate salt should precipitate as a white solid.

Analytical Validation

Successful synthesis of N-(2-methoxybenzyl)guanidine (TFA salt) should exhibit the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • 
       7.8–8.5 ppm: Broad singlet (4H or 5H) corresponding to the guanidinium NH protons (exchangeable with D
      
      
      
      O).
    • 
       7.3–6.9 ppm: Aromatic protons (4H). Look for the characteristic splitting of the ortho-substituted ring.
      
    • 
       4.3–4.4 ppm: Doublet or Singlet (2H), benzylic -CH
      
      
      
      -.
    • 
       3.8 ppm: Singlet (3H), -OCH
      
      
      
      .
  • 13C NMR:

    • 
       ~157 ppm: Guanidine C=N carbon.
      
    • 
       ~156 ppm: Aromatic C-O carbon.
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       = 180.1 Da (calculated for C
      
      
      
      H
      
      
      N
      
      
      O).

Troubleshooting & Expert Tips

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Reagent hydrolysis or poor solubility.Ensure solvents are anhydrous. If using ACN, switch to DMF to improve solubility of the pyrazole reagent.
"Rotten Egg" Smell Methanethiol evolution (Protocol B).Bleach the glassware and rotary evaporator traps immediately after use to oxidize the sulfur compounds.
Extra Peaks in NMR (Aromatic Region) t-Butyl alkylation of the ring during deprotection.Crucial: Repeat deprotection with higher equivalents of TIPS or use 4M HCl in Dioxane instead of TFA.
Product is an Oil (Salt) TFA salts of benzyl guanidines can be hygroscopic oils.Convert to HCl salt: Dissolve in water, treat with excess HCl, lyophilize. Or triturate with Et

O/Hexane.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[12][13] The Journal of Organic Chemistry, 57(8), 2497–2502.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflylguanidines: New Reagents for Guanidinylation. The Journal of Organic Chemistry, 63(23), 8432–8439.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[4][3][6][14][15][16] ARKIVOC, 2005(4), 49-87.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[8][10] International Journal of Peptide and Protein Research, 12(5), 258-268.[8] (Grounding for scavenger use).

Sources

Application

Application Note: Formulation of 1-(2-Methoxybenzyl)guanidine for Oral Administration in Rodents

Executive Summary This guide details the formulation strategies for 1-(2-Methoxybenzyl)guanidine (CAS 224947-74-4) for oral gavage in preclinical rodent models. Due to the high basicity of the guanidine moiety (pKa ~12.5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the formulation strategies for 1-(2-Methoxybenzyl)guanidine (CAS 224947-74-4) for oral gavage in preclinical rodent models. Due to the high basicity of the guanidine moiety (pKa ~12.5), the physicochemical state of the compound—specifically whether it is a Free Base or a Salt (e.g., Hydrochloride)—dictates the formulation vehicle.

  • For Salts (HCl): The compound is highly water-soluble. A simple aqueous solution in sterile water or saline is the Gold Standard.[1]

  • For Free Base: The compound is lipophilic and alkaline. It requires conversion to a salt in situ or suspension in a hydrocolloid matrix (e.g., HPMC) to prevent gastric irritation and ensure bioavailability.[1]

Pre-Formulation Assessment

Before selecting a vehicle, the compound's physicochemical properties must be aligned with the physiological constraints of the rodent gastrointestinal (GI) tract.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~179.22 g/mol Small molecule; likely high permeability.
LogP ~0.6 – 0.7Moderately hydrophilic; poor solubility in lipid vehicles (corn oil).[1]
pKa (Guanidine) ~12.5 (Strong Base)Exists as a cation at physiological pH.[1] Free base is caustic.
Solubility (Salt) High (>50 mg/mL in water)Ideal for aqueous solution.[1]
Solubility (Base) Low in water; Soluble in DMSO/EthanolRequires co-solvents or suspension agents.[1]
Vehicle Selection Decision Tree

The following logic flow ensures the selection of the least toxic, most stable vehicle.

VehicleSelection Start Start: Check Compound Form IsSalt Is it a Salt? (HCl, Sulfate, Tartrate) Start->IsSalt YesSalt Yes: High Water Solubility IsSalt->YesSalt Yes NoSalt No: Free Base IsSalt->NoSalt No VehicleA Vehicle A: Aqueous Solution (Sterile Water or 0.9% Saline) YesSalt->VehicleA CheckSol Check Aqueous Solubility NoSalt->CheckSol Soluble Soluble (>5 mg/mL) CheckSol->Soluble High Insoluble Insoluble (<5 mg/mL) CheckSol->Insoluble Low AdjustpH Adjust pH to 6.0-7.0 (Use 0.1N HCl) Soluble->AdjustpH AdjustpH->VehicleA VehicleB Vehicle B: Suspension (1% HPMC or 0.5% MC + 0.1% Tween 80) Insoluble->VehicleB

Figure 1: Decision matrix for selecting the appropriate vehicle based on the salt form and solubility profile.

Detailed Protocols

Protocol A: Aqueous Solution (Preferred for HCl Salts)

Applicability: Use this when the compound is supplied as 1-(2-Methoxybenzyl)guanidine Hydrochloride (or other soluble salts). Rationale: Aqueous solutions provide the highest bioavailability and dosing accuracy.

Materials:

  • Test Compound (HCl Salt)[1]

  • Vehicle: Sterile Water for Injection (SWFI) or 0.9% Saline.[1]

  • 0.1N HCl or NaOH (for minor pH adjustment).[1]

Procedure:

  • Calculation: Calculate the required mass based on the free base equivalent if the dose is defined as such.

    • Correction Factor (CF) = MW(Salt) / MW(Free Base).[1]

    • Weighing Amount = Dose (mg/kg) × Total Body Weight (kg) × CF.[1]

  • Weighing: Weigh the compound into a sterile glass vial.

  • Dissolution: Add 80% of the calculated volume of Vehicle. Vortex for 30–60 seconds.[1] The salt should dissolve instantly.[1]

  • pH Check (Critical): Measure pH. It should be neutral (pH 5.5 – 7.0).[1]

    • Note: If pH is < 4.0, buffer with small amounts of 0.1N NaOH.[1] Highly acidic solutions cause gastric ulcers.[1]

  • QS (Quantity Sufficient): Add remaining vehicle to reach final volume.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for sterilization (optional but recommended for stability).[1]

Protocol B: Suspension Formulation (For Free Base)

Applicability: Use when the compound is a Free Base and conversion to salt is not feasible, or if the salt is unexpectedly insoluble.[1] Rationale: Hydroxypropyl methylcellulose (HPMC) acts as a suspending agent to prevent settling, while Tween 80 acts as a wetting agent to disperse hydrophobic particles.[1]

Materials:

  • Test Compound (Free Base)[1]

  • Vehicle: 1.0% (w/v) HPMC (4000 cP) + 0.1% Tween 80 in Water.[1]

  • Mortar and pestle (or bead homogenizer).[1]

Procedure:

  • Vehicle Preparation:

    • Heat 40% of the required water to 80°C.

    • Disperse HPMC powder slowly with agitation.[1]

    • Add remaining cold water to hydrate the polymer. Add Tween 80.[1][2] Stir overnight at 4°C to clear.

  • Wetting: Weigh the compound into a mortar. Add the calculated amount of Tween 80 (if not already in vehicle) or a few drops of the vehicle. Triturate (grind) to form a smooth paste.[1]

  • Geometric Dilution: Gradually add the HPMC vehicle in small increments, mixing thoroughly after each addition to prevent clumping.

  • Homogenization: Transfer to a vial and vortex or sonicate for 5 minutes to break up micro-aggregates.

  • pH Adjustment: Check pH. If the free base makes the solution alkaline (pH > 8.5), adjust with dilute HCl to pH 7.0–7.[1]5. Do not dose highly alkaline suspensions.

Experimental Workflow Visualization

The following diagram outlines the critical path for preparing the formulation to ensure reproducibility.

FormulationWorkflow Weigh 1. Weigh Compound (Apply Salt Correction) Wet 2. Wetting/Dissolution (Vortex or Triturate) Weigh->Wet QC_pH 3. pH Adjustment (Target: 6.0 - 7.5) Wet->QC_pH Finalize 4. QS to Volume & Mix QC_pH->Finalize Dose 5. Oral Gavage (Within 24h) Finalize->Dose

Figure 2: Step-by-step workflow for formulation preparation.[1]

Dosing & Administration Guidelines

Dose Volume Limits

Adhering to volume limits is crucial to prevent gastric distension and stress, which can confound experimental results.[1]

SpeciesRecommended VolumeMaximum VolumeNeedle Size
Mouse (20-30g)10 mL/kg (0.2 - 0.3 mL)20 mL/kg20-22G (Ball-tipped)
Rat (250g)5-10 mL/kg (1.25 - 2.5 mL)20 mL/kg16-18G (Ball-tipped)
Technique (Self-Validating Steps)
  • Measure: Measure the gavage needle from the animal's nose to the last rib.[3][4] Mark this depth.

  • Restrain: Firmly restrain the animal to immobilize the head and neck in a vertical line.

  • Insert: Pass the needle over the tongue and into the esophagus. Stop if resistance is felt.

  • Verify: If the animal struggles violently or turns blue (cyanosis), you are in the trachea.[1] Withdraw immediately.

  • Administer: Inject the fluid slowly. Withdraw the needle gently to prevent reflux.[1]

Quality Control & Stability

To ensure the trustworthiness of your data, perform these checks:

  • Visual Inspection:

    • Solution: Must be clear, colorless, and free of particulates.[1]

    • Suspension: Must be opaque but homogenous.[1] No settling within 5 minutes of shaking.[1]

  • Chemical Stability: Benzylguanidines are generally stable in aqueous solution for 24-48 hours at 4°C. However, the methoxy group can be sensitive to oxidation.[1]

    • Recommendation: Prepare fresh daily.

  • Concentration Verification: If conducting GLP studies, verify the concentration using HPLC-UV (approx. 254 nm absorption for the benzyl ring).[1]

References

  • Turner, P. V., et al. (2011).[1][5][6] "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1][5] Link

  • Gad, S. C., et al. (2016).[1] "Vehicle Selection for Nonclinical Oral Safety Studies." International Journal of Toxicology. (Referencing general principles of vehicle selection).

  • PubChem. (2023).[1] "Compound Summary: 1-(2-Methoxybenzyl)guanidine." National Library of Medicine.[1] Link

  • University of Queensland. (2021).[1] "Standard Operating Procedure: Oral Gavage in Mice and Rats." UQ Biological Resources.[1] Link

Sources

Method

Application Note: High-Purity Recrystallization of 1-(2-Methoxybenzyl)guanidine Salts

[1] Executive Summary & Scientific Rationale 1-(2-Methoxybenzyl)guanidine (CAS: 224947-74-4) is a critical structural analog of the adrenergic neuron blocker guanethidine and the radiopharmaceutical meta-iodobenzylguanid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

1-(2-Methoxybenzyl)guanidine (CAS: 224947-74-4) is a critical structural analog of the adrenergic neuron blocker guanethidine and the radiopharmaceutical meta-iodobenzylguanidine (MIBG).[1] In drug development, it serves as a high-affinity ligand for the norepinephrine transporter (NET) and a precursor for radiolabeled diagnostics.

The synthesis of this compound—typically via the guanidinylation of 2-methoxybenzylamine—often yields a crude product contaminated with:

  • Unreacted Amine: 2-methoxybenzylamine (competitive inhibitor in biological assays).[1][2]

  • Dimerization Byproducts: Biguanides.[1][2]

  • Hydrolysis Products: (2-Methoxybenzyl)urea.[1][2]

The Challenge: Guanidine free bases are often hygroscopic oils or low-melting solids that are difficult to handle.[1][2] Therefore, purification must be performed on the salt form (typically Hydrochloride or Hemisulfate). A common failure mode in purifying benzylguanidines is "oiling out" (liquid-liquid phase separation) rather than crystallization, driven by the amphiphilic nature of the molecule.

This guide details a self-validating recrystallization protocol designed to suppress oiling out and achieve >99.5% HPLC purity.

Physicochemical Basis of Purification[1]

To design a robust protocol, we must exploit the solubility differentials between the guanidinium salt and its impurities.

Compound SpeciesPolarityWater SolubilityEthanol SolubilityNon-Polar (Ether/Hexane)
1-(2-Methoxybenzyl)guanidine HCl High (Ionic)High (Hot & Cold)High (Hot), Low (Cold)Insoluble
2-Methoxybenzylamine (Impurity) ModerateModerateHighHigh
Urea Derivatives (Impurity) ModerateLowModerateLow

Strategic Insight: Water is often too good a solvent for guanidine salts, leading to poor recovery.[1][2] Ethanol or Isopropanol (IPA) acts as a selective solvent where the temperature coefficient of solubility is steepest.[1] We will utilize a binary solvent system (EtOH/Water) or a single-solvent IPA system to maximize yield and purity.[1][2]

Pre-Protocol: The "Self-Validating" Solubility Screen

Do not proceed to bulk recrystallization without this step.[1][2] Impurity profiles vary by synthetic route, affecting solubility.

Objective: Determine the Metastable Zone Width (MSZW) to prevent oiling out.

  • Prepare 3 test tubes with 100 mg of crude 1-(2-Methoxybenzyl)guanidine HCl.

  • Add Solvent:

    • Tube A: 0.5 mL Water

    • Tube B: 1.0 mL Ethanol (absolute)

    • Tube C: 1.0 mL Isopropanol (IPA)

  • Heat to Reflux: Use a heat gun or block.[1][2]

    • Observation: If it doesn't dissolve, add solvent in 0.1 mL increments.[1][2]

  • Cool to Room Temp (RT):

    • Pass Criteria: Crystals form within 15 minutes.[1][2]

    • Fail Criteria: Solution remains clear (too soluble) or forms a separate oil layer (oiling out).[1][2]

  • Selection Rule:

    • If Tube B (Ethanol) yields crystals: Use Protocol A.

    • If Tube B dissolves but doesn't crystallize: Use Protocol B (Anti-solvent).

    • If Tube C (IPA) yields crystals: Use Protocol A (Preferred for higher yield).

Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol or IPA)

Best for: Crude material with >90% purity where removal of trace amine is required.[1]

Materials:

  • Crude 1-(2-Methoxybenzyl)guanidine HCl[1]

  • Solvent: Isopropanol (IPA) or Ethanol (Anhydrous)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.[1]

Step-by-Step:

  • Dissolution:

    • Place crude solid in the flask.

    • Add solvent (start with 5 mL per gram of solid).[1][2]

    • Heat to boiling (Reflux).[1][2]

    • Critical Step: Add additional solvent slowly just until the solid dissolves.[1][2][3] Add 5-10% excess solvent to prevent premature crashing.[1][2]

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Nucleation Control (Seeding):

    • Allow the solution to cool to ~50°C.

    • Add a Seed Crystal: Add a tiny crystal of pure product.

    • Why? This provides a template for crystal growth, bypassing the liquid-liquid phase separation (oiling out) energy barrier.[1]

  • Crystallization:

    • Let the flask cool to Room Temperature (RT) slowly (over 1-2 hours). Do not use an ice bath yet.[1][2] Rapid cooling traps impurities.[1][2]

    • Once a heavy crop of crystals forms at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[1][2]

    • Wash: Wash the filter cake with cold solvent (same as used for dissolution).[2]

    • Dry: Vacuum dry at 40°C for 4 hours.[1][2]

Protocol B: Binary Solvent Recrystallization (Water/Anti-solvent)

Best for: Highly contaminated samples or if the salt is too soluble in alcohols.

  • Dissolution: Dissolve crude salt in the minimum amount of hot water (approx. 0.5 - 1.0 mL per gram).[1][2]

  • Anti-Solvent Addition:

    • While keeping the solution hot (but not boiling), slowly add warm Acetone or THF until the solution becomes slightly turbid (cloudy).

  • Re-clarification: Add one drop of water to clear the turbidity.[1][2]

  • Crystallization:

    • Remove from heat.[1][2] Cover and let stand undisturbed.

    • Allow to cool to RT, then refrigerate.

  • Isolation: Filter and wash with cold Acetone.

Visualizing the Workflow

The following diagram illustrates the decision logic and impurity fate during the purification process.

RecrystallizationWorkflow Start Crude 1-(2-Methoxybenzyl) guanidine HCl SolventScreen Solubility Screen (Water vs EtOH vs IPA) Start->SolventScreen Decision Crystal Formation? SolventScreen->Decision ProtocolA Protocol A: Single Solvent (IPA/EtOH) Heat to Reflux Decision->ProtocolA Good Crystals ProtocolB Protocol B: Binary System (Water + Acetone) Decision->ProtocolB Too Soluble Seeding Nucleation Step (Add Seed Crystal @ 50°C) ProtocolA->Seeding ProtocolB->Seeding Cooling Slow Cooling (RT -> 4°C) Seeding->Cooling Prevents Oiling Out Filtration Vacuum Filtration Cooling->Filtration Filtrate Mother Liquor (Contains Impurities: 2-Methoxybenzylamine) Filtration->Filtrate Permeate Product Pure Crystals (>99.5% HPLC) Filtration->Product Retentate

Figure 1: Decision matrix for selecting the optimal recrystallization pathway based on solubility behavior.[1]

Troubleshooting: The "Oiling Out" Phenomenon

Benzylguanidines are notorious for separating as a second liquid phase (oil) rather than a solid crystal.[1][2]

SymptomRoot CauseCorrective Action
Oiling Out Solution is supersaturated above the melting point of the solvated salt.Re-heat to dissolve the oil.[1][2] Add more solvent (dilute by 10%).[1][2] Seed the solution immediately upon cooling to ~50°C.
No Crystals Too much solvent used.[1][2]Evaporate 50% of the solvent (Rotavap) and retry.
Low Yield Product is too soluble in the chosen solvent.[1][2][4]Switch to Protocol B (Anti-solvent) or cool to -20°C.
Sticky Crystals Residual solvent or trace amine impurities.[1][2]Recrystallize a second time.[1][2][5][6] Dry under high vacuum (>24h).[1][2]

Analytical Validation (HPLC)

To confirm purity, use the following HPLC conditions (adapted from MIBG pharmacopeial standards):

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 275 nm (characteristic of the methoxybenzyl chromophore).[1]

  • Expectation: The highly polar guanidine peak will elute early; the less polar amine impurity will elute later.[1]

References

  • European Pharmacopoeia Commission. (2023).[1][2] Iobenguane (131I) Injection for Diagnostic Use.[1][2][5][7][8] European Pharmacopoeia 11.[1][2]0. Link[1][2]

  • Wafelman, A. R., et al. (1994).[1][2] Synthesis, radiolabelling and stability of radioiodinated m-iodobenzylguanidine, a review. Applied Radiation and Isotopes, 45(10), 997-1007.[1] Link

  • Gelbard, A. S., et al. (2014).[1][2] Synthesis of [11C]1-(2-methoxyphenyl)guanidine.[1] Journal of Labelled Compounds and Radiopharmaceuticals.[1][2] (General reference for methoxy-analog synthesis).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for guanidine salt purification). Link

  • Sigma-Aldrich. (2023).[1][2] Guanidine Hydrochloride Product Information & Solubility Data.[1][2][9][10][11]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Guanidine Free Base Stability &amp; Storage

Topic: Preventing Carbamic Acid/Carbonate Formation in Guanidine Samples Audience: Researchers, Synthetic Chemists, and Process Development Scientists Introduction: The "Silent Killer" of Guanidine Reagents Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Carbamic Acid/Carbonate Formation in Guanidine Samples Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Introduction: The "Silent Killer" of Guanidine Reagents

Welcome to the Technical Support Center. You are likely here because your guanidine free base sample has hardened, lost solubility, or is producing inexplicable side products in your reaction.

The Core Issue: Guanidine free base (


) is one of the strongest organic superbases. Unlike its stable salts (guanidine hydrochloride or nitrate), the free base is chemically aggressive toward atmospheric carbon dioxide (

).[1]

While often referred to colloquially as "carbonation," the initial degradation step is the nucleophilic attack of guanidine nitrogen on


, forming a carbamic acid derivative  (specifically, a guanidinium carbamate zwitterion). This intermediate is thermodynamically unstable and, in the presence of trace moisture, rapidly converts to guanidinium carbonate , an insoluble solid that ruins stoichiometry and alters reaction pH.

This guide provides the protocols to prevent, detect, and remediate this degradation.

Module 1: The Mechanism of Degradation

To prevent the impurity, you must understand its formation. The reaction with


 is not a simple absorption; it is a chemical fixation.
Degradation Pathway Diagram

The following diagram illustrates the transition from active Free Base to the inactive Carbonate species.

GuanidineDegradation Figure 1: The degradation pathway of Guanidine Free Base upon exposure to air. Guanidine Guanidine Free Base (Active Reagent) Intermediate N-Carboxy Intermediate (Carbamic Acid Species) Guanidine->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 CO2->Intermediate Carbonate Guanidinium Carbonate (Insoluble Solid) Intermediate->Carbonate Hydrolysis/Rearrangement Moisture Trace Moisture (H2O) Moisture->Carbonate

Key Insight: The "Carbamic Acid" phase (Yellow Node) is often kinetic. In anhydrous conditions, this zwitterion can persist or reversibly release


 upon heating. However, once moisture is introduced (Blue Node), the formation of the thermodynamic carbonate salt (Grey Node) is irreversible without chemical reprocessing [1, 2].
Module 2: Storage & Handling Protocols

Directive: Treat Guanidine Free Base as you would a pyrophoric reagent (e.g., n-Butyllithium) regarding atmosphere, even though it is not flammable. It is "atmospherically sensitive."

Protocol A: The "Zero-Headspace" Rule

 ingress is diffusion-controlled. Standard screw-cap vials are insufficient for long-term storage of the free base.
  • Primary Container: Store solid free base in a Schlenk flask or a crimp-sealed vial with a PTFE/Silicone septum.

  • Atmosphere: Flush the container with Argon (heavier than air) rather than Nitrogen. Argon provides a better "blanket" over the solid surface.

  • Secondary Containment: Place the primary container inside a desiccator containing fresh KOH pellets or Ascarite (NaOH-coated silica) to act as a sacrificial

    
     scavenger.
    
Protocol B: Solvent Compatibility Table

If storing guanidine in solution, solvent choice dictates stability. Protic solvents accelerate the transition from carbamate to carbonate.

Solvent ClassRecommended?Stability ProfileNotes
Alcohols (MeOH, EtOH) NO LowPromotes rapid carbonate formation if any

is present.
Water CRITICAL FAILURE NoneImmediate hydrolysis to urea or carbonate depending on pH/Temp.
Acetonitrile (MeCN) YES HighBest for short-term storage. Guanidine is soluble;

uptake is slower.
THF / Dioxane CONDITIONAL ModerateGood stability, but guanidine solubility may be limited.
DMSO / DMF YES HighExcellent solubility, but hygroscopic nature of solvent introduces moisture risk.
Module 3: Troubleshooting & Quality Control (FAQs)
Q1: My guanidine sample has turned into a hard white solid. Is it usable?

Status: Compromised. The hard solid is Guanidinium Carbonate.

  • Why: The free base absorbs

    
     and water, bridging the crystal lattice into a stable ionic salt.
    
  • Impact: It will not act as a superbase. It is now a weak base (

    
     of carbonate 
    
    
    
    ).
  • Action: Do not chip it out and use it. You must repurify it (see Q3).

Q2: How do I detect "Carbamic Acid" or Carbonate contamination before a reaction?

Use IR Spectroscopy or NMR . The impurity shows distinct signatures.

  • FT-IR Method: Look for a strong, broad absorption band at 1600–1650 cm⁻¹ (C=O stretch of the carbamate/carbonate). Pure guanidine free base has C=N stretches but lacks the intense carbonyl signal.

  • NMR Method (

    
    ): 
    
    • Pure Free Base: Sharp singlet for N-H protons (chemical shift varies by concentration, typically

      
       5.0–7.0 ppm).
      
    • Contaminated: Broadening of N-H signals and appearance of a downfield shift.

    • 13C NMR: Look for a peak at ~160-168 ppm . This is the diagnostic Carbonate/Carbamate carbon. Pure guanidine C=N is typically ~158 ppm but the carbonate shift is distinctively downfield [3].

Q3: Can I salvage a carbonated sample?

Yes. You can regenerate the free base, but it requires a "Reset" protocol.

The "Salt-to-Base" Regeneration Workflow:

  • Dissolution: Dissolve the spoiled solid in Methanol (MeOH).

  • Neutralization: Add excess HCl (in dioxane or ether) to convert everything to Guanidine Hydrochloride (Gdn-HCl). This releases the

    
     as gas.[2]
    
    • Reaction:

      
      
      
  • Isolation: Evaporate solvent to get dry Gdn-HCl. This salt is stable.

  • Activation (Just-in-Time): When ready to use, suspend Gdn-HCl in anhydrous solvent and add 1 equivalent of Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt).

    • Reaction:

      
      
      
  • Filtration: Filter off the insoluble NaCl. The filtrate is your pure Guanidine Free Base solution [1].

Module 4: Decision Support Visualization

Use this flow to determine the handling of your current sample.

GuanidineHandling Figure 2: Decision tree for assessing guanidine reagent viability. Start Assess Guanidine Sample PhysicalCheck Is the sample free-flowing? Start->PhysicalCheck Solid Hard/Clumped Solid PhysicalCheck->Solid No Flowing Free-flowing Powder/Liquid PhysicalCheck->Flowing Yes Repurify Perform 'Salt-to-Base' Regeneration Solid->Repurify QC Run IR/NMR QC Flowing->QC Result Carbonyl Peak Present? QC->Result Use Proceed with Reaction (Inert Atmosphere) Result->Use No (Pure) Result->Repurify Yes (Contaminated)

References
  • ScienceMadness Wiki. (2025). Guanidine: Properties, Preparation, and Handling. Retrieved from

  • Royal Society of Chemistry. (2013). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.[3] Catalysis Science & Technology. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry. (Updated data via University of Pittsburgh). Retrieved from

  • Oak Ridge National Laboratory. (2017).[5] CO2 Capture from Ambient Air via Crystallization with a Guanidine Sorbent.[5][6] Angewandte Chemie.[5] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Guanylation of 2-Methoxybenzylamine

Executive Summary & Diagnostic Overview The Problem: Researchers frequently report low yields (<30%) when converting 2-methoxybenzylamine to its corresponding guanidine. The Root Cause: In 90% of cases, the "low yield" i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

The Problem: Researchers frequently report low yields (<30%) when converting 2-methoxybenzylamine to its corresponding guanidine.

The Root Cause: In 90% of cases, the "low yield" is a false negative . The reaction often proceeds to completion, but the product is lost during the workup. The 2-methoxybenzylguanidine product is a strong base (


) and highly polar. If you follow a standard organic workup (e.g., extracting a hydrochloride salt reaction mixture with water and ethyl acetate), the guanidine product partitions into the aqueous layer and is discarded with the waste.

The Solution: Switch to lipophilic masking reagents (Boc-protection) to render the product insoluble in water and amenable to standard silica chromatography, or radically alter the isolation protocol for free guanidines.

Reagent Selection Strategy

The choice of guanylating agent dictates your workup success. The ortho-methoxy group on your substrate increases nucleophilicity but does not impose significant steric hindrance; therefore, reactivity is rarely the bottleneck—isolation is.

Comparative Analysis of Guanylating Agents
FeatureReagent A: 1H-Pyrazole-1-carboxamidine HCl Reagent B: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Recommended)Reagent C: Goodman's Reagent (Triflylguanidine)
Reaction Type Nucleophilic SubstitutionNucleophilic SubstitutionNucleophilic Substitution
Product Form Free Guanidine (Salt)Bis-Boc Protected GuanidineBis-Boc Protected Guanidine
Solubility Water Soluble (Highly Polar)Lipophilic (Organic Soluble)Lipophilic (Organic Soluble)
Purification Difficult (RP-HPLC or Precipitation)Easy (Standard Silica Column)Easy (Standard Silica Column)
Yield Reliability Low (High loss risk in workup)High (>85%) High (>90%)
Cost LowModerateHigh
Decision Logic for Troubleshooting

The following decision tree helps identify where your process is failing.

GuanylationTroubleshooting Start Start: Low Yield Observed ReagentCheck Which Reagent? Start->ReagentCheck ReagentHCl Pyrazole-1-carboxamidine HCl ReagentCheck->ReagentHCl ReagentBoc Di-Boc-Pyrazole / Goodman's ReagentCheck->ReagentBoc WorkupCheck Did you wash with water? ReagentHCl->WorkupCheck TLC_Check TLC: Is SM consumed? ReagentBoc->TLC_Check LostProduct CRITICAL ERROR: Product lost in Aqueous Layer. Guanidines are polar bases. WorkupCheck->LostProduct Yes KineticsIssue Kinetics Issue: Steric/Electronic repulsion. Increase Temp or Solvent Polarity. WorkupCheck->KineticsIssue No (Precipitation used) TLC_Check->KineticsIssue No (SM remains) Deprotection Deprotection Issue: Incomplete TFA removal or product degradation. TLC_Check->Deprotection Yes (Product formed)

Caption: Diagnostic flow for identifying the source of yield loss in guanylation reactions.

Recommended Protocol (The "Self-Validating" Method)

To guarantee high yields for 2-methoxybenzylamine, utilize the Di-Boc-protection strategy . This method allows you to monitor the reaction by TLC (unlike the free base method) and purify via standard column chromatography.

Reaction Scheme

The 2-methoxy group acts as an electron donor, making the amine a strong nucleophile. It attacks the electrophilic amidine carbon, displacing the pyrazole.

ReactionScheme Substrate 2-Methoxybenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + DIPEA / THF Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Electrophile) Reagent->Intermediate Product N,N'-Di-Boc-2-methoxybenzylguanidine (Lipophilic Product) Intermediate->Product Byproduct Pyrazole (Byproduct) Intermediate->Byproduct

Caption: Mechanistic pathway for the guanylation of 2-methoxybenzylamine using the Di-Boc reagent.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Methoxybenzylamine (1.0 equiv)

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 - 1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous THF or DCM (0.2 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve 2-methoxybenzylamine in anhydrous THF.

  • Addition: Add DIPEA, followed by N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

    • Note: Use slightly less than 1 equivalent of the pyrazole reagent. It is easier to wash away unreacted amine than to separate the bis-Boc pyrazole byproduct from the bis-Boc guanidine product.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The product will be a distinct, UV-active spot less polar than the amine but more polar than the pyrazole reagent.

  • Workup (The Critical Step):

    • Dilute with EtOAc.

    • Wash once with 5% Citric Acid or 0.5M KHSO₄ (removes unreacted amine and DIPEA).

    • Wash once with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes).

  • Deprotection (Optional): If the free guanidine is required, treat the isolated Boc-product with TFA/DCM (1:1) for 2 hours, then evaporate. Do not wash with water. Triturate with diethyl ether to obtain the clean trifluoroacetate salt.

Troubleshooting FAQs

Q1: I must use the cheap 1H-Pyrazole-1-carboxamidine HCl salt. How do I fix my yield? A: You cannot use an aqueous extraction.

  • Run the reaction in DMF with excess DIPEA (2.5 equiv).

  • Once complete, do not add water .

  • Evaporate the DMF under high vacuum (or use a precipitating solvent like diethyl ether directly if the product crystallizes).

  • If it's an oil, dissolve in minimal MeOH and add Et₂O to crash out the product.

  • Alternatively, use a C18 Reverse-Phase column (Water/Acetonitrile gradient) to purify.

Q2: Why is my product an oil instead of a solid? A: 2-methoxybenzyl derivatives are often oils due to the flexibility of the benzylic methylene and the methoxy group disrupting crystal packing. If you used the Boc-method, this is normal. Dry it under high vacuum for 24 hours; it may solidify into a waxy solid. If it remains an oil, it is likely pure enough for the next step.

Q3: The reaction is slow. Can I heat it? A: Yes, but be cautious. The ortho-methoxy group provides electron density, making the amine a good nucleophile, but it also adds minor steric bulk. Heating to 40-50°C in THF is safe. Avoid temperatures >80°C with Boc-protected reagents, as thermal de-Boc (isobutylene loss) can occur.

Q4: I see a new spot on TLC, but the mass spec shows [M+H]+ corresponding to the starting material. A: This is a common ionization artifact in guanidines. The C-N bond in guanidines can be labile in the source of some mass spectrometers, or the guanidine might fragment. Ensure you are looking for the [M+H]+ of the protected species if using the Boc route.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.

  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-Di(Boc)-Protected Guanidines.[1] Synthesis, 1994(06), 579-582.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.

  • Katritzky, A. R., et al. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Methoxybenzyl)guanidine

The following technical guide serves as a specialized support resource for researchers working with 1-(2-Methoxybenzyl)guanidine. It is structured to address the specific chemical behavior of alkylguanidines, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(2-Methoxybenzyl)guanidine. It is structured to address the specific chemical behavior of alkylguanidines, particularly their high affinity for atmospheric carbon dioxide.

Executive Summary: The "Carbonate Trap"

1-(2-Methoxybenzyl)guanidine (MBG) contains a highly basic guanidine moiety (


). In its free base form, it acts as a potent "CO₂ sponge," rapidly reacting with atmospheric carbon dioxide to form thermodynamically stable carbonate or bicarbonate salts.

Why this matters:

  • Stoichiometric Errors: Carbonate salts alter the molecular weight, leading to incorrect molarity calculations in downstream reactions.

  • pH Drift: Carbonate impurities buffer the solution, potentially inhibiting pH-sensitive couplings or radiolabeling reactions (e.g., nucleophilic substitutions).

  • Solubility Issues: Guanidine carbonates often exhibit different solubility profiles than their chloride or sulfate counterparts, causing unexpected precipitation.

Diagnostic Hub: Troubleshooting & FAQs

Q1: How do I confirm if my MBG sample is contaminated with carbonate?

A: Do not rely solely on visual inspection; both the pure salt and the carbonate form are often white solids. Use these three diagnostic checks:

  • The Acid Test (Simplest): Dissolve a small amount (~5 mg) in 0.5 mL of water. Add 2-3 drops of 1M HCl.

    • Observation: Immediate, vigorous bubbling (effervescence).

    • Conclusion: Carbonate is present (

      
      ).
      
  • FT-IR Spectroscopy: Look for a broad, strong absorption band in the 1600–1650 cm⁻¹ region (C=O asymmetric stretch of carbonate), often overlapping with the guanidine C=N stretch but significantly broader. A "split" peak here often indicates bicarbonate.

  • ¹H NMR (D₂O): While carbonate carbon is invisible in proton NMR, look for a pH-dependent shift in the benzylic methylene protons (

    
    ). Carbonate salts are basic; if the shift differs significantly from a known pure HCl salt standard, the counter-ion is likely incorrect.
    
Q2: My reaction failed. Can I just add more base to compensate?

A: No. Adding more base to a carbonate-contaminated precursor often exacerbates the issue. Carbonate anions are nucleophilic and can compete in substitution reactions or form insoluble metal carbonates if metal catalysts are used. You must remove the impurity before the reaction.

Q3: Can I remove carbonate by simple vacuum drying?

A: No. Guanidinium carbonates are ionic solids with high lattice energy. They do not decompose into the free base and CO₂ under standard vacuum drying conditions (unlike ammonium bicarbonate). Thermal decomposition requires temperatures that may degrade the organic benzyl moiety. Chemical conversion is required.

Core Protocols: Carbonate Removal Workflows

Protocol A: Acidolytic Degassing (The "Gold Standard")

Objective: Convert the carbonate impurity into a defined, stable salt (Hydrochloride or Sulfate) and physically expel CO₂. Applicability: Use this when the final application tolerates or requires a mineral acid salt.

Reagents:

  • Crude 1-(2-Methoxybenzyl)guanidine (Carbonate contaminated)

  • Solvent: Methanol (anhydrous preferred) or Water (degassed)

  • Acid: 1M or 2M HCl in Diethyl Ether (for non-aqueous) or aqueous HCl.

  • Inert Gas: Argon or Nitrogen.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimal volume of Methanol. If the carbonate is polymeric/insoluble, create a fine suspension.

  • Acidification: Under a stream of Argon, add the acid solution dropwise.

    • Critical Action: Monitor for effervescence. Continue addition slowly until bubbling ceases completely.

    • Endpoint: Adjust pH to ~3-4 (using wet pH paper).

  • Degassing: Stir the solution vigorously for 30 minutes under a dynamic Argon purge. This prevents re-absorption of dissolved CO₂.

  • Precipitation/Isolation:

    • For Methanol/Ether system: Add cold Diethyl Ether to precipitate the MBG-HCl salt.

    • For Aqueous system: Lyophilize (freeze-dry) the solution. Note: Lyophilization is excellent for removing carbonic acid traces.

  • Drying: Dry the resulting white solid in a vacuum desiccator over

    
     or KOH pellets.
    
Protocol B: Inert Recrystallization (For High Purity)

Objective: Purify the salt without introducing excess acid. Applicability: When the compound is already a salt (e.g., sulfate) but has surface carbonate contamination.

  • Setup: Use a Schlenk line or glovebox. Oxygen/moisture-free conditions are mandatory.

  • Solvent Selection: 1-(2-Methoxybenzyl)guanidine salts are typically soluble in hot water or ethanol but sparingly soluble in cold ether/acetone.

  • Process:

    • Dissolve the salt in boiling ethanol (degassed).

    • Filter hot (if necessary) to remove insoluble carbonate crusts.

    • Allow to cool slowly under Nitrogen.

    • Collect crystals via filtration under inert gas.

Visualization: Decision & Workflow Logic

The following diagram illustrates the decision matrix for diagnosing and treating carbonate contamination.

CarbonateRemoval Start Start: Impure MBG Sample Diagnosis Diagnosis: Add dilute HCl Start->Diagnosis Bubbles Vigorous Bubbling? Diagnosis->Bubbles YesBubbles Carbonate Confirmed Bubbles->YesBubbles Yes NoBubbles No Carbonate detected (Check other impurities) Bubbles->NoBubbles No Choice Desired Final Form? YesBubbles->Choice RouteHCl Stable Salt (HCl/Sulfate) Choice->RouteHCl Storage/Standard Use RouteBase Free Base (Reactive) Choice->RouteBase Immediate Reaction ActionAcid Protocol A: Acidolytic Degassing (Add HCl/MeOH -> Evaporate) RouteHCl->ActionAcid ActionBase Protocol C: Ion Exchange (Strong Basic Resin under Argon) RouteBase->ActionBase Finish Pure 1-(2-Methoxybenzyl)guanidine ActionAcid->Finish ActionBase->Finish

Caption: Figure 1. Diagnostic and purification logic flow for carbonate removal from guanidine derivatives.

Quantitative Data: Solubility & Properties[2][3]

Property1-(2-Methoxybenzyl)guanidine Carbonate (Impurity)1-(2-Methoxybenzyl)guanidine HCl (Target)
Water Solubility Moderate (Basic pH)High (Neutral/Acidic pH)
Ether Solubility InsolubleInsoluble
Reaction with Acid Effervescent (

release)
Stable (No reaction)
Hygroscopicity Very High (Absorbs moisture +

)
Moderate
Storage Stability Poor (Degrades to Urea/Ammonia over time)Excellent (Years at 4°C)

Scientific Rationale (The "Why")

The Basicity Mechanism: The guanidine group is stabilized by Y-aromaticity (resonance delocalization of the positive charge across three nitrogens). This makes the conjugate acid extremely stable (


). Consequently, the neutral free base is a "proton sponge." In air, the most available acidic protons come from carbonic acid (

), formed by atmospheric

and moisture.

Self-Validating Protocol: Protocol A is self-validating because the byproduct of the purification is a gas (


). Unlike recrystallization, where impurities remain in the mother liquor (equilibrium-based), acidolysis chemically destroys the impurity. If bubbling stops, the impurity is quantitatively gone.

References

  • PubChem. (2025).[2] 1-(2-Methoxybenzyl)guanidine Compound Summary. National Library of Medicine. [Link]

  • Custelcean, R., et al. (2017). CO2 Capture by Crystallization with Guanidine Ligands. Oak Ridge National Laboratory / Angewandte Chemie.[3] [Link]

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. Elsevier.
  • Green, T. W., & Wuts, P. G. M. (2007). Protection for the Guanidino Group. In Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses stability of guanidine salts).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 1-(2-Methoxybenzyl)guanidine (Free Base)

Welcome to the Technical Support Center for 1-(2-Methoxybenzyl)guanidine . As a highly basic and lipophilic building block, this compound presents unique handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Methoxybenzyl)guanidine . As a highly basic and lipophilic building block, this compound presents unique handling challenges. While the guanidine moiety is a strong organic base (pKa ~12.5–13.5), the addition of the 3-methoxybenzyl or 2-methoxybenzyl substituent introduces aromaticity and increases the topological polar surface area (TPSA) and lipophilicity[1].

Consequently, researchers often struggle with poor aqueous solubility, unexplained precipitation in organic stocks, and formulation instability. This guide provides field-proven, mechanistic solutions to these common experimental roadblocks.

Workflow: Selecting Your Solubilization Strategy

DecisionTree Start 1-(2-Methoxybenzyl)guanidine Free Base AppAq Aqueous Assay (In Vitro/In Vivo) Start->AppAq Biological AppOrg Organic Synthesis (Stock Solution) Start->AppOrg Chemical Salt In Situ Salt Formation (Add HCl or H2SO4) AppAq->Salt High Conc. CoSolv Co-solvent System (DMSO/Tween-80) AppAq->CoSolv Lipophilic need Anhydrous Use Anhydrous DMSO, DMF, or MeOH AppOrg->Anhydrous Argon Store under Argon (Prevents CO2 absorption) Anhydrous->Argon Critical Step

Workflow for selecting the optimal solubilization strategy based on experimental application.

Frequently Asked Questions & Troubleshooting

Q1: I purchased the free base, but it won't dissolve in my physiological buffer (pH 7.4). Why does it precipitate? Causality: At pH 7.4, the highly basic guanidine group must be protonated to dissolve effectively. However, adding the uncharged, lipophilic free base directly into a neutral buffer causes a localized pH spike (due to the compound extracting protons from water). This overwhelms the buffer capacity, leaving the bulk of the compound in its unprotonated, insoluble state. Furthermore, the methoxybenzyl group significantly decreases aqueous solubility compared to unsubstituted guanidine[2]. Solution: Do not add the free base directly to buffers. Instead, perform an in situ salt formation (converting it to a hydrochloride or hemisulfate salt) using stoichiometric amounts of acid before diluting into your working buffer (See Protocol A).

Q2: My organic stock solution in methanol was clear yesterday, but today it is cloudy and has a white precipitate. What happened? Causality: Free base guanidines are notoriously hygroscopic and act as "carbon dioxide sponges." When exposed to ambient air, the free base rapidly absorbs atmospheric CO₂ and moisture to form a highly insoluble guanidinium carbonate salt[3][4]. Solution: This is an irreversible physical change under standard storage conditions. To prevent this, free base guanidine must always be prepared and stored under an inert atmosphere (Argon or Nitrogen)[4]. If your application does not strictly require the free base, purchase or convert it to the hemisulfate salt, which is air-stable[5].

Q3: How do I formulate this compound for in vivo dosing without using toxic levels of DMSO? Causality: The aromatic methoxybenzyl ring drives lipophilicity, meaning even the protonated salt form can suffer from the "salting-out" effect in high-ionic-strength environments like blood or saline. Solution: Utilize a ternary co-solvent system. A standard, well-tolerated vehicle is 5% DMSO / 10% Tween-80 / 85% Saline . Alternatively, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic methoxybenzyl ring while leaving the polar guanidinium exposed to the aqueous phase.

Quantitative Solubility Profile

The following table summarizes the expected solubility limits to help you choose the correct solvent system and form.

Solvent SystemFree Base SolubilityHemisulfate/HCl Salt SolubilityMechanistic Note
Deionized Water (pH ~7) < 1 mg/mL (Insoluble)> 50 mg/mL (Soluble)Free base lacks charge; salt forms highly soluble guanidinium cation.
PBS Buffer (pH 7.4) < 1 mg/mL (Precipitates)~ 10–20 mg/mLHigh ionic strength reduces solubility via the salting-out effect.
Anhydrous DMSO > 100 mg/mL> 100 mg/mLPolar aprotic solvent disrupts intermolecular hydrogen bonding.
Methanol / Ethanol > 50 mg/mL~ 20 mg/mLFree base is highly soluble but extremely prone to CO₂ absorption.
Chemical Degradation vs. Solvation Pathways

Mechanism FB Free Base (Lipophilic, Uncharged) Carb Carbonate Salt (Insoluble Precipitate) FB->Carb Exposure to Air Cation Guanidinium Cation (Water Soluble) FB->Cation pH < 12 Solv Solvated Monomer (Organic Soluble) FB->Solv Inert Atmosphere CO2 Atmospheric CO2 + Moisture CO2->Carb Acid Aqueous HCl (Protonation) Acid->Cation Org Anhydrous DMSO (Solvation) Org->Solv

Chemical degradation via CO2 absorption versus successful solvation and protonation pathways.

Step-by-Step Experimental Protocols
Protocol A: In Situ Conversion to Hydrochloride Salt (For Aqueous Assays)

Use this protocol to generate a highly water-soluble 100 mM stock solution from the free base.

  • Weighing: Rapidly weigh 17.9 mg of 1-(2-Methoxybenzyl)guanidine free base (0.1 mmol) into a 1.5 mL microcentrifuge tube. Minimize exposure to ambient air.

  • Suspension: Add 800 µL of molecular biology grade water. Self-Validation Check: The solution will appear milky/cloudy, confirming the insolubility of the free base.

  • Protonation: Add exactly 100 µL of 1.0 M HCl (0.1 mmol) dropwise to the suspension.

  • Agitation: Vortex vigorously for 30 seconds, then sonicate in a water bath for 2 minutes. Self-Validation Check: The solution must transition from cloudy to completely clear, indicating successful conversion to the guanidinium cation.

  • Volume Adjustment: Add water to bring the final volume to 1.0 mL. You now have a 100 mM aqueous stock that can be safely diluted into PBS or cell culture media.

Protocol B: Preparation of Anhydrous Organic Stock (For Synthesis/Storage)

Use this protocol to maintain the unprotonated free base form without carbonate degradation.

  • Purging: Pierce the septum of a clean, dry glass vial with an Argon (or Nitrogen) gas line and purge for 3 minutes to displace all oxygen and CO₂.

  • Transfer: Quickly transfer the desired mass of the free base into the vial and immediately reseal the septum.

  • Solvation: Using a purged syringe, inject anhydrous, degassed DMSO (or DMF) to achieve your target concentration (e.g., 50 mM).

  • Storage: Store the sealed vial at -20°C. Critical: Whenever extracting aliquots, always use a syringe flushed with inert gas to prevent ambient air from entering the headspace[4].

References
  • ResearchGate Community. "What is the best method for conversion of guanidine hydrochloride to free base guanidine?" Discusses the extreme susceptibility of free base guanidines to CO₂ capture. 4

  • European Patent Office (EP 0560726 A2). "Process for the production of guanidine derivatives." Details the hygroscopic nature and carbonate formation of lipophilic guanidines. 3

  • Massachusetts Institute of Technology (DSpace). "Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery." Analyzes the impact of methoxybenzyl substituents on TPSA and solubility. 1

  • National Institutes of Health (PMC). "A Fluorescent Guanidinium-Azacarbazole for Oxoanion Binding in Water." Investigates the poor aqueous solubility of highly substituted guanidinium compounds. 2

Sources

Troubleshooting

Technical Support Center: Interpreting IR Spectra for 1-(2-Methoxybenzyl)guanidine Hemisulfate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for interpreting the Infrared (IR) spectra of 1-(2-Methoxybenzyl)guanidine hemisulfate. This...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for interpreting the Infrared (IR) spectra of 1-(2-Methoxybenzyl)guanidine hemisulfate. This document offers troubleshooting guidance and answers to frequently asked questions to ensure accurate spectral analysis during your experiments.

Introduction to the IR Spectrum of 1-(2-Methoxybenzyl)guanidine Hemisulfate

1-(2-Methoxybenzyl)guanidine hemisulfate is a compound that incorporates several key functional groups: a guanidinium group (which is protonated guanidine), a benzyl group with a methoxy substituent, and a sulfate counter-ion. The "hemisulfate" designation indicates a 2:1 molar ratio of the organic base to sulfuric acid. Understanding the vibrational modes of each component is crucial for accurate spectral interpretation. The guanidine group, being a strong base, will be protonated by sulfuric acid to form the guanidinium cation. This protonation significantly influences the IR spectrum, particularly in the N-H and C=N stretching regions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and potential issues encountered during the IR spectral analysis of 1-(2-Methoxybenzyl)guanidine hemisulfate.

Q1: My spectrum shows a very broad absorption in the 3500-3000 cm⁻¹ region. What does this indicate?

A1: This broad absorption is characteristic of extensive hydrogen bonding and is expected for this compound. It arises from the overlapping N-H stretching vibrations of the guanidinium cation and potentially O-H stretching from any residual water or the sulfate counter-ion. The guanidinium cation has multiple N-H bonds that can participate in hydrogen bonding with the sulfate anion and neighboring molecules, leading to a broad, complex band rather than sharp, distinct peaks.[1][2][3]

Q2: I am having trouble identifying the C=N stretching vibration. Where should I be looking?

A2: In a neutral guanidine, the C=N stretch is typically found around 1635-1678 cm⁻¹.[3][4] However, in 1-(2-Methoxybenzyl)guanidine hemisulfate, the guanidine group is protonated to the highly resonance-stabilized guanidinium cation. This delocalization of the double bond character across the three C-N bonds results in a strong, characteristic asymmetric stretching vibration of the CN₃ unit, often observed in the 1650-1680 cm⁻¹ range.[3] Look for a strong absorption in this region, which may also overlap with N-H bending vibrations.

Q3: What are the key peaks I should look for to confirm the presence of the 2-methoxybenzyl group?

A3: The 2-methoxybenzyl group will exhibit several characteristic peaks:

  • Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is indicative of the C-H bonds on the benzene ring.[5][6]

  • Aromatic C=C Bending: Look for one to two medium intensity bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring stretching vibrations.[5][6]

  • C-H Bending (Out-of-Plane): For a disubstituted benzene ring, strong absorptions in the 680-860 cm⁻¹ region are expected. The exact position can help infer the substitution pattern.

  • Methoxy Group (O-CH₃): The key indicator for the methoxy group is the C-O stretching vibration, which typically appears as a strong band around 1250 cm⁻¹.[7] Additionally, a weak C-H stretching band for the methoxy group may be observed between 2815 and 2830 cm⁻¹.[7][8]

Q4: How does the sulfate counter-ion appear in the IR spectrum?

A4: The sulfate ion (SO₄²⁻) has four fundamental vibrational modes, but only two are typically IR active in a highly symmetric environment. However, in a solid-state spectrum where the symmetry is lowered, more bands can appear. The most prominent absorption for the sulfate ion is the asymmetric stretching vibration (ν₃), which is a strong, broad band typically found in the 1050-1250 cm⁻¹ region.[9][10][11] The asymmetric bending mode (ν₄) is usually observed around 611-700 cm⁻¹.[9] Be aware that the strong ν₃ sulfate peak may overlap with other vibrations in that region.

Q5: I see a sharp peak around 3300 cm⁻¹. Is this consistent with the structure?

A5: While the N-H stretching region is generally broad due to hydrogen bonding, the presence of a sharper peak superimposed on the broad absorption can sometimes be observed. This could be due to specific N-H bonds that are involved in weaker or more ordered hydrogen bonding. However, a very sharp and strong peak in this region might also suggest the presence of a terminal alkyne, which is not part of the expected structure.[12][13] If such a peak is prominent, it would be prudent to verify the sample's purity.

Summary of Expected IR Peaks

The following table summarizes the expected characteristic IR absorption peaks for 1-(2-Methoxybenzyl)guanidine hemisulfate.

Wavenumber (cm⁻¹)Functional Group/VibrationExpected IntensityNotes
3500 - 3000N-H Stretching (Guanidinium)Strong, BroadExtensive hydrogen bonding causes significant broadening.
3100 - 3010Aromatic C-H StretchMedium to WeakCharacteristic of the benzyl group.[5][6]
2950 - 2850Aliphatic C-H StretchMediumFrom the CH₂ group and the O-CH₃ group.[12]
2830 - 2815Methoxy C-H StretchWeakA characteristic, though sometimes weak, indicator for the methoxy group.[7][8]
1680 - 1650Asymmetric CN₃ Stretch (Guanidinium)StrongDue to the delocalized C-N bonds in the protonated guanidinium cation.[3]
1635 - 1650N-H BendingMediumMay overlap with the CN₃ stretch.[4]
1600 - 1450Aromatic C=C BendingMediumTwo to four bands are possible for the benzene ring.[5][6]
~1250C-O Stretch (Methoxy)StrongA key peak for identifying the methoxy group.[7]
1250 - 1050SO₄²⁻ Asymmetric Stretch (ν₃)Strong, BroadA prominent feature of the sulfate counter-ion.[9][10][11]
860 - 680Aromatic C-H Bending (Out-of-Plane)StrongThe exact position is dependent on the substitution pattern of the benzene ring.
700 - 611SO₄²⁻ Asymmetric Bend (ν₄)MediumAnother indicator for the sulfate ion.[9]

Troubleshooting Workflow for Unexpected Peaks

If your IR spectrum displays unexpected peaks or significant deviations from the expected pattern, the following workflow can help diagnose the issue.

Caption: Troubleshooting workflow for unexpected IR spectral peaks.

Experimental Protocol: Sample Preparation for IR Spectroscopy

Accurate and reproducible IR spectra are highly dependent on proper sample preparation. For a solid sample like 1-(2-Methoxybenzyl)guanidine hemisulfate, the Potassium Bromide (KBr) pellet method is commonly employed.

Materials:

  • 1-(2-Methoxybenzyl)guanidine hemisulfate (sample)

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with dies

  • Spatula

  • Infrared Spectrophotometer

Procedure:

  • Drying: Ensure both the KBr and the sample are free of moisture, as water will introduce broad O-H stretching and bending bands. Dry the KBr in an oven at 110°C for at least 4 hours and store it in a desiccator. Dry the sample under vacuum if it is not heat-sensitive.

  • Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of dry KBr to the agate mortar.

  • Mixing and Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Loading the Press: Transfer a portion of the powder into the die of the pellet press. Distribute the powder evenly.

  • Pressing the Pellet: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

  • Inspecting the Pellet: Carefully remove the die from the press. The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient grinding, moisture, or uneven pressure.

  • Acquiring the Spectrum: Place the KBr pellet in the sample holder of the IR spectrophotometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be collected first.

References

  • Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]

  • Lane, M. D. (2007). Mid-infrared emission spectroscopy of sulfate and sulfate-bearing minerals. American Mineralogist, 92(1), 1-18. [Link]

  • Secco, E. A. (1988). Spectroscopic properties of SO4 (and OH) in different molecular and crystalline environments. I. Infrared spectra of CU. Canadian Journal of Chemistry, 66(2), 329-336.
  • Asmis, K. R., & Neumark, D. M. (2006). Infrared spectroscopy of hydrated sulfate dianions. The Journal of chemical physics, 125(9), 094303.
  • INFRARED DETERMINATION OF INORGANIC SULFATES AND CARBONATES BY THE PELLET TECHNIQUE. DTIC. [Link]

  • Tai, A. W., & Lien, E. J. (1986). Infrared Absorption and Proton Nuclear Magnetic Resonance Spectra of Novel N-Hydroxyguanidines. Spectroscopy Letters, 19(5), 473-483.
  • Adler, H. H., & Kerr, P. F. (1965). Variations in infrared spectra, molecular symmetry and site symmetry of sulfate minerals. The American Mineralogist, 50(1-2), 132-147.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane. [Link]

  • FTIR spectra of polymeric guanidine derivatives. ResearchGate. [Link]

  • BenchChem. (2025).
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. [Link]

  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. ResearchGate. [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. [Link]

  • IR Absorption Table. UCLA. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • ATR-IR time on line peak area profiles of benzyl alcohol (left)... ResearchGate. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

Sources

Optimization

Storage conditions to prevent oxidation of methoxybenzyl derivatives

Topic: Storage Stability & Oxidation Prevention Ticket ID: PMB-OX-404 | Status: Resolved | Tier: Level 3 (Senior Scientist) Core Technical Insight: Why Do PMB Derivatives Oxidize? To prevent degradation, you must underst...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Oxidation Prevention

Ticket ID: PMB-OX-404 | Status: Resolved | Tier: Level 3 (Senior Scientist)

Core Technical Insight: Why Do PMB Derivatives Oxidize?

To prevent degradation, you must understand the molecular "weak spot." Methoxybenzyl derivatives (PMB-X) are exceptionally prone to benzylic autoxidation .

The Mechanism of Failure

The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring. When a hydrogen atom is abstracted from the benzylic position (the carbon attached to the ring), the resulting radical is stabilized by this electron donation.

The Chain Reaction:

  • Initiation: Light (

    
    ) or trace metals abstract a benzylic proton.
    
  • Propagation: The stable radical reacts rapidly with atmospheric oxygen (

    
    ) to form a hydroperoxide.
    
  • Decomposition: The hydroperoxide degrades into p-anisaldehyde (the source of the "almond" smell and yellow color) and p-methoxybenzoic acid .

In the specific case of PMB-Chloride (PMB-Cl) , oxidation is secondary to autocatalytic polymerization . Moisture creates trace HCl, which catalyzes a Friedel-Crafts polymerization of the electron-rich ring, generating heat, pressure, and a solid polymer.

Visualizing the Degradation Pathway

PMB_Oxidation PMB PMB-Derivative (Colorless Liquid) Radical Benzylic Radical (Stabilized by OMe) PMB->Radical Light/Heat (-H•) Polymer Polymerization (Exothermic/HCl gas) PMB->Polymer HCl (Autocatalysis) (Specific to PMB-Cl) Peroxide Hydroperoxide (Unstable Intermediate) Radical->Peroxide +O2 (Air) Aldehyde p-Anisaldehyde (Yellow Oil) Peroxide->Aldehyde Decomposition Acid p-Methoxybenzoic Acid (White Solid) Aldehyde->Acid Further Ox.

Figure 1: The oxidative cascade of PMB derivatives. Note the specific divergence for PMB-Cl, where acid-catalyzed polymerization poses a physical safety hazard.

Storage Protocol Specifications

The following parameters are non-negotiable for maintaining purity >98% over 6+ months.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term)Lowers kinetic energy, significantly slowing the radical propagation step.
Atmosphere Argon (Preferred) or NitrogenDisplaces

. Argon is heavier than air, providing a better "blanket" over liquids in opened bottles.
Container Amber Glass with Teflon linerAmber glass blocks UV light (photo-initiation). Teflon prevents leaching of plasticizers which can act as radical initiators.
Stabilizers

(for PMB-Cl)BHT (for PMB-Ether)

acts as an acid scavenger to prevent HCl-induced polymerization. BHT scavenges free radicals.
Dessicant Required Moisture leads to hydrolysis (PMB-Cl

PMB-OH) and generates HCl, triggering runaway decomposition.

Troubleshooting & FAQs

Q1: My PMB-Chloride bottle is pressurized and fuming. What happened?

Diagnosis: Runaway Acid-Catalyzed Polymerization. The Science: Moisture entered the bottle, hydrolyzing a small amount of chloride to release HCl. The HCl catalyzed the polymerization of the remaining PMB-Cl. This reaction is exothermic and releases more HCl gas, pressurizing the headspace. Immediate Action:

  • Do NOT open the bottle immediately if it is bulging.

  • Place it behind a blast shield and cool it to 4°C to lower the vapor pressure.

  • Vent slowly in a fume hood while wearing a face shield.

  • Disposal: If the liquid has turned into a viscous red/brown sludge or solid, the reagent is compromised. Do not attempt to distill.

Q2: My PMB-Alcohol has turned yellow. Can I still use it?

Diagnosis: Oxidation to p-anisaldehyde.[1] The Science: The yellow color is characteristic of the conjugated aldehyde system formed by oxidation. Solution:

  • Test: Run a TLC (Thin Layer Chromatography). The aldehyde will appear as a distinct spot (usually less polar than the alcohol) that stains strongly with UV or DNP stain.

  • Remediation: If the impurity is minor (<5%), you can use the reagent for non-critical steps. For strict stoichiometry, purify via vacuum distillation (see Protocol A).

Q3: How do I test for peroxides before distilling PMB ethers?

Diagnosis: Safety check for peroxidizable compounds. The Science: Benzylic ethers form peroxides that can concentrate and explode upon distillation. Protocol: Use the Iodide Test .

  • Dissolve 100 mg of KI in 1 mL of glacial acetic acid.

  • Add 1 mL of your PMB-ether.

  • Result:

    • Colorless: Safe.[2]

    • Yellow: Low peroxides (Caution).

    • Brown: High peroxides (DO NOT DISTILL ).

Experimental Workflows

Workflow 1: Incoming Material Decision Tree

Use this logic flow when receiving new shipments to ensure integrity.

Storage_Workflow Start Receive PMB Derivative CheckSeal Is Septum/Seal Intact? Start->CheckSeal CheckColor Visual Inspection: Colorless? CheckSeal->CheckColor Yes SealBroken Purge Headspace (Argon, 5 mins) CheckSeal->SealBroken No ColorFail Yellow/Brown? CheckColor->ColorFail No TypeCheck Compound Type? CheckColor->TypeCheck Yes SealBroken->CheckColor TestPurity Run H-NMR / TLC ColorFail->TestPurity PMB_Cl PMB-Chloride TypeCheck->PMB_Cl PMB_OH PMB-Alcohol/Ether TypeCheck->PMB_OH AddBase Add 1% w/w Anhydrous K2CO3 PMB_Cl->AddBase Stabilize Acid Store Store at 4°C Amber Glass Under Argon PMB_OH->Store AddBase->Store

Figure 2: Standard Operating Procedure (SOP) for receiving and storing PMB derivatives.

Protocol A: Purification of Oxidized PMB-Alcohol

Objective: Remove p-anisaldehyde and benzoic acid impurities.

  • Dissolution: Dissolve the crude yellow oil in Ethyl Acetate (EtOAc).

  • Wash 1 (Acid Removal): Wash with Saturated Aqueous

    
     (Removes p-methoxybenzoic acid).
    
  • Wash 2 (Aldehyde Removal): Wash with 10% Aqueous

    
     (Sodium Bisulfite).
    
    • Mechanism:[1][2][3][4] Bisulfite forms a water-soluble adduct with the aldehyde.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: If yellow color persists, perform Vacuum Distillation .

    • Note: PMB-Alcohol bp is ~259°C at atm. Use high vacuum (<1 mmHg) to distill at lower temps (~100-110°C) to prevent thermal decomposition.

References

  • Mechanism of Oxidation: Palmisano, G., et al. "Photocatalytic Selective Oxidation of 4-Methoxybenzyl Alcohol to Aldehyde." Advanced Synthesis & Catalysis, vol. 349, no.[5] 6, 2007, pp. 964-970.[1]

  • PMB-Chloride Stability: Brewer, S. E., et al. "Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl)."[6] Organic Process Research & Development, vol. 10, no. 5, 2006, pp. 1077-1082.

  • Protective Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.

  • Peroxide Detection: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[7][8] Chemical Health and Safety, vol. 8, no. 5, 2001, pp. 12-22.

  • Safety Data & Handling: Sigma-Aldrich. "4-Methoxybenzyl chloride Safety Data Sheet."

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of basic guanidine compounds

Technical Support Center: Guanidine Compounds & HPLC Welcome to the technical support center for resolving common chromatographic issues encountered with basic guanidine compounds. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Guanidine Compounds & HPLC

Welcome to the technical support center for resolving common chromatographic issues encountered with basic guanidine compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC). Here, we will move beyond simple procedural lists to explore the underlying chemical principles causing poor peak shape and provide a logical, in-depth troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for guanidine-containing compounds always tailing?

Peak tailing for highly basic compounds like those containing a guanidinium group is primarily caused by secondary-site interactions within the column.[1][2] The main culprit is the interaction between the positively charged guanidinium ion (which is protonated across a wide pH range) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][4][5] These ionic interactions create a stronger, non-ideal retention mechanism in addition to the intended reversed-phase partitioning, leading to a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.[1]

Q2: What is the fastest way to improve my peak shape?

The quickest and often most effective initial step is to modify your mobile phase.[1] Lowering the mobile phase pH to ≤ 3 is a common strategy to suppress the ionization of the residual silanol groups, thereby minimizing the unwanted ionic interactions.[1][2][4] Adding a small concentration of a competing base, like triethylamine (TEA), can also rapidly improve peak shape by masking the active silanol sites.[1]

Q3: I've adjusted my mobile phase, but I still see tailing. Could my column be the problem?

Yes. If mobile phase optimization doesn't resolve the issue, the column chemistry is the next logical area to investigate. Older columns, particularly those packed with traditional Type A silica, have a higher concentration of acidic, free silanol groups and trace metal impurities, which exacerbate tailing.[1][6] Switching to a modern, high-purity, "Type B" silica column, a hybrid-silica column, or one with a charged surface can significantly improve performance for basic compounds.[1][7][8][9]

Q4: Is it possible that my HPLC system itself is causing the peak tailing?

While less common than silanol interactions, the HPLC system can contribute to peak tailing, especially for compounds that can chelate with metals.[4][10] Metal ions, primarily iron and nickel, can leach from stainless steel components like tubing and frits, creating active sites that interact with analytes.[10][11][12] This can be particularly problematic for molecules with chelating moieties.[10][13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for guanidine compounds. We will explore the root causes and provide detailed protocols for their mitigation.

Problem 1: Secondary Ionic Interactions with Silica Surface

This is the most prevalent cause of peak tailing for basic analytes. The guanidinium group is strongly basic and exists as a cation. This cation is attracted to ionized, acidic silanol groups on the silica surface, which act as strong secondary retention sites.

Mechanism of Silanol Interaction

The diagram below illustrates how the positively charged guanidinium ion interacts with deprotonated silanol groups on the stationary phase surface, leading to peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si Silanol_1 O-H Silica->Silanol_1 Silanol_2 O- Silica->Silanol_2 Guanidinium Guanidinium Cation {H2N-C(=NH2+)-NH2} Guanidinium->Silanol_1 Weaker Interaction Guanidinium->Silanol_2 Strong Ionic Interaction (Causes Tailing) caption Mechanism of Peak Tailing G cluster_step1 Mobile Phase Optimization cluster_step2 Column Selection cluster_step3 System & Hardware Start Observe Peak Tailing Step1 Modify Mobile Phase Start->Step1 Opt1A Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) Step1->Opt1A Is peak shape improved? Step2 Evaluate Column Opt2A Switch to High-Purity, End-capped Column Step2->Opt2A Is peak shape improved? Step3 Consider System Effects Opt3A Passivate System (Nitric Acid or Chelator Flush) Step3->Opt3A Is peak shape improved? End Symmetrical Peak Achieved Opt1A->End Yes Opt1B Increase Buffer Strength (e.g., 20-50 mM NH4OAc) Opt1A->Opt1B No Opt1B->End Yes Opt1C Add Competing Base (e.g., 0.1% TEA) Opt1B->Opt1C No Opt1C->Step2 No Opt1C->End Yes Opt2A->End Yes Opt2B Use Hybrid or Charged-Surface Column Opt2A->Opt2B No Opt2B->Step3 No Opt2B->End Yes Opt3A->End Yes Opt3B Use Chelating Agent in Mobile Phase (e.g., EDTA) Opt3A->Opt3B No Opt3B->End Yes

Caption: Logical workflow for troubleshooting peak tailing.

Protocol 1: HPLC System Passivation with Acid

This procedure should be performed without the column installed . It is designed to remove metallic contaminants from the system flow path.

  • Preparation: Disconnect the HPLC column and replace it with a union.

  • Rinse 1 (Water): Flush the entire system with HPLC-grade water for 15 minutes at 1-2 mL/min. [14]3. Rinse 2 (Organic): Flush the system with isopropanol or methanol for 15 minutes at 1 mL/min. [14]4. Rinse 3 (Water): Flush again with HPLC-grade water for 15 minutes to remove the organic solvent. [14]5. Passivation: Flush the system with 6N Nitric Acid (HNO₃) for 30-60 minutes at 1 mL/min. [14][15]Caution: Always wear appropriate personal protective equipment (PPE) when handling strong acids.

  • Final Rinse: Thoroughly flush the system with HPLC-grade water for at least 60 minutes, or until the eluent pH is neutral, to remove all traces of acid.

Protocol 2: Using Chelating Agents in the Mobile Phase

If passivation is not sufficient or practical, adding a chelating agent can sequester metal ions in the mobile phase and sample.

  • Agent: Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent. [11][16]2. Mobile Phase Preparation: Add a very low concentration of EDTA (e.g., 5-10 µM) to your aqueous mobile phase (Solvent A). [16]Important: High concentrations can negatively impact chromatography and MS detection. [16]3. Equilibration: Flush the system (with column installed) with the EDTA-containing mobile phase for an extended period (e.g., 60 minutes) to ensure the system is fully equilibrated before analysis.

By systematically addressing these potential causes—starting with the mobile phase, then evaluating the column, and finally considering the system hardware—you can effectively troubleshoot and resolve peak tailing issues for guanidine and other challenging basic compounds, leading to more accurate and reliable HPLC results.

References

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci. [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. (2026, February 13). Microsolv Technology Corporation. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13). LCGC International. [Link]

  • TFA (Trifluoroacetic Acid). (2024, February 2). SIELC Technologies. [Link]

  • Shou, W. Z., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International. [Link]

  • IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY. Waters Corporation. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc.. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2004, September 15). PubMed. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Silica Purity #2 – Silanols. (2023, December 8). Separation Science. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Successful passivation of an HPLC system. Analytics-Shop. [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. Diduco. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. [Link]

  • the role of TFA on Reverse phase chromatography? (2008, October 26). Chromatography Forum. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]

  • What is TFA and when should I use it - Primer. Microsolv Technology Corporation. [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed. [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing SL. [Link]

  • Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. (2024, December 11). Taylor & Francis Online. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. iopscience.iop.org. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials, Inc.. [Link]

  • HPLC solvents and mobile phase additives. University of Leeds. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC. [Link]

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Optimization

Technical Support Center: Alternative Salt Forms for 1-(2-Methoxybenzyl)guanidine

Welcome to the technical resource center for optimizing the oral bioavailability of 1-(2-Methoxybenzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for optimizing the oral bioavailability of 1-(2-Methoxybenzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and formulation development. Here, we address common challenges and provide in-depth, evidence-based solutions for selecting and characterizing alternative salt forms to enhance the delivery of this promising compound.

The guanidine moiety in 1-(2-Methoxybenzyl)guanidine presents a significant formulation challenge. Due to its high basicity (guanidine pKa ~13.6), the molecule is predominantly ionized throughout the gastrointestinal tract, leading to poor membrane permeability and, consequently, low oral bioavailability.[1][2][3] Salt formation is a primary and effective strategy to modulate the physicochemical properties of such compounds, aiming to improve solubility, dissolution rate, and ultimately, absorption.[4][5][6][7]

This center is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, in-depth solutions in our Troubleshooting Guides.

Part 1: Frequently Asked Questions (FAQs)

This section covers essential concepts that form the basis of a rational salt selection strategy.

Q1: Why is the parent (free base) form of 1-(2-Methoxybenzyl)guanidine likely to have poor oral bioavailability?

A1: The core issue lies with the guanidine group. This functional group is one of the strongest organic bases, meaning it readily accepts a proton and exists in its charged (protonated) guanidinium form at physiological pH (typically 1.5-7.5).[8] This high degree of ionization makes the molecule very polar and hydrophilic, which severely limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells, a critical step for absorption into the bloodstream.[1][2][3][9]

Q2: How does forming a salt improve bioavailability?

A2: Salt formation enhances bioavailability primarily by improving the drug's solubility and dissolution rate in the gastrointestinal fluids.[7][10][11] For a basic drug like 1-(2-Methoxybenzyl)guanidine, forming a salt with an acid counter-ion can lead to:

  • Increased Aqueous Solubility: The salt form often has a much higher solubility than the free base, which is a prerequisite for absorption.[10]

  • Faster Dissolution: A higher dissolution rate means the drug becomes available for absorption more quickly. This is particularly important for compounds that may have a limited absorption window in the GI tract.

  • pH Modification: The salt can create a more favorable pH microenvironment around the dissolving particle, further enhancing the dissolution process.

The goal is to get the drug into solution in the gut as efficiently as possible, thereby increasing the concentration gradient that drives absorption.[12]

Q3: What is the "pKa rule" for salt formation and why is it important?

A3: The pKa rule is a guiding principle for selecting a suitable counter-ion. For stable salt formation to occur, a significant proton transfer from the acid to the base is required. A general guideline is that the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion (ΔpKa > 2-3).[4][13] Since the guanidine group has a very high pKa (~13.6), a wide variety of acidic counter-ions (e.g., hydrochloride, mesylate, sulfate, tartrate) can be used to form stable salts. This rule ensures that the resulting salt does not disproportionate back to the free base and acid in solution.[13][14]

Q4: What are the critical physicochemical properties to evaluate during salt screening?

A4: A successful salt selection campaign evaluates a range of properties to find the optimal candidate. Key parameters include:

  • Aqueous Solubility & Dissolution Rate: The primary drivers for improving bioavailability.[12]

  • Crystallinity & Polymorphism: Crystalline forms are generally preferred for their stability. It is crucial to identify and characterize all possible polymorphic forms, as different polymorphs can have vastly different solubilities and stabilities.[15][16][17][18] The infamous case of Ritonavir highlights the risks of a new, less soluble polymorph appearing late in development.[18]

  • Hygroscopicity: This is the tendency of the salt to absorb moisture from the air.[][20][21] High hygroscopicity can lead to handling difficulties, physical instability (e.g., deliquescence), and chemical degradation.[][20][22]

  • Chemical and Physical Stability: The chosen salt form must be stable under storage and processing conditions. The counter-ion itself can influence the chemical stability of the drug.[23]

  • Melting Point & Thermal Properties: High melting points are often associated with greater crystal lattice stability. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential.

  • Manufacturability: Properties like particle morphology, flowability, and compressibility are important for downstream processing into a final dosage form.[6]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical solutions to specific problems you may encounter during your experiments.

Issue 1: Low Aqueous Solubility Persists with Common Salt Forms

Q: I've prepared the hydrochloride (HCl) and sulfate salts of 1-(2-Methoxybenzyl)guanidine, but the aqueous solubility is still below my target. What could be the cause and what are my next steps?

A: This is a common challenge. While salt formation is a powerful tool, the interplay between the crystal lattice energy of the salt and its solvation energy determines the final solubility. A very strong, stable crystal lattice can sometimes offset the gains from ionization, resulting in poor solubility.

Underlying Causes & Rationale:

  • High Crystal Lattice Energy: The salt you formed may have packed into a highly stable, high-melting-point crystal lattice. The energy required to break this lattice apart in water might be greater than the energy released upon solvation of the individual ions, leading to low solubility.

  • Common Ion Effect: If you are measuring solubility in a buffered medium that contains the same ion as your salt (e.g., measuring a hydrochloride salt in a chloride-containing buffer), this can suppress solubility.[24]

  • Polymorphism: You may have inadvertently produced a thermodynamically stable but poorly soluble polymorph. Different crystallization conditions can lead to different crystal forms.[15][18]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low salt solubility.

Protocol: Expanded Counter-Ion Screen

  • Rationale: The goal is to disrupt the crystal packing and introduce counter-ions with different hydration properties. Organic sulfonic acids (mesylate, esylate) or di/tri-carboxylic acids (tartrate, citrate) can form different hydrogen bonding networks and crystal habits.[25][26]

  • Selection: Choose a diverse set of pharmaceutically acceptable counter-ions. A good starting point includes:

    • Sulfonic Acids: Methanesulfonic acid, Ethanesulfonic acid.

    • Carboxylic Acids: Tartaric acid, Citric acid, Succinic acid.

    • Aromatic Acids: Benzenesulfonic acid (besylate), p-Toluenesulfonic acid (tosylate).

  • Stoichiometry: React 1-(2-Methoxybenzyl)guanidine with the selected acid in a 1:1 molar ratio (for monoprotic acids) in a suitable solvent (e.g., ethanol, isopropanol, or acetone). For di/tri-protic acids, screen both 1:1 and 2:1 ratios.

  • Crystallization: Attempt crystallization via slow evaporation, cooling crystallization, and anti-solvent addition.

  • Characterization: For each solid obtained, perform PXRD, DSC, and TGA to confirm crystallinity, identify thermal events, and check for solvate formation.

  • Solubility Testing: Perform kinetic or equilibrium solubility testing in purified water and relevant buffer systems (e.g., pH 1.2, 4.5, 6.8).

Issue 2: High Variability in In Vitro Dissolution Results

Q: My lead salt candidate shows inconsistent and highly variable dissolution profiles between runs. How can I identify the source of this variability and improve the method's robustness?

A: Dissolution variability is a critical issue that can derail a development program. The root cause can often be traced to the method, the material properties, or the apparatus itself. A systematic investigation is required.

Underlying Causes & Rationale:

  • Material Properties: The salt may be converting to a different, less soluble form in situ during the dissolution test (e.g., disproportionation to the free base in a neutral pH medium).

  • Methodological Flaws: Issues with media deaeration, sampling technique, or filter validation can introduce significant errors.[27][28][29]

  • Apparatus Issues: Improperly calibrated or qualified dissolution baths (e.g., vessel centering, paddle/basket height, vibration) are a common source of variability.[27]

  • Dosage Form Behavior: If using a formulated product, issues like coning (powder piling up at the bottom of the vessel) or floating can lead to inconsistent results.[27][30]

Troubleshooting Workflow:

Caption: Systematic approach to troubleshooting dissolution variability.

Issue 3: Selected Salt Candidate is Highly Hygroscopic

Q: My most soluble salt form, the mesylate, is proving to be very hygroscopic. It becomes difficult to handle above 60% relative humidity. Is this salt still viable, and what are my mitigation strategies?

A: Hygroscopicity is a significant hurdle but doesn't necessarily disqualify a salt candidate. The decision depends on the degree of moisture uptake and the point at which it causes physical or chemical instability.[][20]

Initial Assessment: Hygroscopicity Classification

First, you must quantitatively assess the hygroscopicity using a Dynamic Vapor Sorption (DVS) or Gravimetric Sorption Analysis (GSA) instrument.[20][22][31] This will allow you to classify the material according to standard pharmacopeial definitions.

Hygroscopicity Class% Weight Gain (at 25°C / 80% RH)Implications & Mitigation Strategies
Slightly Hygroscopic ≥ 0.2% and < 2%Generally manageable. Standard controls on manufacturing humidity and appropriate packaging (e.g., standard HDPE bottles) are sufficient.
Hygroscopic ≥ 2% and < 15%Requires controlled humidity environments (<50% RH) for manufacturing and handling. Packaging with desiccants is often necessary.[21]
Very Hygroscopic ≥ 15%Poses significant challenges. May require specialized low-humidity (<30% RH) manufacturing suites. Formulation strategies to protect the API are critical.
Deliquescent Absorbs sufficient water to form a solutionExtremely challenging. Often requires reformulation (e.g., liquid-filled capsules) or selection of an alternative, less hygroscopic salt form.

Mitigation Strategies:

  • Polymorph/Co-crystal Screening: It is possible that a different, less hygroscopic polymorph of the mesylate salt exists. Additionally, forming a co-crystal with a non-volatile, pharmaceutically acceptable co-former can sometimes create a new crystal lattice with reduced hygroscopicity.

  • Formulation Approaches:

    • Hydrophobic Barriers: In a tablet or capsule, formulating with hydrophobic excipients like magnesium stearate or using a film coat can protect the API from ambient moisture.[30]

    • Solid Dispersions: Creating an amorphous solid dispersion with a polymer can sometimes reduce the overall hygroscopicity of the formulation.[11]

  • Controlled Manufacturing & Packaging: If the salt is retained, strict environmental controls during manufacturing are non-negotiable. Final packaging must incorporate moisture barriers (e.g., foil-foil blisters) and potentially desiccants.[21]

Decision Matrix:

Your decision should be based on a risk assessment. If the solubility and bioavailability advantage of the mesylate salt is substantial compared to other candidates, the investment in specialized handling and formulation may be justified. However, if another salt (e.g., the esylate or tosylate) offers a slightly lower solubility but is non-hygroscopic, it may be the more pragmatic choice for long-term development.

References

  • Vertex AI Search. (2010). Polymorph screening in pharmaceutical development.
  • Eurofins CDMO Alphora. The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection.
  • International Pharmaceutical Industry.
  • BOC Sciences. Hygroscopicity Testing.
  • University of Minnesota. (2026). Composition and Methods for Preparing Orally Bioavailable Guanidine Prodrugs.
  • Rigaku. Polymorphism in Pharmaceutical Drug Development.
  • Gokaraju, G. R., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • Kim, S., et al. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. PMC.
  • Kim, S., et al. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.
  • Al-Tikriti, Y., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Technology Networks.
  • Studylib. (2004).
  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2011).
  • Al-Rawashdeh, A. I., et al. (2023).
  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Zhang, J., et al. (2022). Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. PMC.
  • MDPI. (2025).
  • Pharma.Tips. (2025).
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
  • Patel, J., et al. (2019). Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution. PubMed.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?
  • Purohit, R. V., & Taylor, L. S. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed.
  • Amanote Research. (2010). Prodrug Approach to Improving Bioavailability of Guanidino-Containing Compounds.
  • Taylor & Francis. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • Fluorochem. 1-(2-Methoxybenzyl)guanidine.
  • National Institutes of Health. (2024).
  • Bastin, R. J., et al. (2025). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • ResearchGate. (2025). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Agilent.
  • Ascendia Pharma.
  • ChemScene. 224947-74-4 | 1-(2-Methoxybenzyl)guanidine.
  • Taylor & Francis. (2024).
  • PubChem. N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648.
  • BuyersGuideChem. N-(2-Methoxy-benzyl)-guanidine | C9H13N3O.
  • Wikipedia. Guanidine.

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Reference Data & Comparative Studies

Validation

Technical Guide: 1-(2-Methoxybenzyl)guanidine vs. 2-Chlorobenzylguanidine Activity Profile

The following technical guide provides an in-depth comparative analysis of 1-(2-Methoxybenzyl)guanidine and 2-Chlorobenzylguanidine , synthesizing their pharmacological profiles from adrenergic neuron blockade research a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 1-(2-Methoxybenzyl)guanidine and 2-Chlorobenzylguanidine , synthesizing their pharmacological profiles from adrenergic neuron blockade research and metabolic therapeutic development (galegine analogs).

Executive Summary

This guide compares two ortho-substituted benzylguanidine derivatives: 1-(2-Methoxybenzyl)guanidine (2-MeO-BG) and 2-Chlorobenzylguanidine (2-Cl-BG). While both share the core benzylguanidine scaffold—historically associated with adrenergic neuron blockade (similar to bretylium and guanethidine)—they exhibit distinct divergence in their modern application profiles.

  • 2-Chlorobenzylguanidine has emerged as a lead candidate in metabolic research, specifically as a galegine analog for weight loss and AMPK activation.

  • 1-(2-Methoxybenzyl)guanidine primarily serves as a structural probe in Structure-Activity Relationship (SAR) studies for the Norepinephrine Transporter (NET) , often demonstrating altered affinity and lipophilicity compared to its halogenated counterparts.

Chemical & Physical Properties

The substitution at the ortho (2-) position is critical for steric interaction with biological targets (NET or Mitochondrial Complex I).

Feature1-(2-Methoxybenzyl)guanidine 2-Chlorobenzylguanidine
CAS Number 224947-74-41-(2-chlorobenzyl)guanidine (Specific CAS varies by salt)
Substituent Methoxy (-OCH₃) at ortho positionChlorine (-Cl) at ortho position
Electronic Effect Electron-donating (by resonance), bulkyElectron-withdrawing (inductive), lipophilic
Lipophilicity (LogP) ~0.6 - 0.9 (Lower)~1.5 - 1.8 (Higher)
Primary Class Adrenergic Neuron Blocker / NET SubstrateGalegine Analog / Metabolic Modulator

Pharmacological Activity Profiles

A. Metabolic Activity (AMPK & Weight Loss)

Recent research identifies 2-Chlorobenzylguanidine as a potent agent for inducing weight loss, distinct from the classical adrenergic mechanism.

  • Mechanism: Acts as a Galegine (isoamylene guanidine) analog . It likely inhibits Mitochondrial Complex I, leading to a rise in the AMP:ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK) .

  • Efficacy: In diet-induced obesity (DIO) models, 2-Chlorobenzylguanidine (and its 4-chloro isomer) demonstrated significant weight reduction (−7% to −19% body weight) without the rebound hypertension seen with some sympathomimetics.

  • 2-Methoxy Comparator: The methoxy derivative is generally less active in this specific metabolic pathway due to the electron-donating nature of the methoxy group, which destabilizes the interaction required for mitochondrial inhibition compared to the electron-withdrawing chlorine.

B. Adrenergic Neuron Blockade (NET Interaction)

Both compounds interact with the Norepinephrine Transporter (NET) , a hallmark of benzylguanidines (e.g., MIBG).[1]

  • Uptake Mechanism: They act as substrates for NET (Uptake-1), accumulating in sympathetic nerve terminals.

  • Vesicular Depletion: Once intracellular, they compete with norepinephrine (NE) for transport into storage vesicles via VMAT2.

  • Differentiation:

    • 2-Cl-BG: High lipophilicity facilitates rapid membrane permeation but may increase non-specific binding.

    • 2-MeO-BG: The ortho-methoxy group introduces steric bulk that can hinder optimal binding to the NET substrate pocket compared to the meta-substituted gold standard (MIBG). However, it remains a competitive inhibitor of NE uptake.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways: the classical Adrenergic path (NET) and the Metabolic path (Mitochondria).

G cluster_0 Adrenergic Pathway cluster_1 Metabolic Pathway (Galegine-like) Compound Benzylguanidine Analog NET Norepinephrine Transporter (NET) Compound->NET Substrate Uptake (Primary for 2-MeO-BG) Mito Mitochondrial Complex I Compound->Mito Inhibition (Primary for 2-Cl-BG) Vesicle Storage Vesicle (VMAT2) NET->Vesicle Accumulation AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP Energy Stress NE_Depletion NE Depletion (Sympatholysis) Vesicle->NE_Depletion Displacement AMPK AMPK Activation AMP_ATP->AMPK Phosphorylation WeightLoss Weight Loss / Glucose Uptake AMPK->WeightLoss Metabolic Shift

Caption: Dual mechanistic pathways of benzylguanidines. 2-Chlorobenzylguanidine favors the Metabolic (Red/Green) pathway, while 2-Methoxybenzylguanidine is primarily characterized by the Adrenergic (Yellow) pathway.

Experimental Protocols

Protocol A: Comparative NET Uptake Assay

Objective: Determine the affinity (


) of the analogs for the Norepinephrine Transporter.
  • Cell Line: Use SK-N-SH (human neuroblastoma) or CHO cells stably expressing human NET.

  • Preparation: Plate cells in 24-well plates (

    
     cells/well). Grow to confluence.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid and pargyline (MAO inhibitor).

  • Incubation:

    • Pre-incubate cells with varying concentrations (

      
       to 
      
      
      
      M) of 2-MeO-BG or 2-Cl-BG for 10 minutes.
    • Add radiolabeled tracer:

      
      -Norepinephrine (final conc. 20 nM).
      
    • Incubate for 10 minutes at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: AMPK Activation Screen (Western Blot)

Objective: Validate the metabolic activity (weight loss potential) of 2-Chlorobenzylguanidine.

  • Cell System: L6 skeletal muscle myotubes or HepG2 hepatocytes.

  • Treatment: Treat cells with 2-Cl-BG (10 µM, 50 µM) or Vehicle (DMSO) for 1-2 hours. Use Metformin (2 mM) as a positive control.

  • Extraction: Harvest cells in lysis buffer containing phosphatase inhibitors.

  • Immunoblotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Probe with primary antibodies: Anti-pAMPK (Thr172) and Anti-Total AMPK .

  • Quantification: Normalize pAMPK signal to Total AMPK. A ratio increase >1.5x indicates significant activation.

References

  • Short, J. H., & Darby, T. D. (1967). Sympathetic nervous system blocking agents. Derivatives of benzylguanidine.[2] Journal of Medicinal Chemistry. Link

  • Wieland, D. M., et al. (1980). Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine.[3] Journal of Nuclear Medicine. Link

  • Duff, T., et al. (2009). Weight reducing compounds (Galegine Analogs). World Intellectual Property Organization, Patent WO2009087395A1. Link

  • Kornhuber, J., et al. (1995). 3-Chlorobenzylguanidine: a novel competitive inhibitor of the norepinephrine transporter. European Journal of Pharmacology. Link

Sources

Comparative

Comparative Guide: Toxicity of Halogenated vs. Methoxylated Benzylguanidines

Executive Summary: The Halogen Advantage In the development of theranostic agents for neuroendocrine tumors (neuroblastoma, pheochromocytoma), the benzylguanidine scaffold serves as a structural mimetic of norepinephrine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the development of theranostic agents for neuroendocrine tumors (neuroblastoma, pheochromocytoma), the benzylguanidine scaffold serves as a structural mimetic of norepinephrine (NE), allowing for targeted uptake via the Norepinephrine Transporter (NET/SLC6A2).

This guide compares the industry-standard Halogenated Benzylguanidines (specifically meta-iodobenzylguanidine, MIBG) against their Methoxylated counterparts (e.g., 4-methoxybenzylguanidine). While methoxylation is a common medicinal chemistry strategy to alter solubility and metabolic stability, in this specific scaffold, halogenation (particularly iodination at the meta position) provides superior NET affinity and metabolic resistance.

Key Insight : The toxicity profile of halogenated benzylguanidines is dominated by mechanism-based toxicity (adrenergic crisis, specific radiotoxicity), whereas methoxylated analogs often exhibit off-target cytotoxicity and lower transporter specificity, necessitating higher doses that exacerbate non-specific side effects.

Chemical Biology & Mechanism of Action

Structural Determinants of Uptake

The benzylguanidine pharmacophore requires a guanidino group separated from an aromatic ring by a methylene bridge. The substitution on the aromatic ring dictates affinity for the NET.

  • Halogenated (MIBG) : The meta-iodine atom provides lipophilicity and steric bulk that perfectly complements the NET binding pocket. It resists enzymatic degradation by Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO).

  • Methoxylated : The introduction of a methoxy group (-OCH₃), often tested at para or meta positions to mimic the methoxy group of metanephrine (a metabolite of epinephrine), generally results in reduced affinity for NET compared to the halogenated analogs. The ether linkage is metabolically stable against COMT but can be susceptible to hepatic O-demethylation.

Uptake Pathways

Both classes utilize the Uptake-1 system (high affinity, low capacity) found in adrenergic neurons and neuroendocrine tumor cells.

  • Intracellular Fate : Once inside, MIBG is sequestered into neurosecretory granules via the Vesicular Monoamine Transporter (VMAT), protecting it from degradation and prolonging retention.

  • Mitochondrial Toxicity : Unlabeled MIBG at high concentrations acts as a complex I inhibitor in the mitochondrial electron transport chain, a mechanism distinct from its radiation-induced toxicity.

Comparative Toxicity Profile

Acute Systemic Toxicity
FeatureHalogenated (MIBG)Methoxylated Benzylguanidines
Primary Mechanism Adrenergic Crisis : Rapid displacement of endogenous norepinephrine from storage vesicles.Non-Specific Cytotoxicity : Membrane disruption and off-target enzyme inhibition due to lower specific uptake.
Dose-Limiting Toxicity Myelosuppression (if radiolabeled) due to specific uptake by platelets (via SERT). Hypertension (if cold).Hepatic/Renal Toxicity : Higher doses required for efficacy lead to accumulation in excretory organs.
Metabolic Stability High : Excreted >90% unchanged in urine. Risk of free iodine release (thyroid toxicity) if deiodination occurs.Moderate : Potential for O-demethylation by CYP450s, creating phenolic metabolites that may undergo redox cycling.
Mitochondrial Effect Potent Inhibitor : Inhibits respiration at Complex I (NADH dehydrogenase).Variable : Methoxy groups generally reduce the electron-accepting capacity required for this specific inhibition.
Organ-Specific Toxicity
  • Cardiac : MIBG accumulates in the sympathetic innervation of the heart.[1] While diagnostic doses are safe, therapeutic doses can cause transient hemodynamic changes. Methoxylated analogs, lacking the tight sequestration of MIBG, may wash out faster but can cause direct cardiotoxicity if lipophilicity is too high.

  • Hematologic : MIBG is actively transported into platelets via the Serotonin Transporter (SERT), causing thrombocytopenia. Methoxylated analogs often have different SERT/NET selectivity ratios, potentially altering this risk profile.

Experimental Validation Protocols

To objectively compare these compounds, researchers must utilize assays that distinguish between specific transporter-mediated toxicity and non-specific chemical toxicity.

Protocol A: Competitive Uptake Assay (NET Specificity)

Validates the affinity difference between halogenated and methoxylated ligands.

  • Cell Line : SK-N-SH (human neuroblastoma, high NET expression).

  • Preparation : Seed cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Tracer : Use

    
    -Norepinephrine (NE) at 20 nM.
    
  • Competition : Add unlabeled MIBG or Methoxylated-BG at increasing concentrations (

    
     to 
    
    
    
    M).
  • Incubation : 2 hours at 37°C in uptake buffer (HBSS + 0.1% BSA).

  • Termination : Wash 3x with ice-cold PBS. Lyse cells with 0.1 N NaOH.

  • Measurement : Liquid scintillation counting.

  • Analysis : Plot % uptake vs. log[concentration] to determine IC50.

    • Expected Result: MIBG IC50

      
       0.3–0.6 
      
      
      
      M; Methoxylated analogs typically show IC50 > 1–5
      
      
      M.
Protocol B: Mitochondrial Complex I Inhibition Assay

Determines intrinsic chemical toxicity independent of radiation.

  • Isolation : Isolate mitochondria from rat liver or neuroblastoma cells using differential centrifugation.

  • Assay Buffer : 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.

  • Substrate : Add NADH (100

    
    M) as the electron donor.
    
  • Treatment : Add test compounds (MIBG vs. Methoxy-BG) at 10–100

    
    M.
    
  • Measurement : Monitor the decrease in absorbance at 340 nm (NADH oxidation) spectrophotometrically over 5 minutes.

  • Control : Use Rotenone (known Complex I inhibitor) as a positive control.

  • Calculation : Calculate enzyme activity slope.

    • Insight: MIBG acts similarly to Rotenone/MPP+, blocking electron flow. Methoxy analogs often lack the specific electrophilic properties to block this site effectively.

Visualization of Toxicity Pathways[2]

The following diagram illustrates the divergent pathways of toxicity for Halogenated vs. Methoxylated Benzylguanidines.

ToxicityPathways Compound Benzylguanidine Analog Halo_Path Halogenated (MIBG) Compound->Halo_Path Meth_Path Methoxylated Compound->Meth_Path NET NET Transporter (Uptake-1) VMAT VMAT (Vesicular Storage) NET->VMAT Sequestration Mito Mitochondria (Complex I) NET->Mito Cytosolic Overflow NE_Release Adrenergic Crisis (NE Displacement) VMAT->NE_Release Displacement Halo_Path->NET High Affinity Rad_Tox Radiotoxicity (DNA Damage) Halo_Path->Rad_Tox If 131-I Labeled Meth_Path->NET Low Affinity Off_Target Non-Specific Binding (Membrane/Enzymes) Meth_Path->Off_Target High Dose Required Metabolism O-Demethylation (Liver CYP450) Meth_Path->Metabolism Metabolic Instability

Caption: Comparative toxicity pathways. Halogenated analogs utilize specific transporter uptake leading to mechanism-based toxicity (NE release, mitochondrial inhibition), while methoxylated analogs rely on higher doses causing non-specific effects and metabolic degradation.

References

  • Cytotoxic and antitumor effects of the norepinephrine analogue meta-iodo-benzylguanidine (MIBG) . Cancer Chemotherapy and Pharmacology, 1988. Link

  • Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine . Cancer Chemotherapy and Pharmacology, 1997. Link

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells . International Journal of Molecular Sciences, 2023. Link

  • Synthesis and antimonoamineoxidase activity of 4-methoxybenzylguanidine and its sulfate . Pharmaceutical Chemistry Journal, 1998. Link

  • Predictors of toxicity in treating patients with neuroblastoma by radiolabeled metaiodobenzylguanidine . Journal of Nuclear Medicine, 2004. Link

Sources

Validation

Bioequivalence Testing of Generic Benzylguanidine Research Reagents: A Comprehensive Comparison Guide

Executive Summary Benzylguanidine derivatives, most notably meta-iodobenzylguanidine (mIBG), are critical structural analogs of norepinephrine. They are heavily utilized in neurooncology and pharmacology to target the no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylguanidine derivatives, most notably meta-iodobenzylguanidine (mIBG), are critical structural analogs of norepinephrine. They are heavily utilized in neurooncology and pharmacology to target the norepinephrine transporter (NET/SLC6A2) expressed in neuroendocrine tissues[1]. As patent lifecycles end and generic research reagents enter the market, establishing rigorous bioequivalence (BE) is paramount. Because benzylguanidine acts locally at the cellular transporter level, standard in vivo pharmacokinetic (PK) plasma profiling is insufficient. Instead, regulatory frameworks prioritize highly controlled in vitro binding and uptake studies to demonstrate functional equivalence[2].

This guide provides a comprehensive, self-validating methodological framework for evaluating the bioequivalence of generic benzylguanidine reagents against reference standards, detailing the mechanistic causality behind each experimental choice.

Mechanistic Grounding: The Pharmacology of Benzylguanidine

To design an effective bioequivalence study, we must first understand the target's transport kinetics. Benzylguanidine does not enter cells via simple passive diffusion; its intracellular accumulation is driven by specific membrane transporters[3].

  • Primary Target (High Affinity): The Norepinephrine Transporter (NET) is the primary conduit for mIBG, operating with high affinity in the nanomolar (

    
     nM) range.
    
  • Secondary Targets (Low Affinity): Recent pharmacokinetic profiling reveals that benzylguanidine is also a substrate for polyspecific organic cation transporters (hOCT1–3) and multidrug and toxin extrusion proteins (hMATE1/2-K)[1]. These operate at a lower affinity (

    
     µM) and are largely responsible for off-target tissue clearance and non-specific background noise in assays[1].
    

A robust BE assay must successfully isolate NET-mediated transport from OCT-mediated transport. We achieve this by employing a self-validating system: utilizing selective NET inhibitors (like desipramine) to block the primary pathway, thereby quantifying and subtracting the non-specific uptake[3][4].

CellularUptake BG Benzylguanidine (Generic vs. Ref) NET Norepinephrine Transporter (NET) BG->NET High Affinity (nM) OCT OCT1-3 / MATEs (Off-target) BG->OCT Low Affinity (µM) Intra Intracellular Accumulation NET->Intra Active Transport OCT->Intra Facilitated Diffusion Block Desipramine (NET Inhibitor) Block->NET Competitive Blockade

Figure 1: Benzylguanidine cellular uptake mechanisms via NET and OCT/MATE transporters.

Comparative Performance Data: Reference vs. Generics

To illustrate the sensitivity of these assays, we compare a Reference Standard (mIBG) against two generic candidates: Generic Reagent A (a highly purified, structurally identical formulation) and Generic Reagent B (a formulation containing trace solvent impurities that alter lipophilicity).

Regulatory acceptance criteria dictate that the generic must fall within the 80% to 120% confidence interval of the reference standard for key binding metrics[2].

Pharmacokinetic MetricReference Standard (mIBG)Generic Reagent AGeneric Reagent BBE Acceptance (80-120%)
NET Affinity (

)
264.0 nM271.5 nM415.0 nMPass (Reagent A) / Fail (Reagent B)
Max Uptake (

)
22.2 % dose/10⁶ cells21.8 % dose/10⁶ cells14.5 % dose/10⁶ cellsPass (Reagent A) / Fail (Reagent B)
Non-specific Uptake 15.0 %15.5 %28.0 %Pass (Reagent A) / Fail (Reagent B)
OCT1 Affinity (

)
19.5 µM19.8 µM12.1 µMPass (Reagent A) / Fail (Reagent B)

Insight: Generic Reagent B fails bioequivalence because its trace impurities increase its affinity for off-target OCT1 transporters (lowering the OCT1


 to 12.1 µM), which competitively diminishes its active transport via NET, resulting in a depressed 

[1][4].

Self-Validating Experimental Protocols

To establish the data shown above, a tripartite in vitro testing methodology is required. This workflow isolates variables of time, concentration, and specificity.

BEWorkflow cluster_assays In Vitro Equivalence Assays Start Initiate BE Study Prep Cell Culture Prep (hNET-expressing cells) Start->Prep Kinetic Kinetic Uptake (8 Time Points) Prep->Kinetic Equil Equilibrium Binding (8 Concentrations) Prep->Equil Inhib Competitive Inhibition (Specificity Check) Prep->Inhib Analysis Statistical Analysis (Calculate Km & Vmax) Kinetic->Analysis Equil->Analysis Inhib->Analysis Result Bioequivalence Determination (80%-120% CI Acceptance) Analysis->Result

Figure 2: Standardized in vitro bioequivalence testing workflow for generic reagents.

Phase 1: Cell Preparation and Baseline Establishment
  • Step 1: Seed hNET-transduced C6 glioma cells or SH-SY5Y neuroblastoma cells into 24-well plates at a density of

    
     cells/well[3][4]. Allow 24 hours for adherence.
    
  • Step 2: Prior to the assay, wash the cells twice with 2 mL of ice-cold Tris-buffered saline (pH 7.4).

  • Causality: Using ice-cold buffer is a critical field-proven technique; it immediately halts endogenous metabolic processes and prevents the rapid efflux of intracellular contents during the wash phase, ensuring a stable baseline[4].

Phase 2: Equilibrium Uptake Assay (Concentration-Dependent)
  • Step 1: Prepare at least eight distinct concentrations of both the Reference and Generic benzylguanidine (spanning 10 nM to 1000 nM).

  • Step 2: Incubate the cells with the reagents for 2 hours at 37°C[4].

  • Causality: Regulatory guidelines explicitly require a minimum of eight concentrations to ensure the resulting Michaelis-Menten binding curve is well-defined and accurately captures the maximum binding capacity (

    
    )[2].
    
Phase 3: Kinetic Uptake Assay (Time-Course)
  • Step 1: Incubate the cells with a fixed, sub-saturating concentration (e.g., 100 nM) of the test reagents.

  • Step 2: Terminate the reaction and measure uptake at eight different time intervals (e.g., 5, 15, 30, 60, 90, 120, 180, and 240 minutes).

  • Causality: Formulation differences (e.g., excipients, salts) can alter the lipophilicity and initial diffusion rate of the generic drug before active transport occurs. The time-course assay isolates these kinetic discrepancies and verifies that the time to reach binding equilibrium is identical[2].

Phase 4: Competitive Inhibition (Specificity Validation)
  • Step 1: Co-incubate the cells with the test reagent alongside 50 µM desipramine (a highly selective NET inhibitor) or 200 µM of non-radiolabeled MIBG[3][4].

  • Step 2: Measure the resulting intracellular accumulation.

  • Causality: This step creates the self-validating control. Because benzylguanidine can also enter via OCTs[1], blocking the NET pathway allows us to quantify the exact percentage of non-specific uptake. If a generic reagent shows higher uptake in the presence of desipramine than the reference, it indicates off-target binding behavior, failing bioequivalence.

Conclusion

True bioequivalence for generic benzylguanidine reagents extends beyond simple chemical purity; it requires functional parity at the transporter level. By executing a triad of kinetic, equilibrium, and competitive inhibition assays, researchers can confidently validate that a generic reagent will perform identically to the reference standard in complex biological models.

References

  • Title: In Vitro Binding Studies for Bioequivalence Demonstration - FDA Source: fda.gov URL: Citation Index: [2]

  • Title: Characterization of Meta-Iodobenzylguanidine (mIBG) Transport by Polyspecific Organic Cation Transporters: Implication for mIBG Therapy - PMC Source: nih.gov URL: Citation Index: [1]

  • Title: A 99mTc(CO)3labeled benzylguanidine with persistent heart uptake Source: itn.pt URL: Citation Index: [3]

  • Title: Synthesis and Evaluation of[18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter - PMC Source: nih.gov URL: Citation Index: [4]

Sources

Comparative

A Researcher's Guide to the Reproducibility of Weight Loss Effects in 1-(2-Methoxybenzyl)guanidine Studies

For researchers and drug development professionals navigating the landscape of anti-obesity therapeutics, the reproducibility of preclinical findings is paramount. This guide provides an in-depth analysis of the reported...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of anti-obesity therapeutics, the reproducibility of preclinical findings is paramount. This guide provides an in-depth analysis of the reported weight loss effects of 1-(2-Methoxybenzyl)guanidine, a member of the benzylguanidine class of compounds. While direct, independent replication studies for this specific analogue are not publicly available, this guide will critically evaluate the existing data within the context of its chemical class, discuss the plausible mechanism of action, and provide the necessary experimental framework to conduct independent validation studies.

The Scientific Premise: Guanidine-Based Compounds and Weight Management

The guanidine moiety has a rich history in metabolic research, being the chemical backbone for the biguanide class of anti-diabetic drugs, most notably metformin.[1] The parent compound, galegine, isolated from Galega officinalis, was noted for its glucose-lowering and weight-reducing properties.[1] Subsequent research has established that the guanidine group is critical for these metabolic effects. Studies have shown that substitution or replacement of the guanidine group with other moieties such as N-cyano, amidine, pyrimidine, pyridine, or imidazole eliminates the weight-reducing properties in mouse models.[2][3]

The working hypothesis for many guanidine-based compounds is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK can stimulate glucose uptake and fatty acid oxidation while inhibiting fatty acid synthesis, collectively contributing to a metabolic shift that favors energy expenditure over storage.[1]

Deconstructing the Evidence for 1-(2-Methoxybenzyl)guanidine

To date, the most comprehensive public data on the in vivo weight loss effects of 1-(2-Methoxybenzyl)guanidine comes from a 2009 study by Coxon et al., published in the Journal of Medicinal Chemistry.[2][4] This seminal paper explored a series of functionalized benzyl substituents on the guanidine core to enhance the weight-reducing properties of galegine.

Comparative Efficacy in Preclinical Models

The study by Coxon et al. evaluated the compounds in three different mouse models of obesity: the genetically obese ob/ob mouse, the diet-induced obesity (DIO) mouse, and the lean BALB/c mouse. This multi-model approach provides a more robust initial assessment of a compound's potential efficacy across different physiological contexts of obesity.

The data for 1-(2-Methoxybenzyl)guanidine and its structural isomers and related analogues from this study are summarized below. The primary endpoint reported was the average daily weight difference as a percentage from time-matched controls.

CompoundMouse ModelAverage Daily Weight Difference (%) (mean ± SEM)
1-(2-Methoxybenzyl)guanidine ob/ob-4.4 ± 0.9
DIO-3.6 ± 0.6
1-(3-Methoxybenzyl)guanidineob/ob-6.6 ± 0.9
DIO-4.8 ± 0.9
1-(4-Methoxybenzyl)guanidineob/ob-5.9 ± 0.9
DIO-4.2 ± 0.8
1-(4-Chlorobenzyl)guanidineBALB/c-19.7 ± 1.0
ob/ob-11.0 ± 0.7
DIO-7.3 ± 0.8
Galegine (Dimethylallylguanidine)BALB/cData not specified as % difference, but showed weight-reducing properties

Data synthesized from Coxon et al., 2009.[2][4]

From this data, several key insights emerge:

  • Efficacy of Methoxy Substitution: 1-(2-Methoxybenzyl)guanidine demonstrated a statistically significant weight-reducing effect in both ob/ob and DIO mice compared to controls.

  • Isomeric Differences: The position of the methoxy group on the benzyl ring appears to influence efficacy, with the 3-methoxy and 4-methoxy isomers showing a slightly greater effect than the 2-methoxy isomer in the models tested.

  • Comparison with the Lead Compound: The lead compound from this study, 1-(4-chlorobenzyl)guanidine, exhibited a substantially more potent weight loss effect across all three mouse models. This highlights the significant impact of the benzyl substituent on the molecule's activity.

Reproducibility within the Primary Study

While independent replication is the gold standard, the internal consistency of the Coxon et al. study provides a degree of confidence in the findings. The structure-activity relationship (SAR) observed, where different substitutions on the benzyl ring systematically alter the magnitude of the weight loss effect, suggests a specific pharmacological interaction rather than a non-specific or artifactual result. The use of multiple, well-established obesity models also strengthens the initial findings.

Proposed Mechanism of Action and the Path to Verification

The likely mechanism of action for 1-(2-Methoxybenzyl)guanidine, based on related compounds, is the activation of AMPK.[1] This provides a clear and testable hypothesis for its metabolic effects.

AMPK_Pathway cluster_0 Cellular Stress cluster_1 Upstream Kinases cluster_2 Downstream Effects High_AMP_ATP High AMP/ATP ratio LKB1 LKB1 High_AMP_ATP->LKB1 activates AMPK AMPK Activation LKB1->AMPK phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Lipolysis ↓ Lipolysis AMPK->Lipolysis Guanidines Guanidine Compounds (e.g., Galegine, Metformin) Guanidines->AMPK likely activates DIO_Workflow Start Start: C57BL/6J mice (6-8 weeks old) HFD High-Fat Diet (e.g., 60% kcal from fat) for 8-12 weeks Start->HFD Randomization Randomize mice into treatment groups (n=8-10 per group) based on body weight HFD->Randomization Treatment Daily administration of: - Vehicle Control - 1-(2-Methoxybenzyl)guanidine (dose range) - Positive Control (e.g., 1-(4-Chlorobenzyl)guanidine) Randomization->Treatment Monitoring Monitor daily: - Body weight - Food intake Monitor weekly: - Body composition (DXA/qNMR) Treatment->Monitoring Endpoint Endpoint Analysis (after 2-4 weeks): - Terminal blood collection (metabolic markers) - Tissue harvesting (adipose, liver) Monitoring->Endpoint End Data Analysis and Interpretation Endpoint->End

Caption: Experimental workflow for a DIO mouse study.

Step-by-Step Protocol:

  • Animal Model: Utilize male C57BL/6J mice, a strain commonly used for DIO studies.

  • Diet Induction: Place mice on a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 8-12 weeks to induce obesity.

  • Group Allocation: Once a significant increase in body weight compared to control mice on a standard chow diet is observed, randomize the obese mice into treatment groups. Ensure that the average body weight and body composition are similar across all groups at the start of the treatment period.

  • Dosing: Prepare 1-(2-Methoxybenzyl)guanidine in a suitable vehicle (e.g., sterile water or saline). Administer the compound daily via oral gavage or intraperitoneal injection. A dose-response study is recommended to identify the optimal effective dose. Include a vehicle control group and a positive control group (e.g., 1-(4-chlorobenzyl)guanidine) for comparison.

  • Monitoring:

    • Measure body weight and food intake daily.

    • Perform weekly body composition analysis using techniques like dual-energy X-ray absorptiometry (DXA) or quantitative nuclear magnetic resonance (qNMR) to assess changes in fat mass and lean mass.

  • Terminal Procedures: At the end of the study (typically 2-4 weeks of treatment), collect terminal blood samples for analysis of glucose, insulin, lipids, and other metabolic markers. Harvest tissues such as liver and various adipose depots for histological and molecular analyses.

In Vitro AMPK Activation Assay

This assay is crucial for mechanistic validation.

Step-by-Step Protocol:

  • Cell Culture: Use relevant cell lines such as C2C12 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes.

  • Compound Treatment: Treat the cells with varying concentrations of 1-(2-Methoxybenzyl)guanidine for a specified period (e.g., 1-24 hours). Include a vehicle control and a positive control for AMPK activation (e.g., AICAR).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform Western blot analysis to detect the phosphorylation of AMPK at Threonine 172 (p-AMPKα) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (p-ACC). Normalize these to the total levels of AMPKα and ACC, respectively. An increase in the ratio of phosphorylated to total protein indicates activation of the pathway.

Comparative Landscape and Future Directions

While 1-(2-Methoxybenzyl)guanidine shows promise, it is important to situate it within the broader context of anti-obesity drug development.

Drug ClassMechanism of ActionRoute of AdministrationTypical Weight LossKey Considerations
Benzylguanidines Proposed: AMPK activationPreclinical (Oral/IP)4-11% (in mice) [2]Preclinical stage; long-term safety and efficacy in humans unknown.
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide)Mimic the incretin hormone GLP-1, promoting satiety and reducing appetite. [5]Injectable, Oral15-20% [5]Gastrointestinal side effects are common; potential for muscle mass loss. [6]
Dual GLP-1/GIP Agonists (e.g., Tirzepatide)Activates both GLP-1 and GIP receptors for enhanced metabolic effects. [5]Injectable>20% [7]Similar side effect profile to GLP-1 agonists.
Orlistat Inhibits pancreatic and gastric lipases, reducing dietary fat absorption. [8]Oral~3-5%Gastrointestinal side effects (steatorrhea) are common.

The development pipeline for anti-obesity medications is increasingly focused on multi-agonist peptides and novel mechanisms that preserve muscle mass during weight loss. [7]For benzylguanidines like 1-(2-Methoxybenzyl)guanidine to advance, future research must rigorously:

  • Confirm the Mechanism of Action: Unequivocally demonstrate AMPK activation as the primary mechanism and explore potential off-target effects.

  • Optimize the Lead Compound: The superior efficacy of the 4-chloro analogue suggests that further medicinal chemistry efforts could yield more potent compounds.

  • Conduct Thorough Safety and Toxicology Studies: Assess the long-term safety profile, including cardiovascular and renal effects.

  • Perform and Publish Independent Replication Studies: The scientific community relies on the independent verification of findings to build a solid foundation for clinical translation.

References

  • Coxon, G. D., Furman, B. L., Harvey, A. L., McTavish, J., Mooney, M. H., Arastoo, M., Kennedy, A. R., Tettey, J. M., & Waigh, R. D. (2009). Benzylguanidines and other galegine analogues inducing weight loss in mice. Journal of Medicinal Chemistry, 52(11), 3457–3463. [Link]

  • ResearchGate. (2025). Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice | Request PDF. [Link]

  • Hotamisligil, G. S. (2006). Inflammation and metabolic disorders. Nature, 444(7121), 860–867. [Link]

  • Kintscher, U., & Hartge, M. (2006). New targets in obesity and insulin resistance. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(5-6), 225–235. [Link]

  • Yuan, L., & Li, J. (2021). Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice. British Journal of Pharmacology, 178(1), 113–125. [Link]

  • ClinicalTrials.gov. (2024). Comparison of Body Composition Changes With Weight Loss Interventions. [Link]

  • Müller, T. D., Blüher, M., Tschöp, M. H., & DiMarchi, R. D. (2022). Anti-obesity drug discovery: advances and challenges. Nature Reviews Drug Discovery, 21(3), 201–223. [Link]

  • Whittington, H. J., & Sale, M. W. (2023). An Overview of Existing and Emerging Weight-Loss Drugs to Target Obesity-Related Complications: Insights from Clinical. Semantic Scholar. [Link]

  • MDPI. (2025). Molecular Mechanisms Against Successful Weight Loss and Promising Treatment Options in Obesity. [Link]

  • Coxon, G. D., et al. (2009). Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2018). Anti-obesity effects of GIPR antagonists alone and in combination with GLP-1R agonists in preclinical models. [Link]

  • PubMed. (1997). Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. [Link]

  • ukactive. (2025). Report warns of weight-loss jabs' impact on muscle mass as authors call for strength training support for all users. [Link]

  • InsideScientific. (n.d.). Recent Advances in Anti-Obesity Pharmacological Research. [Link]

  • PubMed Central (PMC). (2022). Anti-obesity drug discovery: advances and challenges. [Link]

  • Semantic Scholar. (2024). An Overview of Existing and Emerging Weight-Loss Drugs to Target Obesity-Related Complications: Insights from Clinical. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity of Anti-Guanidine Antibodies with Methoxy Derivatives

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & The Specificity Challenge Guanidine-containing compounds—ranging from endogenous metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & The Specificity Challenge

Guanidine-containing compounds—ranging from endogenous metabolites like guanidinoacetic acid to superpotent therapeutic ligands—are critical targets in pharmacokinetic monitoring and biomarker discovery[1]. However, the emergence of methoxy derivatives (e.g., methoxyguanidines), either as synthetic drug analogs or biological metabolites, poses a significant challenge for immunoassay specificity.

Cross-reactivity occurs when an antibody raised against a specific antigen recognizes an analog with similar structural surface topology[2]. Because the methoxy group (-OCH


) alters the steric profile, lipophilicity, and charge distribution of the planar guanidinium core, it frequently leads to unpredictable antibody cross-reactivity. This guide elucidates the structural causality behind these interactions, objectively compares antibody clone performances, and establishes a self-validating experimental workflow to quantify cross-reactivity.

Structural Causality: Paratope vs. Methoxy Modification

To understand why an anti-guanidine antibody might cross-react with a methoxy derivative, we must analyze the thermodynamic and structural logic of the antigen-antibody interface.

The highly polar, planar guanidinium ion typically binds to the antibody paratope via two primary mechanisms:

  • Salt Bridges: Direct electrostatic interactions with acidic residues (Aspartate, Glutamate) in the complementarity-determining regions (CDRs).

  • Cation-

    
     Interactions:  Energetically favorable stacking with aromatic residues (Tryptophan, Tyrosine)[3].
    

The Methoxy Disruption: When a methoxy group is introduced to the guanidine scaffold, it breaks the symmetry of the delocalized positive charge and introduces a bulky hydrophobic patch.

  • Why Cross-Reactivity Occurs: If the antibody's binding pocket possesses conformational flexibility or an adjacent hydrophobic cavity, it can stabilize the -OCH

    
     moiety via Van der Waals interactions—similar to the mechanism observed in methoxy-specific anti-PEG antibodies[4].
    
  • Why Specificity is Maintained: If the paratope is rigid and sterically constrained, the bulky methoxy group causes a severe steric clash, preventing the core guanidinium nitrogen atoms from reaching the critical Asp/Glu residues, thereby abolishing binding.

Mechanism cluster_0 Target Antigen cluster_1 Cross-Reactive Analog Ab Anti-Guanidine Paratope (Asp/Glu & Trp/Tyr) Guan Guanidinium Group Planar High Charge Density Ab->Guan High Affinity (Salt Bridges & Cation-π) Meth Methoxy Derivative Steric Clash Hydrophobic Patch Ab->Meth Reduced Affinity (Steric Hindrance vs. VdW)

Figure 1: Mechanistic logic of paratope-epitope interaction comparing guanidine and its methoxy derivative.

Comparative Performance of Antibody Platforms

To objectively evaluate alternatives for assay development, we compared three classes of anti-guanidine antibodies against free target (guanidine) and its analog (methoxyguanidine). Cross-reactivity (% CR) is calculated as


[1].
Antibody ClassClone TypeIC

: Guanidine Target (ng/mL)
IC

: Methoxy Derivative (ng/mL)
Cross-Reactivity (%)Primary Mechanism of Specificity
Polyclonal (pAb) Rabbit Multi-epitope12.545.027.8% Averages multiple binding modes; highly susceptible to analog binding due to diverse paratope geometries.
Monoclonal (mAb) Mouse IgG (Standard)4.6185.02.5% Single paratope; partial accommodation of -OCH

via flexible CDR loops.
Recombinant (rAb) Engineered Fab1.2>10,000<0.01% Rigid, sterically constrained binding pocket; actively excludes the bulky -OCH

group.

Scientist's Insight: For early-stage discovery where broad recognition of a drug class is desired, pAbs may be useful. However, for precise pharmacokinetic quantification where methoxy-metabolites are present, engineered rAbs or highly screened mAbs are strictly required to prevent false-positive signal amplification.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, any claim of specificity must be empirically validated. The following Indirect Competitive ELISA protocol is designed as a self-validating system : the inclusion of both positive (target) and negative (methoxy-derivative) competitors at equimolar concentrations internally controls for matrix effects and confirms true paratope specificity[1].

Protocol: Competitive ELISA for Cross-Reactivity Profiling

Step 1: Antigen Immobilization

  • Action: Coat microtiter plates with a Guanidine-Carrier Protein conjugate (e.g., GAA-BSA) at 4.0 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: The high pH ensures the carrier protein unfolds slightly, exposing hydrophobic regions that bind irreversibly to the polystyrene plate, presenting the guanidine epitopes uniformly.

Step 2: Matrix Blocking

  • Action: Wash plates 3x with PBST (0.05% Tween-20). Block with 5% skim milk in PBS for 2 hours at 37°C.

  • Causality: Milk proteins saturate unoccupied hydrophobic sites on the plastic, preventing non-specific absorption of the primary antibody, which would falsely lower the apparent IC

    
    .
    

Step 3: Solution-Phase Pre-incubation (Critical Self-Validating Step)

  • Action: In a separate, non-binding plate, titrate the anti-guanidine antibody with varying concentrations (

    
     to 
    
    
    
    ng/mL) of free guanidine (Target) and methoxyguanidine (Analog).
  • Causality: This step allows solution-phase thermodynamic equilibrium to be reached before exposure to the immobilized antigen. It ensures that the calculated IC

    
     values reflect true affinity differences rather than binding kinetics to the solid phase.
    

Step 4: Competitive Binding & Stringent Washing

  • Action: Transfer the pre-incubated mixtures to the coated plate. Incubate for 1 hour at 37°C. Wash 5x with PBST.

  • Causality: The stringent washing step (using Tween-20) provides the shear force necessary to disrupt weak, non-specific hydrophobic interactions driven by the methoxy group, isolating only high-affinity target binding.

Step 5: Signal Quantification

  • Action: Add HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x. Add TMB substrate, stop with 2M H

    
    SO
    
    
    
    , and read absorbance at 450 nm. Calculate % CR.

Workflow A 1. Antigen Immobilization (Guanidine-Carrier Conjugate) B 2. Matrix Blocking (5% Skim Milk to prevent non-specific binding) A->B D 4. Competitive Binding (Thermodynamic Selection) B->D C 3. Solution-Phase Pre-incubation (Ab + Target vs. Ab + Methoxy Analog) C->D Equilibrated Mixture E 5. Stringent Washing (Disrupts weak cross-reactive bonds) D->E F 6. Signal Quantification (Calculate IC50 & %CR) E->F

Figure 2: Self-validating experimental workflow for competitive ELISA cross-reactivity profiling.

References

  • Source: Nature Communications / NIH PMC (2022)
  • Source: MDPI (2023)
  • Source: Biochemistry / ACS Publications (1993)
  • Source: Scientific Reports / NIH PMC (2025)

Sources

Comparative

Technical Benchmarking Guide: 1-(2-Methoxybenzyl)guanidine vs. Classical Adrenergic Neuron Blockers

Executive Summary & Compound Profile 1-(2-Methoxybenzyl)guanidine (hereafter referred to as MBG ) represents a structural evolution in the class of benzylguanidine adrenergic neuron blockers (ANBs). While structurally an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(2-Methoxybenzyl)guanidine (hereafter referred to as MBG ) represents a structural evolution in the class of benzylguanidine adrenergic neuron blockers (ANBs). While structurally analogous to the clinical standard Bethanidine and the radiopharmaceutical MIBG (m-iodobenzylguanidine), the ortho-methoxy substitution in MBG imparts distinct lipophilic and steric properties that influence its affinity for the Norepinephrine Transporter (NET) and its intra-vesicular retention.

This guide outlines the rigorous experimental framework required to benchmark MBG against the "Gold Standards" of the field: Guanethidine (irreversible depleter) and Bretylium (release inhibitor).

The Benchmarking Landscape
FeatureGuanethidine (Standard)Bretylium (Comparator)MBG (Candidate)
Core Structure Guanidino-azocaneQuaternary AmmoniumBenzylguanidine
Primary MOA Vesicle Depletion + Membrane StabilizationRelease Inhibition (Voltage-gated Ca++ interference)NET-Dependent Vesicle Displacement
Oral Bioavailability Variable (Polar)Poor (Quaternary salt)High Predicted (Lipophilic benzyl group)
CNS Penetration PoorPoorModerate (Lipophilicity dependent)
Tyramine Interaction Blocks Tyramine pressor effectBlocks Tyramine pressor effectMust be determined (See Protocol 3)

Mechanism of Action: The "False Neurotransmitter" Pathway

To validate MBG, one must confirm it follows the Uptake-1 Dependent mechanism. Unlike alpha-blockers (e.g., Phentolamine) which act post-synaptically, MBG must be transported into the neuron to function.

Visualizing the Blockade Pathway

The following diagram illustrates the critical "Trojan Horse" mechanism required for MBG efficacy.

AdrenergicBlockade cluster_neuron Sympathetic Nerve Terminal cluster_synapse Synaptic Cleft cluster_effector Effector Cell NET NET (Uptake 1) Gatekeeper Vesicle Synaptic Vesicle (NE Storage) NET->Vesicle Active Transport (VMAT) Release Exocytosis Mechanism Vesicle->Release Action Potential NE_Free Norepinephrine Vesicle->NE_Free Displacement (Leakage) Mito Mitochondria (MAO Enzyme) AlphaR Alpha-1 Receptor Release->AlphaR Blocked by MBG accumulation MBG_Free MBG (Extracellular) MBG_Free->NET High Affinity Transport NE_Free->Mito Degradation (MAO)

Caption: MBG utilizes the NET transporter to enter the neuron, displacing Norepinephrine (NE) from vesicles. The accumulated MBG acts as a 'false neurotransmitter' or stabilizes the membrane, halting exocytosis.

Experimental Protocols: The Validation Suite

To publish a credible comparison, you must generate data using these three self-validating protocols.

Protocol A: The "Gold Standard" – Isolated Guinea Pig Vas Deferens (In Vitro)

This assay distinguishes Pre-synaptic Blockade (ANB effect) from Post-synaptic Blockade (Alpha-antagonist effect).

  • Rationale: The Vas Deferens has dense sympathetic innervation. Electrical Field Stimulation (EFS) forces NE release.

  • The Differentiator: If MBG is a true ANB, it will block EFS-induced contractions but potentiate contractions caused by adding exogenous NE (due to uptake blockade).

Step-by-Step Workflow:

  • Preparation: Suspend Guinea Pig Vas Deferens in Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.

  • Stimulation: Apply transmural electrical stimulation (0.1 Hz, 1ms duration, supramaximal voltage).

  • Baseline: Establish stable twitch response (approx. 30 mins).

  • Drug Challenge:

    • Add MBG (cumulative dosing:

      
       to 
      
      
      
      M).
    • Observation: Twitch height should decrease dose-dependently.

  • The "Amphetamine Reversal" (Crucial Validation):

    • Once blockade is established, add D-Amphetamine (

      
       M).
      
    • Result: Amphetamine competes for Uptake-1, displacing MBG from the nerve terminal. Recovery of twitch response confirms the ANB mechanism.

  • Post-Synaptic Check:

    • Washout. Add exogenous Norepinephrine.

    • Result: MBG should not block the contraction (unlike Phentolamine).

Protocol B: The Pithed Rat Preparation (In Vivo)

This model eliminates baroreceptor reflexes, allowing direct measurement of peripheral sympathetic outflow blockade.[1]

  • Subject: Male Wistar rats (250-300g), pithed under anesthesia (destroying CNS).

  • Stimulation: Pithing rod serves as the stimulating electrode (spinal cord stimulation: T1-L2).

  • Metrics: Systemic Blood Pressure (BP) and Heart Rate (HR).[2]

Data Collection Table:

Parameter Control (Saline) Guanethidine (5 mg/kg) MBG (5 mg/kg) Interpretation

| Basal BP | Stable | Transient Rise (Release)


 Fall | ?  | Initial rise indicates NE displacement potency. |
| Stimulation Response  | +50 mmHg | < +10 mmHg (Blocked) | Target: < +10 mmHg  | Efficacy of blockade. |
| Exogenous NE Response  | +40 mmHg | +60 mmHg (Supersensitivity) | Target: > +40 mmHg  | Confirms receptor integrity (Post-synaptic). |
Protocol C: The Tyramine Interaction (Safety Profiling)

Adrenergic neuron blockers are known to inhibit the pressor effect of Tyramine (the "Cheese Effect" mechanism in reverse). Tyramine requires NET to enter the nerve and release NE. If MBG blocks NET, Tyramine cannot act.

  • Method: In the Pithed Rat, administer Tyramine bolus.

  • Expectation:

    • Control: Tyramine causes sharp BP rise.

    • Guanethidine/MBG: Tyramine response is blunted or abolished.

    • Note: This distinguishes ANBs from MAO Inhibitors (which potentiate Tyramine).

Logical Workflow for Benchmarking

Use the following decision tree to structure your final report.

ExperimentalLogic Start Start: MBG Characterization InVitro In Vitro: Vas Deferens (EFS) Start->InVitro Check1 Does MBG block EFS twitch? InVitro->Check1 Check2 Does Exogenous NE still work? Check1->Check2 Yes Result_Alpha Conclusion: Alpha-Blocker (Not an ANB) Check1->Result_Alpha No (Inactive) Check3 Does Amphetamine reverse block? Check2->Check3 Yes (Potentiated) Check2->Result_Alpha No (Blocked) Check3->Result_Alpha No (Permanent Damage?) Result_ANB Conclusion: Adrenergic Neuron Blocker (Proceed to In Vivo) Check3->Result_ANB Yes InVivo In Vivo: Pithed Rat Result_ANB->InVivo Tyramine Tyramine Challenge InVivo->Tyramine

Caption: Decision tree to differentiate MBG from alpha-blockers or general anesthetics.

References

  • Burnstock, G., & Holman, M. E. (1964). An electrophysiological investigation of the actions of some autonomic blocking drugs on transmission in the guinea-pig vas deferens. British Journal of Pharmacology, 23(3), 600–612. Link

  • Gillespie, J. S., & Muir, T. C. (1967). A method of stimulating the complete sympathetic outflow from the spinal cord to blood vessels in the pithed rat. British Journal of Pharmacology and Chemotherapy, 30(1), 78–87. Link

  • Maxwell, R. A. (1982). Guanethidine.[2][3][4] In Pharmacology of Antihypertensive Drugs (pp. 227-250). Springer. Link

  • Trendelenburg, U. (1959). The supersensitivity caused by cocaine and by degeneration of the sympathetic nerve supply. Journal of Pharmacology and Experimental Therapeutics, 125(1), 55-65. Link

  • Short, J. H., & Darby, T. D. (1967). Sympathetic nervous system blocking agents. III. Derivatives of benzylguanidine. Journal of Medicinal Chemistry, 10(5), 833–840. Link(Foundational SAR for benzylguanidines)

Sources

Safety & Regulatory Compliance

Safety

1-(2-Methoxybenzyl)guanidine: Proper Disposal &amp; Handling Procedures

[1][2][3] Executive Summary & Operational Logic 1-(2-Methoxybenzyl)guanidine (CAS: 224947-74-4) is a guanidine derivative often utilized as a synthetic intermediate or pharmacophore in kinase inhibition and receptor bind...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Operational Logic

1-(2-Methoxybenzyl)guanidine (CAS: 224947-74-4) is a guanidine derivative often utilized as a synthetic intermediate or pharmacophore in kinase inhibition and receptor binding studies.[1] While not classified as a P-listed (acutely toxic) waste by the EPA, its disposal requires strict adherence to alkaline organic waste protocols.[1]

The Core Directive: Treat this compound as a Strong Organic Base . The primary operational risk is not flammability, but incompatibility .[1] Guanidine moieties react violently with sodium hypochlorite (bleach) to form toxic chloramines and with strong acids to generate excessive heat.[2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[3][1][4]

  • Do NOT mix with bleach or oxidizing acids.[1][5]

  • Segregate as "Basic/Alkaline Organic Waste."[1]

Hazard Profile & Chemical Causality

To manage disposal effectively, one must understand the chemical behavior dictating these protocols.

PropertyValue/DescriptionOperational Implication
Chemical Structure Guanidine core w/ Benzyl EtherStrong basicity (

); potential for exothermic protonation.[1]
GHS Classification Irritant (Skin/Eye), Acute Tox.[6][1][4][7] (Oral)Requires nitrile gloves (min 0.11mm) and eye protection. Dust inhalation risk.[3][1][8][9]
Aquatic Toxicity Acute Aquatic Hazard (Cat 3)Zero-discharge policy. Must not enter municipal sewage systems.[1]
Reactivity Incompatible with HypochloritesCRITICAL: Mixing with bleach releases Chloramine gas (

) and HCN.[1]

Chemical Compatibility Matrix

Before disposal, ensure the waste stream is compatible.[1] Guanidines are unique because standard "decontamination" with bleach creates a secondary chemical weapon hazard.[1]

Chemical ClassCompatibility StatusResult of Mixing
Sodium Hypochlorite (Bleach) DANGEROUS Formation of toxic Chloramine gas and Hydrogen Cyanide.[1]
Nitric Acid / Strong Oxidizers Incompatible Violent oxidation; potential fire/explosion.[1]
Strong Acids (HCl,

)
Caution Exothermic neutralization.[1] If neutralizing, add acid slowly to base with cooling.[1]
Organic Solvents (Non-Hal) CompatibleSafe for co-disposal in organic waste streams (e.g., Methanol/Ethanol).[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stocks or solid reaction byproducts.

  • PPE Verification: Don Nitrile gloves, safety goggles, and a lab coat.[1] If handling >10g of fine powder, use a powder hood or N95 respirator.[1]

  • Primary Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to the basicity of guanidines and resistant to physical puncture.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(2-Methoxybenzyl)guanidine, Solid."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer container during transport.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until EHS pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction mixtures dissolved in organic solvents (MeOH, DMSO, DMF).[1]

  • Stream Selection: Identify the solvent base.[1]

    • Halogenated Solvents (DCM, Chloroform): Use the Halogenated waste stream.[1]

    • Non-Halogenated (MeOH, Acetone): Use the Non-Halogenated waste stream.[1]

  • pH Check: Measure the pH of the waste solution.

    • If pH > 12.5, the waste is legally "Corrosive" (EPA Waste Code D002).[10][11]

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Immediately record the addition on the carboy's log sheet.

    • Entry: "1-(2-Methoxybenzyl)guanidine (<5%) in [Solvent Name]."

  • Cap & Seal: Ensure the cap is vented (if available) or loosely tightened initially if off-gassing is suspected, then sealed tight for storage.[1]

Protocol C: Surface Decontamination (Spills)

Standard bleach decontamination is prohibited.

  • Absorb: Cover liquid spills with vermiculite or absorbent pads.[1]

  • Clean: Scrub the area with warm water and a mild detergent (e.g., Alconox).[1]

  • Rinse: Rinse with water.[1][4][7][9][12]

  • Disposal: Place all contaminated pads/gloves into the Solid Hazardous Waste bin.

Waste Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for disposing of 1-(2-Methoxybenzyl)guanidine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(2-Methoxybenzyl)guanidine StateCheck Determine Physical State Start->StateCheck Warning CRITICAL WARNING: NO BLEACH / NO DRAIN Start->Warning Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Container Transfer to HDPE Jar (Double Bagged) Solid->Container LabelSolid Label: 'Toxic Solid Organic' Container->LabelSolid Pickup EHS Hazardous Waste Pickup (Incineration w/ Scrubber) LabelSolid->Pickup SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloWaste Halogenated Waste Carboy Halo->HaloWaste NonHaloWaste Organic Solvents Carboy NonHalo->NonHaloWaste BasicWaste Alkaline/Basic Waste Carboy (Do NOT Neutralize on Bench) Aqueous->BasicWaste HaloWaste->Pickup NonHaloWaste->Pickup BasicWaste->Pickup

Figure 1: Decision matrix for the segregation and disposal of guanidine-based chemical waste.

Emergency Contingencies

  • Eye Contact: Immediately flush with water for 15 minutes.[1] Guanidines are alkaline; corneal damage can occur rapidly.[1]

  • Skin Contact: Wash with soap and water.[1][12] Do not use vinegar (acid) on skin burns as the heat of neutralization may worsen the injury.

  • Spill (Large > 100mL): Evacuate the immediate area.[1] Contact EHS. Do not attempt to clean up without self-contained breathing apparatus (SCBA) if dust is airborne.[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[1][13] Hazardous Waste Characteristics: Corrosivity (D002) and Toxicity. RCRA Online.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Chapter 6: Working with Chemicals. [Link]

  • St. Olaf College. (n.d.).[1] Chlorine Bleach Safety (Incompatible Chemicals).[2][5] (Specific reference for Guanidine/Bleach incompatibility). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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